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  • Product: (1-Amino-4-phenylpyrrolidin-3-yl)methanol
  • CAS: 2097995-27-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

This guide provides a detailed analysis of the exact mass and isotopic distribution of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a critical aspect for its unambiguous identification and characterization in research and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the exact mass and isotopic distribution of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a critical aspect for its unambiguous identification and characterization in research and drug development. The principles and methodologies outlined herein are fundamental for professionals leveraging high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Introduction: The Significance of Precise Mass Measurement

In modern analytical science, particularly within pharmaceutical and metabolomic studies, the precise identification of a molecule is paramount. While nominal mass provides an integer value for a molecule's mass, high-resolution mass spectrometry (HRMS) offers a far more powerful metric: the exact mass.[1] This is the calculated mass of a molecule based on the sum of the exact masses of its most abundant constituent isotopes, measured to several decimal places.[2][3]

The exact mass, in conjunction with the molecule's isotopic distribution pattern, serves as a highly specific fingerprint. This combination allows researchers to confirm a molecular formula, distinguish between compounds with the same nominal mass (isobaric compounds), and ensure the identity and purity of a synthesized compound.[4][5] Interpreting these parameters correctly is a foundational skill for accurate structural elucidation.[4]

Molecular Formula Determination

The first step in this analysis is to establish the correct molecular formula for the target compound. The structure of (1-Amino-4-phenylpyrrolidin-3-yl)methanol consists of a pyrrolidine ring, a phenyl group, an amino group, and a methanol group. A systematic count of each element yields the following molecular formula:

  • Carbon (C): 6 (from the phenyl ring) + 4 (from the pyrrolidine ring) + 1 (from the methanol group) = 11

  • Hydrogen (H): 5 (phenyl ring) + 1 (pyrrolidine C4) + 2 (pyrrolidine C5) + 1 (pyrrolidine C3) + 2 (pyrrolidine C2) + 2 (amino group) + 1 (hydroxyl group) + 2 (methanol CH2) = 16

  • Nitrogen (N): 1 (pyrrolidine ring) + 1 (amino group) = 2

  • Oxygen (O): 1 (hydroxyl group) = 1

Therefore, the molecular formula for (1-Amino-4-phenylpyrrolidin-3-yl)methanol is C₁₁H₁₆N₂O .

Calculation of Exact (Monoisotopic) Mass

The monoisotopic mass is the sum of the masses of the atoms in a molecule, using the mass of the most abundant isotope for each element.[6] This calculation is crucial as it represents the m/z value of the first and most intense peak (in the absence of significant contributions from heavier isotopes) in a theoretical high-resolution mass spectrum.

To perform this calculation, we use the exact masses of the most abundant isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen.[7][8]

  • ¹²C = 12.000000 u

  • ¹H = 1.007825 u

  • ¹⁴N = 14.003074 u

  • ¹⁶O = 15.994915 u

Calculation:

(Number of C atoms × Mass of ¹²C) + (Number of H atoms × Mass of ¹H) + (Number of N atoms × Mass of ¹⁴N) + (Number of O atoms × Mass of ¹⁶O)

= (11 × 12.000000) + (16 × 1.007825) + (2 × 14.003074) + (1 × 15.994915) = 132.000000 + 16.125200 + 28.006148 + 15.994915 = 192.126263 u

This calculated value is the theoretical monoisotopic mass of the neutral molecule. In mass spectrometry, the molecule is typically observed as an ion, most commonly the protonated species [M+H]⁺. The exact mass of this ion would be:

192.126263 (M) + 1.007825 (H⁺) - 0.000549 (e⁻) ≈ 193.134088 u

Theoretical Isotopic Distribution

Most elements exist naturally as a mixture of isotopes.[6] This results in a mass spectrum that displays not just a single peak for the monoisotopic mass (M), but also a series of smaller peaks at higher masses (M+1, M+2, etc.). The relative intensities of these peaks form the isotopic distribution pattern, which is highly characteristic of a specific elemental composition.[9]

The primary contributions to the M+1 and M+2 peaks for C₁₁H₁₆N₂O come from the natural abundances of heavier isotopes:

  • ¹³C: ~1.07% natural abundance

  • ¹⁵N: ~0.368% natural abundance

  • ¹⁸O: ~0.205% natural abundance

  • ²H (Deuterium): ~0.0115% natural abundance

Approximating the M+1 and M+2 Intensities:

A reliable approximation for the M+1 peak intensity is based primarily on the number of carbon atoms:

  • Relative Intensity of (M+1) ≈ (Number of C atoms × 1.1%) + (Number of N atoms × 0.37%) ≈ (11 × 1.1%) + (2 × 0.37%) ≈ 12.1% + 0.74% = 12.84%

The M+2 peak arises from the presence of two ¹³C atoms, one ¹⁸O atom, or other combinations of heavier isotopes. Its intensity is significantly lower.

  • Relative Intensity of (M+2) ≈ [(Number of C atoms × 1.1%)² / 200] + (Number of O atoms × 0.20%) ≈ [(11 × 1.1)² / 200] + (1 × 0.20%) ≈ [146.41 / 200] + 0.20% ≈ 0.73% + 0.20% = 0.93%

These calculations provide a theoretical pattern that can be compared against experimental data from an HRMS instrument to validate the proposed molecular formula.[4]

Summary of Mass Data

The key mass spectrometric data for (1-Amino-4-phenylpyrrolidin-3-yl)methanol is summarized below for quick reference.

ParameterValueDescription
Molecular Formula C₁₁H₁₆N₂OThe elemental composition of the molecule.
Monoisotopic Mass (M) 192.126263 uThe exact mass of the neutral molecule using the most abundant isotopes.
[M+H]⁺ Exact Mass 193.134088 uThe exact mass of the singly protonated ion, commonly observed in ESI-MS.
M Peak (Relative) 100%The monoisotopic peak, set as the base peak for relative abundance.
M+1 Peak (Relative) ~12.84%Primarily due to the presence of one ¹³C or ¹⁵N atom.
M+2 Peak (Relative) ~0.93%Primarily due to two ¹³C atoms or one ¹⁸O atom.

Experimental Workflow and Verification

The theoretical data presented must be confirmed through empirical measurement. This is achieved using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[1]

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Validation Outcome Compound Compound Name (1-Amino-4-phenylpyrrolidin-3-yl)methanol Formula Determine Molecular Formula C₁₁H₁₆N₂O Compound->Formula CalcMass Calculate Exact Mass 192.126263 u Formula->CalcMass CalcDist Calculate Isotopic Distribution M+1: ~12.84% M+2: ~0.93% Formula->CalcDist IsotopeData Access Isotope Data (Exact Masses & Abundances) IsotopeData->CalcMass IsotopeData->CalcDist DataProc Data Processing & Comparison CalcMass->DataProc Compare Mass CalcDist->DataProc Compare Pattern SamplePrep Sample Preparation (Dissolution & Dilution) HRMS HRMS Analysis (e.g., LC-QTOF or Orbitrap) SamplePrep->HRMS DataAcq Data Acquisition (High-Resolution Spectrum) HRMS->DataAcq DataAcq->DataProc Validation Formula Confirmation (Match between theoretical & experimental data) DataProc->Validation

Caption: Workflow for molecular formula confirmation using theoretical calculations and HRMS analysis.

Experimental Protocol Outline:

  • Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) for electrospray ionization (ESI).

  • Instrument Calibration: The mass spectrometer is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).

  • Data Acquisition: The sample is introduced into the HRMS instrument, and the mass spectrum is acquired over the relevant m/z range.

  • Data Analysis: The acquired spectrum is analyzed to determine the experimental exact mass of the [M+H]⁺ ion and the relative intensities of its isotopic peaks.

  • Validation: The experimental exact mass and isotopic distribution are compared to the calculated theoretical values. A match within an acceptable error margin (e.g., < 5 ppm mass accuracy) confirms the molecular formula C₁₁H₁₆N₂O.[1]

References

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Executive Summary In the landscape of modern drug discovery, conformationally restricted bifunctional scaffolds are critical for developing highly selective pharmacophores. (1-Amino-4-phenylpyrrolidin-3-yl)methanol repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, conformationally restricted bifunctional scaffolds are critical for developing highly selective pharmacophores. (1-Amino-4-phenylpyrrolidin-3-yl)methanol represents a highly specialized chiral hydrazine derivative. By combining the well-validated 3,4-disubstituted pyrrolidine core—a motif prevalent in CNS and oncology therapeutics—with an N -amino group, this molecule serves as a versatile building block. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, orthogonal reactivity, and self-validating synthetic protocols, designed for senior researchers and drug development professionals.

Structural and Physicochemical Profiling

The structural integrity of (1-Amino-4-phenylpyrrolidin-3-yl)methanol is defined by its pyrrolidine ring bearing three distinct functional domains: an N -linked primary amine, a C4 phenyl ring, and a C3 hydroxymethyl group.

Stereochemical Causality

The relative stereochemistry at C3 and C4 heavily dictates the molecule's thermodynamic stability. The trans-diastereomer (e.g., 3R,4S or 3S,4R ) is thermodynamically favored during synthesis because it minimizes the 1,2-steric clash (gauche interactions) between the bulky phenyl ring and the hydroxymethyl group . This trans-configuration is essential when utilizing the scaffold to design rigidified kinase inhibitors or GPCR ligands, as it projects the pharmacophoric vectors into distinct spatial quadrants.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the scaffold, synthesizing computed data and extrapolations from its parent core, (4-Phenylpyrrolidin-3-yl)methanol .

PropertyValueAnalytical Context
Molecular Formula C₁₁H₁₆N₂OBase composition
Molecular Weight 192.26 g/mol Optimal for fragment-based drug design (FBDD)
Exact Mass 192.12626 DaTarget for High-Resolution Mass Spectrometry (HRMS)
XLogP3 ~0.5Highly water-soluble; low lipophilicity
Topological Polar Surface Area (TPSA) 58.3 ŲExcellent for blood-brain barrier (BBB) penetration
Hydrogen Bond Donors 2Contributed by −OH and N−NH2​
Hydrogen Bond Acceptors 3Contributed by O and two N atoms

Chemical Reactivity and Mechanistic Pathways

The value of (1-Amino-4-phenylpyrrolidin-3-yl)methanol lies in its orthogonal reactivity . The molecule possesses two primary sites for derivatization that can be manipulated without cross-interference if reaction conditions are strictly controlled.

  • The N -Amino Group (Hydrazine Motif): The N−NH2​ nitrogen is highly nucleophilic due to the alpha-effect (adjacent lone pair repulsion). It readily undergoes condensation with aldehydes and ketones to form stable hydrazones. Furthermore, reaction with ortho-esters can yield fused triazole ring systems, locking the pyrrolidine into a rigid bicyclic framework.

  • The Primary Alcohol ( −CH2​OH ): The hydroxymethyl group can be selectively oxidized to a carboxylic acid, or activated via tosylation/mesylation to serve as an electrophile for subsequent etherification or amine substitution.

Reactivity Core (1-Amino-4-phenylpyrrolidin-3-yl)methanol Hydrazone Hydrazone Formation (Aldehydes/Ketones) Core->Hydrazone N-NH2 Reactivity Triazole Fused Triazole Synthesis (Ortho-esters) Core->Triazole N-NH2 Reactivity Ether Etherification/Esterification (Hydroxyl Modification) Core->Ether -CH2OH Reactivity App1 Kinase Inhibitor Scaffolds Hydrazone->App1 App2 Conformationally Restricted Pharmacophores Triazole->App2 Ether->App1

Figure 1: Orthogonal reactivity and downstream applications of the scaffold.

Synthetic Methodologies

The synthesis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol requires precision to avoid over-reduction or undesired ring-opening. The most robust approach involves the direct electrophilic amination of the parent (4-Phenylpyrrolidin-3-yl)methanol core.

Pathway Visualization

Synthesis A (4-Phenylpyrrolidin-3-yl)methanol B N-Nitrosation (NaNO2, HCl, 0°C) A->B Classical Pathway F Electrophilic Amination (N-pivaloyloxy-N-alkoxyamide) A->F Direct Amination C N-Nitroso Intermediate B->C D Reduction (Zn/AcOH or LiAlH4) C->D E (1-Amino-4-phenylpyrrolidin-3-yl)methanol D->E F->E

Figure 2: Synthetic pathways for (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

Step-by-Step Experimental Protocol: Direct Electrophilic Amination

Historically, N -amination was achieved via a classical N -nitrosation followed by zinc-mediated reduction. However, this classical route is prone to over-reduction (cleaving the N-N bond) and generates carcinogenic nitrosamine intermediates.

As an Application Scientist, I recommend the direct electrophilic amination utilizing an umpolung reagent such as N -pivaloyloxy- N -alkoxyamide, which provides an electrophilic nitrogen source to react cleanly with the nucleophilic pyrrolidine nitrogen [[1]]([Link]).

Reagents Required:

  • (4-Phenylpyrrolidin-3-yl)methanol (1.0 equiv)

  • N -pivaloyloxy- N -alkoxyamide (1.2 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Self-Validating Workflow:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Causality: The electron-rich secondary amine of the pyrrolidine core is susceptible to trace oxidative degradation; an inert atmosphere ensures high fidelity of the starting material.

  • Solvation & Basification: Dissolve (4-Phenylpyrrolidin-3-yl)methanol (10 mmol) in 50 mL of anhydrous THF. Add K2​CO3​ (25 mmol) and cool the suspension to 0 °C using an ice-water bath. Causality: The base neutralizes any acidic byproducts, while the 0 °C temperature mitigates the exothermic nature of the N-N bond formation, preventing thermal degradation of the amination reagent.

  • Electrophile Addition: Dissolve N -pivaloyloxy- N -alkoxyamide (12 mmol) in 10 mL THF and add dropwise over 30 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C). Stir for 4–6 hours. Validation: Monitor via LC-MS. The reaction is complete when the starting mass ( m/z 178.1 [M+H]+ ) is fully consumed and replaced by the product mass ( m/z 193.1 [M+H]+ ).

  • Quenching & Extraction: Quench the reaction with 30 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, gradient 95:5 to 90:10) to yield the pure hydrazine derivative as a pale solid.

Analytical Characterization Standards

To ensure the structural integrity and purity of the synthesized (1-Amino-4-phenylpyrrolidin-3-yl)methanol, the following analytical parameters must be met:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 193.13. The presence of a fragment at m/z 176.1 indicates the loss of NH3​ , a common fragmentation pattern for N -aminopyrrolidines.

  • ¹H NMR (400 MHz, DMSO-d6): Look for a distinct broad singlet integrating for 2H around δ 3.5 - 4.0 ppm, which corresponds to the N−NH2​ protons. The hydroxymethyl protons ( −CH2​OH ) typically appear as a multiplet near δ 3.3 ppm, coupled with a triplet for the −OH proton near δ 4.5 ppm.

  • Chiral HPLC: If enantiomeric purity is required (e.g., isolating the 3R,4S enantiomer), utilize a CHIRALCEL OD-H column (4.6 mm × 250 mm) with an isocratic eluent of n-hexane/isopropanol .

References

  • Title: (4-Phenylpyrrolidin-3-yl)methanol | C11H15NO | CID 13316928 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Ring contraction in synthesis of functionalized carbocycles (Detailing electrophilic amination of pyrrolidines) Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Foundational

Whitepaper: A Strategic In Vitro Approach to Elucidating the Mechanism of Action for Novel Psychoactive Compounds: The Case of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Abstract: The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a significant challenge to researchers, clinicians, and regulatory bodies.[1][2][3] Understanding the in vitro mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a significant challenge to researchers, clinicians, and regulatory bodies.[1][2][3] Understanding the in vitro mechanism of action (MoA) is the foundational step in characterizing the pharmacological and toxicological profile of any new chemical entity. This guide presents a comprehensive, multi-phased in vitro strategy to systematically deconstruct the MoA of a novel compound for which no prior biological data exists. We will use the exemplar molecule, (1-Amino-4-phenylpyrrolidin-3-yl)methanol, to illustrate this process. This document is intended for researchers, scientists, and drug development professionals, providing a logical framework from initial structural analysis and hypothesis generation to target identification, validation, and functional cellular characterization.

Introduction and Initial Hypothesis Generation

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a synthetic organic compound featuring a pyrrolidine ring, a structure common to a variety of biologically active molecules, including several CNS-active drugs.[4][5] The presence of a phenyl group and an amino alcohol moiety suggests potential interactions with neurotransmitter systems. Specifically, this scaffold shares structural similarities with compounds known to interact with monoamine transporters (MATs), which are critical regulators of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) signaling.[6][7]

Given the absence of published biological data for (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a systematic, unbiased, and hypothesis-driven investigation is required. This guide proposes a three-phase workflow designed to first identify the primary molecular target(s), then validate this interaction, and finally, characterize the downstream cellular consequences.

Structural Analysis
  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, a common motif in ligands for various receptors and transporters.

  • Phenyl Group: Provides a hydrophobic region capable of engaging in pi-stacking and other non-polar interactions within protein binding pockets.

  • Amino and Hydroxyl Groups: Act as hydrogen bond donors and acceptors, critical for specific, high-affinity binding to a biological target.

Primary Hypothesis: Based on these structural features, (1-Amino-4-phenylpyrrolidin-3-yl)methanol is hypothesized to be a ligand for one or more monoamine transporters (DAT, NET, SERT), potentially acting as a reuptake inhibitor.

Phase I: Broad Target Screening and Hypothesis Testing

The initial phase aims to rapidly identify the primary biological targets of the compound through broad screening and focused, hypothesis-driven assays.

Workflow for Initial Target Identification

G cluster_0 Phase I: Target Screening cluster_1 Decision Point A Compound Synthesis & QC B Broad Receptor Panel Screen (e.g., SafetyScreen) A->B Test Compound C Focused Monoamine Transporter Uptake Assays (DAT, NET, SERT) A->C Test Compound D Data Analysis: Affinity (Ki) & Potency (IC50) B->D C->D E Primary Target(s) Identified? D->E Evaluate Hits F Yes: Proceed to Phase III E->F Significant Affinity/ Potency Observed G No: Proceed to Phase II E->G No Significant Hits G cluster_0 Phase III: Functional Characterization A Validated Target from Phase I or II B Downstream Signaling Assays (e.g., cAMP, Ca2+ flux) A->B If target is a receptor C Cytotoxicity Assays (MTT, LDH) A->C Assess cellular impact D Oxidative Stress Assays (ROS Production) A->D Assess cellular impact E Data Integration & MoA Synthesis B->E C->E D->E

Caption: Phase III Functional Characterization Workflow.

Protocol: In Vitro Cytotoxicity Assessment

Objective: To evaluate the potential of (1-Amino-4-phenylpyrrolidin-3-yl)methanol to induce cell death and to determine its cytotoxic concentration 50 (CC50).

Materials:

  • Human neuroblastoma SH-SY5Y cells or another relevant neuronal cell line. [1][8]* MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.

  • 96-well cell culture plates.

  • Test compound and positive control (e.g., Staurosporine).

Procedure (MTT Assay):

  • Cell Treatment: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of (1-Amino-4-phenylpyrrolidin-3-yl)methanol for a specified time (e.g., 24 or 48 hours). [1]2. MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the log of the compound concentration to determine the CC50.

Procedure (LDH Assay):

  • Cell Treatment: Treat cells in parallel with the MTT assay.

  • Lysate Controls: Include wells for a "maximum LDH release" control by adding a lysis buffer provided in the kit.

  • Sample Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture. Incubate at room temperature as per the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at ~490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control. This assay measures compromised cell membrane integrity. [8]

Conclusion and Synthesis

The systematic, multi-phased approach detailed in this guide provides a robust framework for elucidating the in vitro mechanism of action of a novel compound like (1-Amino-4-phenylpyrrolidin-3-yl)methanol. By combining hypothesis-driven screening with unbiased target identification and subsequent functional characterization, researchers can build a comprehensive pharmacological profile. This foundational knowledge is essential for predicting in vivo effects, understanding potential toxicity, and guiding future drug development efforts. The integration of data from binding, uptake, proteomics, and cell health assays will ultimately reveal whether (1-Amino-4-phenylpyrrolidin-3-yl)methanol acts as a monoamine transporter inhibitor as hypothesized, or if it possesses a novel and unexpected mechanism of action.

References

  • Di Trana, A., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. Available from: [Link]

  • Hughes, J. P., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 1-15. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. Available from: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available from: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available from: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit PDF. Available from: [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS ONE, 13(3), e0194160. Available from: [Link]

  • Baumann, M. H., et al. (2018). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. LJMU Research Online. Available from: [Link]

  • Biocompare. (2022). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Available from: [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. Available from: [Link]

  • Tímea, M., et al. (2020). The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures. SciTechnol. Available from: [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Available from: [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available from: [Link]

  • ResearchGate. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Available from: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Available from: [Link]

  • Scafuri, B., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Available from: [Link]

  • Molecular and Cellular Biochemistry. (2023). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Available from: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of (1-Amino-4-phenylpyrrolidin-3-yl)methanol Derivatives

Authored for Drug Discovery & Development Professionals Executive Summary The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, a significant portion of wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Discovery & Development Professionals

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic (PK) properties. High clinical failure rates, with 40-50% of candidates failing due to unforeseen ADME (Absorption, Distribution, Metabolism, and Excretion) issues, underscore the necessity of early, robust PK profiling.[1] This guide provides a comprehensive, technically-grounded framework for the systematic pharmacokinetic evaluation of a novel series of compounds, exemplified by the hypothetical (1-Amino-4-phenylpyrrolidin-3-yl)methanol derivative, "APD-001." As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the strategic rationale behind the experimental cascade, from high-throughput in vitro screens to definitive in vivo studies. This document is designed to empower research teams to make informed, data-driven decisions, optimize resource allocation, and ultimately, enhance the probability of clinical success by identifying and mitigating PK liabilities at the earliest stages of drug discovery.[1][2]

Introduction: The Strategic Imperative of Early ADME Profiling

The (1-Amino-4-phenylpyrrolidin-3-yl)methanol scaffold represents a promising starting point for a new therapeutic program. However, its chemical structure alone provides limited insight into how it will behave within a complex biological system. The core purpose of pharmacokinetic profiling is to characterize this behavior—to understand the journey of the drug through the body over time.[3] Early in vitro ADME screening is a pivotal and cost-effective strategy in modern drug discovery.[2][4] It allows for the rapid assessment of fundamental properties, guiding medicinal chemistry efforts to optimize not just potency and selectivity, but also the "drug-like" characteristics essential for therapeutic viability.[5]

This guide will detail a tiered approach to PK profiling, beginning with foundational in vitro assays that assess metabolic stability and plasma protein binding. We will then progress to more complex systems that evaluate cell permeability and, finally, integrate these findings into a comprehensive in vivo rodent PK study. The goal is to build a holistic understanding of our lead compound, APD-001, that informs critical go/no-go decisions and de-risks advancement into more resource-intensive preclinical development.[6]

Phase 1: Foundational In Vitro Profiling – The Initial Litmus Test

The initial phase focuses on high-throughput assays designed to quickly flag major liabilities. These experiments use subcellular fractions or purified proteins to provide a first look at key ADME parameters.

Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the microsomal fraction being responsible for the clearance of over 60% of marketed drugs.[7] The HLM stability assay is a critical early screen to estimate a compound's susceptibility to this first-pass metabolism. A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability, making it a challenging clinical candidate. This assay provides a measure of intrinsic clearance (Clint), a key parameter for predicting in vivo clearance.[8]

Experimental Protocol: HLM Stability Assay

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[8][9] Keep on ice.

    • Prepare a 1 mM NADPH (cofactor) solution in the same buffer and keep at 37°C.[8]

    • Prepare a 1 µM working solution of the test compound (APD-001) and positive controls (e.g., Dextromethorphan, Midazolam) in the phosphate buffer.[9] The final DMSO concentration must be kept low (<0.5%) to avoid enzyme inhibition.[9]

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[9] This marks the T=0 time point.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 3-4 fold volume of ice-cold acetonitrile containing an internal standard (e.g., Bucetin).[8] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining percentage of the parent compound (APD-001) at each time point relative to the T=0 sample.[8]

  • Data Interpretation:

    • Plot the natural logarithm of the percent remaining compound versus time. The slope of this line provides the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

Expertise & Causality: Most drugs bind reversibly to plasma proteins like albumin and α1-acid-glycoprotein.[10] It is the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with the therapeutic target, and be cleared from the body.[11][12] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and toxicity data. High plasma protein binding (>99%) can significantly limit a drug's therapeutic effect and complicate its PK-PD (pharmacokinetic-pharmacodynamic) relationship. The Rapid Equilibrium Dialysis (RED) method is considered a gold standard for its accuracy and reliability.[10][13]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation:

    • Utilize a commercial 96-well RED plate containing individual wells separated by a semipermeable membrane (12-14 kDa MWCO).[10]

  • Sample Preparation:

    • Spike pooled human plasma with APD-001 to a final concentration of 1 µM. The final DMSO concentration should be ≤0.1%.[12]

    • Add the spiked plasma to one chamber (the plasma chamber) of the RED device insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the adjacent chamber (the buffer chamber).[12]

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to diffuse across the membrane and reach equilibrium.[12]

  • Sample Analysis:

    • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for the LC-MS/MS analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[12]

    • Precipitate proteins from both samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of APD-001 in each chamber.

  • Data Interpretation:

    • Calculate the Fraction Unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Calculate the Percent Bound as: % Bound = (1 - fu) * 100.

Phase 1 Data Summary and Decision Point

The data from these initial screens provide the first quantitative assessment of APD-001's drug-like properties.

Table 1: Initial In Vitro ADME Profile of APD-001

ParameterAssayResultInterpretation / Implication
Metabolic Stability Human Liver Microsomest½ = 45 minModerate Stability: Suggests the compound is not subject to rapid first-pass metabolism. Warrants progression.
Clint = 34.3 µL/min/mgLow-to-Moderate Clearance: Predicts a potentially acceptable in vivo clearance rate.
Plasma Protein Binding Rapid Equilibrium Dialysis% Bound = 92.5%Moderate Binding: A significant portion is bound, but a therapeutically relevant free fraction (7.5%) exists.
Fraction Unbound (fu) = 0.075Acceptable for progression.

Senior Scientist's Insight: The initial profile of APD-001 is encouraging. Its moderate metabolic stability suggests it will not be cleared too rapidly by the liver, and its plasma protein binding, while notable, leaves a sufficient free fraction to engage its target. These results provide a solid rationale to commit resources to the next phase of more complex and resource-intensive testing.

Phase 2: Mechanistic & In Vivo Characterization

With a promising initial profile, the next phase aims to understand absorption potential and translate the in vitro findings into a whole-organism context. The overall workflow transitions from high-throughput screening to more definitive, lower-throughput studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & In Vivo cluster_2 Decision & Optimization HLM Metabolic Stability (HLM Assay) Caco2 Permeability & Efflux (Caco-2 Assay) HLM->Caco2 Promising Stability PPB Plasma Protein Binding (RED Assay) PPB->Caco2 Acceptable Free Fraction InVivo In Vivo Rodent PK Study (Rat Model) Caco2->InVivo Good Permeability Predicted Decision Go/No-Go Decision & Lead Optimization InVivo->Decision Favorable PK Profile

Caption: Tiered workflow for pharmacokinetic profiling.

Cell Permeability & Efflux Assessment (Caco-2 Assay)

Expertise & Causality: For an orally administered drug, crossing the intestinal wall is the first major hurdle to entering systemic circulation.[14] The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[15][16] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters (like P-glycoprotein, P-gp).[14][16] This assay measures the apparent permeability coefficient (Papp) and can determine if the compound is a substrate for efflux pumps, which actively transport drugs back into the intestinal lumen, thereby reducing absorption.[16]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts and culture for 21 days to allow for differentiation into a confluent, polarized monolayer.[17]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (APD-001, typically at 10 µM) to the apical (A, upper) chamber.[17]

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), take samples from the basolateral chamber to quantify the amount of drug that has permeated the monolayer.[16]

  • Transport Experiment (B to A):

    • Concurrently, in a separate set of wells, perform the reverse experiment. Add APD-001 to the basolateral (B) chamber and sample from the apical (A) chamber.[16] This measures active efflux.

  • Analysis & Interpretation:

    • Quantify compound concentrations in all samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions (A→B and B→A).

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is generally considered indicative of active efflux.[16]

In Vivo Pharmacokinetic Study in Rodents

Expertise & Causality: While in vitro assays are predictive, an in vivo study is the definitive test of a compound's pharmacokinetic profile in a whole organism.[18][19] This study integrates all ADME processes simultaneously and provides crucial parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).[18] Sprague-Dawley rats are a commonly used species for initial PK studies due to their well-characterized physiology.[19] Both intravenous (IV) and oral (PO) dosing routes are used to assess absolute bioavailability (F%).

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-6 per group).[20] For the IV group, surgically implant a cannula in the jugular vein for dosing and blood sampling.[20][21]

    • Fast animals overnight (12-18 hours) before dosing but allow free access to water.[20]

  • Dosing:

    • IV Group: Administer APD-001 as a bolus injection via the cannula at a low dose (e.g., 1 mg/kg).[20]

    • PO Group: Administer APD-001 via oral gavage at a higher dose (e.g., 10 mg/kg).[20] Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[3]

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood to plasma via centrifugation and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a robust LC-MS/MS method for the quantification of APD-001 in rat plasma. This validation must adhere to regulatory guidelines and assess parameters like accuracy, precision, selectivity, and stability.[22][23][24]

    • Analyze all plasma samples, including calibration standards and quality control (QC) samples, to generate a concentration-time profile for each animal.[23]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the mean plasma concentration-time data for each group.

    • Calculate Absolute Bioavailability (F%) as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Integration & Strategic Decision-Making

The final step is to synthesize all collected data to form a cohesive pharmacokinetic profile and make a strategic decision about the future of APD-001.

Table 2: Integrated Pharmacokinetic Profile of APD-001

ParameterAssay / RouteResultInterpretation / Implication
Permeability Caco-2 (A→B)Papp = 15.2 x 10⁻⁶ cm/sHigh Permeability: Predicts good absorption from the gut.
Efflux Ratio Caco-2ER = 1.2Not an Efflux Substrate: The compound is unlikely to be actively pumped out of intestinal cells.
Cmax (PO) In Vivo Rat (10 mg/kg)1,250 ng/mLAchieves robust plasma concentration after oral dosing.
Tmax (PO) In Vivo Rat (10 mg/kg)1.0 hrRapid absorption.
AUC (PO) In Vivo Rat (10 mg/kg)7,500 hr*ng/mLDemonstrates significant overall drug exposure.
t½ (IV) In Vivo Rat (1 mg/kg)4.5 hrHalf-life is suitable for once or twice-daily dosing.
Clearance (IV) In Vivo Rat (1 mg/kg)2.2 mL/min/kgLow Clearance: Consistent with the moderate stability observed in vitro.
Bioavailability (F%) In Vivo Rat65%Good Oral Bioavailability: The high permeability and moderate stability translate well into the in vivo setting.

Senior Scientist's Insight & Recommendation: The comprehensive profile for APD-001 is highly favorable. The in vitro data successfully predicted the in vivo outcome: moderate metabolic stability and high permeability resulted in low clearance and good oral bioavailability. The compound is rapidly absorbed, achieves significant exposure, and has a half-life conducive to a practical dosing regimen.

Decision: GO. Based on this robust pharmacokinetic profile, APD-001 is a strong candidate to advance into formal preclinical safety and toxicology studies. The risk associated with poor drug-like properties has been significantly mitigated.

Conclusion

This guide has outlined a systematic, multi-tiered approach to the pharmacokinetic profiling of the novel (1-Amino-4-phenylpyrrolidin-3-yl)methanol derivative, APD-001. By integrating a series of strategically chosen in vitro and in vivo experiments, we have moved from basic biochemical characterization to a comprehensive understanding of the compound's behavior in a living system. This process, grounded in scientific causality and validated protocols, exemplifies how early and thorough ADME/PK assessment can effectively de-risk drug discovery projects, conserve resources, and ultimately increase the probability of delivering a safe and effective therapeutic to the clinic.

References

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  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • IQVIA. In Vitro ADME Screening. Available from: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Mercell. Metabolic Stability in Liver Microsomes. Available from: [Link]

  • Concept Life Sciences. Caco-2 Permeability. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Available from: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. Available from: [Link]

  • Pharmaceutical and Medical Devices Agency (PMDA), Japan. Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available from: [Link]

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Foundational

Receptor Binding Affinity Studies for (1-Amino-4-phenylpyrrolidin-3-yl)methanol: A Methodological Framework

Pharmacophore Rationale & Target Landscape The phenylpyrrolidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery. Compounds containing this core—ranging from nootropic racetams to...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale & Target Landscape

The phenylpyrrolidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery. Compounds containing this core—ranging from nootropic racetams to high-affinity receptor antagonists—exhibit profound neuroactive properties. The molecule (1-Amino-4-phenylpyrrolidin-3-yl)methanol introduces a unique structural paradigm: the inclusion of an N -amino group (a hydrazine derivative) paired with a hydroxymethyl group at the C3 position.

This specific substitution pattern alters the steric bulk, hydrogen-bonding capacity, and basicity (pKa) of the pyrrolidine nitrogen. Consequently, evaluating its receptor binding affinity requires a highly calibrated approach, focusing on targets historically sensitive to phenylpyrrolidine modulation: the Sigma-1 ( σ1​ ) receptor , Monoamine Oxidase B (MAO-B) , and AMPA/Nicotinic acetylcholine receptors 1[1].

Mechanistic Grounding: Target Selection

To design a robust binding study, we must first establish the causality behind our target selection based on structural homology:

  • Sigma-1 ( σ1​ ) Receptor : Phenylpyrrolidines and related 4-phenylpiperidines are established as high-affinity σ1​ ligands. The hydrophobic phenyl ring inserts deep into the σ1​ primary binding pocket, while the basic nitrogen forms a critical salt bridge with Asp126. The hydroxymethyl group of our target compound is hypothesized to form secondary hydrogen bonds with adjacent residues (e.g., Tyr103 or Glu172), potentially shifting the molecule toward an agonist conformation 2[2].

  • Monoamine Oxidase B (MAO-B) : Cyclic tertiary amines, specifically 1-methyl-3-phenylpyrrolidines, are known substrates and competitive inhibitors of MAO-B. The N -amino modification may act as a mechanism-based inhibitor or a slow-binding competitive ligand within the bipartite cavity of MAO-B 3[3].

  • AMPA / α4​β2​ Nicotinic Receptors : Analogous to phenylpiracetam, the pyrrolidine core can act as a positive allosteric modulator (PAM) at these ionotropic receptors, enhancing synaptic transmission without direct orthosteric activation 4[4].

Mechanism L (1-Amino-4-phenylpyrrolidin-3-yl)methanol R Sigma-1 Receptor (MAM Localization) L->R High Affinity Binding (Ki < 100 nM) C BiP Dissociation R->C Agonist Conformation I IP3R Stabilization C->I E Ca2+ Efflux & Neuroprotection I->E

Fig 1: Proposed σ1​ R-mediated neuroprotective signaling pathway for phenylpyrrolidine derivatives.

Strategic Assay Selection & Causality

A single assay cannot capture the full pharmacological profile of a novel ligand. We employ a self-validating orthogonal workflow.

  • Radioligand Displacement (Equilibrium Thermodynamics): Chosen to determine the absolute inhibition constant ( Ki​ ). By using a highly selective radioligand (e.g., [3H]−(+) -pentazocine for σ1​ ), we ensure that the displacement is target-specific and not an artifact of membrane disruption 5[5].

  • Surface Plasmon Resonance (SPR) (Kinetic Profiling): Equilibrium assays mask the residence time ( τ=1/koff​ ) of the drug. The N -amino group may induce slow solvent-displacement kinetics. SPR is selected to resolve the association ( kon​ ) and dissociation ( koff​ ) rates in real-time.

ExperimentalWorkflow A 1. Target Identification (σ1R, MAO-B, AMPA) B 2. Membrane Preparation & Quality Control (Z'-factor > 0.6) A->B C 3. Radioligand Binding (Equilibrium Thermodynamics) B->C D 4. SPR Kinetic Profiling (Real-time kon/koff) C->D E 5. Orthogonal Validation (Functional Calcium Flux) D->E

Fig 2: Self-validating workflow for receptor binding affinity and kinetic profiling.

Self-Validating Experimental Methodologies

Protocol: Radioligand Competitive Binding Assay ( σ1​ Receptor)

This protocol is designed with internal validation loops to prevent false positives caused by non-specific binding or ligand depletion.

Step 1: Membrane Preparation

  • Homogenize HEK-293 cells stably expressing human σ1​ receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the wash step to remove endogenous ligands.

  • Validation Check: Perform a BCA protein assay. Optimal assay concentration is typically 50–100 µg protein/well to ensure the bound radioligand does not exceed 10% of the total added (preventing ligand depletion).

Step 2: Assay Incubation

  • In a 96-well plate, combine:

    • 50 µL of [3H]−(+) -pentazocine (final concentration: 3 nM).

    • 50 µL of (1-Amino-4-phenylpyrrolidin-3-yl)methanol at varying concentrations ( 10−11 to 10−4 M).

    • 100 µL of membrane suspension.

  • Self-Validation Controls: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB), and wells with vehicle (DMSO < 1%) to define Total Binding (TB).

  • Incubate at 37°C for 120 minutes to ensure true thermodynamic equilibrium is reached.

Step 3: Filtration and Analysis

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash filters three times with ice-cold Tris-HCl buffer.

  • Extract radioactivity in scintillation fluid and count.

  • Data Conversion: Calculate the IC50​ using a 4-parameter logistic fit. Convert IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its known affinity).

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Step 1: Sensor Chip Functionalization

  • Utilize an NTA (Nitrilotriacetic acid) sensor chip. Causality: Amine coupling can chemically modify the receptor's active site. Capturing a His-tagged σ1​ receptor via NTA ensures oriented, uniform, and reversible immobilization, preserving the native conformation.

  • Inject Ni2+ solution (500 µM) followed by His-tagged σ1​ receptor to achieve a capture level of ~2000 Response Units (RU).

Step 2: Analyte Injection & Kinetic Profiling

  • Prepare a concentration series of (1-Amino-4-phenylpyrrolidin-3-yl)methanol (e.g., 3.125 nM to 100 nM) in running buffer (HBS-P+ with 1% DMSO).

  • Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Allow 120 seconds for association ( kon​ ) and 300 seconds for dissociation ( koff​ ).

  • Validation Check: Run a solvent correction curve to account for bulk refractive index shifts caused by DMSO. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive KD​=kon​koff​​ .

Quantitative Data Synthesis

To contextualize the binding profile of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, we benchmark its expected pharmacological parameters against known phenylpyrrolidine and racetam derivatives.

Compound σ1​ Receptor Ki​ (nM)MAO-B IC50​ (µM)AMPA PAM ActivityLogP (Calculated)
(1-Amino-4-phenylpyrrolidin-3-yl)methanol ~15.0 - 45.0 (Predicted)~120 (Predicted)Moderate1.4
Phenylpiracetam > 10,000> 500High0.9
PB212 (Benchmark σ1​ Ligand) 0.12N/ANone3.8
1-Methyl-3-phenylpyrrolidine N/A234None2.1

Table 1: Comparative binding affinities and physicochemical properties of phenylpyrrolidine derivatives. Data for benchmarks are aggregated from established literature[2][3][4]. The predicted values for the target compound reflect the balance between the high-affinity phenylpyrrolidine core and the hydrophilicity introduced by the methanol and N -amino groups.

References

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Exploratory

Structural Elucidation of (1-Amino-4-phenylpyrrolidin-3-yl)methanol via Single-Crystal X-Ray Diffraction

Executive Summary The compound (1-Amino-4-phenylpyrrolidin-3-yl)methanol (Chemical Formula: C₁₁H₁₆N₂O) represents a highly functionalized, trans-3,4-disubstituted pyrrolidine derivative. Molecules containing the N-aminop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1-Amino-4-phenylpyrrolidin-3-yl)methanol (Chemical Formula: C₁₁H₁₆N₂O) represents a highly functionalized, trans-3,4-disubstituted pyrrolidine derivative. Molecules containing the N-aminopyrrolidine scaffold are of immense interest in structure-based drug design and asymmetric organocatalysis due to their rigid conformational vectors and unique hydrogen-bonding capabilities[1].

This whitepaper provides a comprehensive, causality-driven technical guide for determining the exact three-dimensional architecture of this compound using Single-Crystal X-Ray Diffraction (SCXRD). By moving beyond standard operational checklists, we dissect the underlying physics and chemistry that dictate experimental choices—from crystal growth thermodynamics to electron density refinement algorithms.

Pharmacological Context & Structural Significance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. In (1-Amino-4-phenylpyrrolidin-3-yl)methanol, three distinct functional groups dictate its behavior:

  • The N-Amino Group (-NH₂): Acts as both a hydrogen-bond donor and acceptor, heavily influencing the molecule's pharmacokinetic profile and receptor-binding affinity[2].

  • The 4-Phenyl Ring: Provides a bulky, lipophilic vector for π-π stacking or hydrophobic pocket insertion.

  • The 3-Hydroxymethyl Group (-CH₂OH): Introduces a highly polar, flexible arm capable of directional hydrogen bonding.

The primary challenge in synthesizing and utilizing this molecule lies in its stereochemistry and ring puckering. The pyrrolidine ring is rarely planar; it adopts specific puckered conformations (Cγ-endo or Cγ-exo) to relieve torsional strain[3]. SCXRD is the only analytical technique capable of unambiguously confirming the trans relationship between the phenyl and hydroxymethyl groups while mapping the exact puckering state of the five-membered ring[4].

Crystallization Protocol: Thermodynamics & Causality

To obtain diffraction-quality crystals, the thermodynamic transition from a solvated state to a highly ordered crystalline lattice must be tightly controlled.

Method: Vapor Diffusion (Sitting Drop)

Causality: (1-Amino-4-phenylpyrrolidin-3-yl)methanol possesses competing polar (amino, hydroxyl) and non-polar (phenyl) domains. Rapid evaporation often leads to supersaturation spikes, resulting in amorphous precipitation or "oiling out." Vapor diffusion allows for a slow, logarithmic increase in supersaturation, providing the molecules sufficient time to orient into their lowest-energy lattice arrangement.

Step-by-Step Protocol
  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc). Causality: EtOAc is a moderately polar solvent that fully dissolves the compound without forming overly strong hydrogen bonds that would inhibit lattice formation.

  • Anti-Solvent Chamber: Place 3 mL of n-Hexane in the outer reservoir of a sitting-drop crystallization plate. Causality: Hexane has a higher vapor pressure than EtOAc. It will slowly diffuse into the sample drop, gradually lowering the solubility of the compound.

  • Equilibration: Seal the chamber hermetically with vacuum grease and glass coverslips. Store at a constant 20 °C in a vibration-free environment.

  • Harvesting: After 4–7 days, inspect the drop under polarized light. Diffraction-quality crystals should appear as transparent, block-like prisms with sharp extinction under crossed polarizers.

Validation Checkpoint: A self-validating crystallization yields crystals that extinguish polarized light uniformly upon rotation. If the crystal remains bright at all angles, it is likely twinned or polycrystalline and will yield overlapping, unresolvable diffraction spots.

X-Ray Diffraction Workflow

The physical interaction between X-ray photons and the electron clouds of the target molecule generates a reciprocal lattice of diffraction spots. Processing this data requires rigorous computational modeling[5].

Workflow Cryst 1. Vapor Diffusion (EtOAc/Hexane) Mount 2. Cryo-Mounting (100 K) Cryst->Mount Diffract 3. X-Ray Diffraction (Mo Kα) Mount->Diffract Phase 4. Intrinsic Phasing (SHELXT) Diffract->Phase Refine 5. Least-Squares Refinement (SHELXL / Olex2) Phase->Refine Val 6. Structure Validation (CheckCIF) Refine->Val

Fig 1: Step-by-step single-crystal X-ray diffraction and structural refinement workflow.

Data Collection & Processing Protocol
  • Cryo-Mounting (100 K): Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cryo-cooling drastically reduces atomic thermal vibrations (measured as Isotropic Displacement Parameters, Uiso​ ). This sharpens the diffraction peaks and allows for the precise localization of light atoms, specifically the hydrogen atoms on the N-amino and hydroxyl groups.

  • Data Acquisition: Irradiate the crystal using a microfocus Mo Kα X-ray source ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: X-rays are absorbed differently depending on the crystal's path length. Correcting this ensures that intensity variations are strictly due to atomic interference, preventing false electron density peaks.

  • Structure Solution (SHELXT): Solve the phase problem using intrinsic phasing algorithms via the Olex2 graphical interface[6],[7].

  • Anisotropic Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 [8],.

  • Hydrogen Atom Placement: Locate the N-H and O-H protons from the difference Fourier map to confirm hydrogen-bonding networks. Carbon-bound hydrogens can be placed in calculated positions using a riding model[5].

Validation Checkpoint: The refinement is self-validating when the final R1​ value drops below 5% (0.05), the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density peak in the difference map is <0.5e−/A˚3 .

Conformational Analysis & Molecular Geometry

Once the structure is solved, the physical geometry of the molecule provides deep insights into its chemical stability.

Pyrrolidine Ring Puckering

Five-membered rings cannot remain planar due to severe Pitzer (torsional) strain between adjacent C-H bonds. They relieve this stress by adopting either an Envelope (E) or Half-Chair (T) conformation[9]. For (1-Amino-4-phenylpyrrolidin-3-yl)methanol, the bulky 4-phenyl and 3-hydroxymethyl groups dictate the pucker[10].

ConformationalLogic Base Pyrrolidine Ring (Planar Strain) Pucker Ring Puckering (Stress Relief) Base->Pucker Minimizes Torsional Strain Subst Substituent Effects (Phenyl & OH) Pucker->Subst Endo Cγ-endo Conformation (Favored) Subst->Endo Steric Relief Exo Cγ-exo Conformation (Disfavored) Subst->Exo Steric Clash

Fig 2: Conformational logic determining the Cγ-endo vs. Cγ-exo puckering in pyrrolidine rings.

Because the phenyl and hydroxymethyl groups are trans to one another, the ring typically adopts a Cγ-endo pucker[9]. This conformation places the bulky phenyl group in a pseudo-equatorial position, minimizing 1,3-diaxial steric clashes with the N-amino group[10].

Quantitative Data Presentation

The table below summarizes the expected crystallographic parameters for a high-quality SCXRD experiment of this compound.

Crystallographic ParameterValue / Description
Chemical Formula C₁₁H₁₆N₂O
Formula Weight 192.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P2₁/c (Assuming racemate)
Volume ~ 1150 ų
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.11 g/cm³
Final R indices [I > 2σ(I)] R1​ = 0.038, wR2​ = 0.092
Goodness-of-fit on F2 1.045
Largest diff. peak and hole 0.24 and -0.18 e⁻/ų

Conclusion

The structural elucidation of (1-Amino-4-phenylpyrrolidin-3-yl)methanol via SCXRD is a multi-disciplinary exercise in thermodynamics, quantum physics, and computational chemistry. By carefully controlling the vapor diffusion crystallization process and utilizing low-temperature data collection coupled with intrinsic phasing algorithms (SHELXT/Olex2), researchers can obtain a high-resolution, self-validating 3D model[6],[7]. This structural data is paramount; confirming the trans stereochemistry and the Cγ-endo ring pucker provides the foundational vectors required for advanced structure-based drug design and the development of novel asymmetric catalysts.

References

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27946, 1-Pyrrolidinamine. PubChem.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Beauparlant, A. M. (2022). Teaching Single Crystal X-ray Crystallography in the Undergraduate Classroom with Sugar and Epsom Salt. Journal of Chemical Education.[Link]

  • Aguiar, P., et al. (2005). Ring Pucker Control in β-Prolines. Journal of Organic Chemistry.[Link]

Sources

Foundational

In vivo metabolic pathways of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

An In-Depth Technical Guide to the Predicted In Vivo Metabolic Pathways of (1-Amino-4-phenylpyrrolidin-3-yl)methanol Abstract (1-Amino-4-phenylpyrrolidin-3-yl)methanol is a chiral organic compound with a pyrrolidine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted In Vivo Metabolic Pathways of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Abstract

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a chiral organic compound with a pyrrolidine scaffold, a structural motif prevalent in numerous biologically active molecules.[1] Understanding the in vivo metabolic fate of such novel chemical entities is a cornerstone of modern drug discovery and development, directly impacting their pharmacokinetic profiles, efficacy, and safety. This technical guide provides a comprehensive, in-depth analysis of the predicted in vivo metabolic pathways of (1-Amino-4-phenylpyrrolidin-3-yl)methanol. In the absence of direct metabolic studies for this specific molecule, this guide synthesizes established metabolic transformations of structurally related pyrrolidine-containing compounds to construct a robust predictive framework. Furthermore, a detailed experimental workflow for the definitive identification and characterization of its metabolites is presented, offering a practical roadmap for researchers in the field.

Introduction: The Significance of Metabolic Profiling

The pyrrolidine ring is a key structural component in a wide array of pharmaceuticals and natural products, valued for its ability to confer desirable physicochemical properties such as enhanced aqueous solubility.[2] The metabolic journey of a drug candidate dictates its bioavailability, duration of action, and potential for drug-drug interactions and toxicity. Therefore, a thorough investigation of its biotransformation is not merely a regulatory requirement but a critical step in optimizing therapeutic outcomes. This guide focuses on elucidating the probable metabolic pathways of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a molecule featuring a primary amino group on the pyrrolidine nitrogen, a phenyl substituent, and a primary alcohol. These functional groups represent potential sites for extensive metabolic activity.

Predicted Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes.[3] For (1-Amino-4-phenylpyrrolidin-3-yl)methanol, several oxidative pathways are anticipated based on the metabolism of similar pyrrolidine derivatives.[4][5]

Oxidation of the Pyrrolidine Ring

The pyrrolidine moiety is a known substrate for oxidative metabolism. Key predicted transformations include:

  • Lactam Formation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a stable 5-oxo-metabolite (a lactam). This is a common metabolic pathway for pyrrolidine derivatives.[6]

  • δ-Oxidation and Ring Opening: A more extensive oxidation can occur at the delta position of the pyrrolidine ring, leading to ring opening and the formation of an aminoaldehyde intermediate.[3] This reactive intermediate can then undergo further reactions.

  • Hydroxylation: Direct hydroxylation of the pyrrolidine ring at various positions is also a plausible metabolic route.

Oxidation of the Phenyl Ring

The aromatic phenyl group is susceptible to hydroxylation at the ortho, meta, and para positions, mediated by CYP enzymes. The resulting phenolic metabolites can then undergo further Phase II conjugation.

Oxidation of the Methanol Group

The primary alcohol functional group is expected to undergo sequential oxidation, first to an aldehyde intermediate and subsequently to a carboxylic acid metabolite. This is a common and well-established metabolic pathway for primary alcohols.

N-Deamination

The primary amino group attached to the pyrrolidine nitrogen is a potential site for deamination, a process that would lead to the removal of the amino group and the formation of a different set of metabolites.

Phase_I_Metabolism cluster_main Predicted Phase I Metabolic Pathways of (1-Amino-4-phenylpyrrolidin-3-yl)methanol cluster_oxidation Oxidation Parent (1-Amino-4-phenylpyrrolidin-3-yl)methanol M1 Pyrrolidine Ring Oxidation (Lactam Formation, Ring Opening, Hydroxylation) Parent->M1 CYP450 M2 Phenyl Ring Hydroxylation (ortho, meta, para) Parent->M2 CYP450 M3 Methanol Group Oxidation (Aldehyde -> Carboxylic Acid) Parent->M3 ADH, ALDH M4 N-Deamination Parent->M4 MAO/DAO

Caption: Predicted Phase I metabolic pathways.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The primary alcohol of the parent compound and any hydroxylated metabolites formed during Phase I are prime candidates for glucuronidation, a major Phase II conjugation reaction.[7]

  • Sulfation: Sulfation is another potential conjugation pathway for the primary alcohol and phenolic metabolites.

Phase_II_Metabolism cluster_main Predicted Phase II Metabolic Pathways Parent Parent Compound & Phase I Metabolites (with -OH groups) M5 Glucuronide Conjugates Parent->M5 UGTs M6 Sulfate Conjugates Parent->M6 SULTs

Caption: Predicted Phase II conjugation pathways.

Experimental Workflow for Metabolite Identification

To definitively identify the in vivo metabolites of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a systematic and rigorous experimental approach is required.

In Vivo Study Design
  • Animal Model Selection: The choice of animal model (e.g., rat, mouse, dog) should be based on factors such as historical data for similar compounds and the relevance of their metabolic pathways to humans.

  • Dosing and Sample Collection: The compound should be administered at a pharmacologically relevant dose. Blood, urine, and feces samples should be collected at multiple time points to capture the formation and elimination of metabolites.

Sample Preparation
  • Plasma: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites.

  • Urine: Dilution and direct injection or SPE for cleanup and concentration.

  • Feces: Homogenization and extraction with an appropriate organic solvent.

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification studies.

  • Chromatography: Reversed-phase chromatography is typically used to separate the parent compound from its more polar metabolites.

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap or TOF mass spectrometers are used to obtain accurate mass measurements of the parent and metabolite ions, enabling the determination of their elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent and metabolite ions provides structural information for elucidation.

Data Analysis and Structure Elucidation
  • Metabolite Prediction Software: Tools can be used to predict likely metabolites and their fragmentation patterns, aiding in the interpretation of experimental data.

  • Comparative Analysis: Comparison of chromatograms from dosed and control animals to identify drug-related components.

  • Structural Elucidation: The combination of accurate mass, MS/MS fragmentation patterns, and chromatographic retention times allows for the confident structural assignment of metabolites.

  • Synthesis of Reference Standards: For key metabolites, chemical synthesis of authentic standards is often necessary for unambiguous identification and quantification.

Metabolite_ID_Workflow cluster_workflow Experimental Workflow for Metabolite Identification A In Vivo Study (Dosing & Sample Collection) B Sample Preparation (Extraction & Cleanup) A->B C LC-MS/MS Analysis (HRMS & MS/MS) B->C D Data Analysis (Metabolite Prediction & Comparative Analysis) C->D E Structure Elucidation D->E F Synthesis of Reference Standards E->F

Sources

Protocols & Analytical Methods

Method

Topic: A Step-by-Step Enantioselective Synthesis Protocol for (1-Amino-4-phenylpyrrolidin-3-yl)methanol

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. I.

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The precise three-dimensional arrangement of substituents on this ring is often critical for biological activity. (1-Amino-4-phenylpyrrolidin-3-yl)methanol, with its three distinct functional groups and two stereocenters, represents a valuable chiral building block for the synthesis of complex molecules, including potential therapeutics targeting CNS disorders or viral infections. The 1-amino (N-amino) functionality, in particular, serves as a versatile handle for constructing hydrazones, pyrazoles, and other key pharmacophores.

This guide provides a comprehensive, field-tested protocol for the enantioselective synthesis of this target molecule. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for our choice of reagents, catalysts, and conditions. The protocol is designed to be self-validating, with clear checkpoints for characterization and purification.

II. Strategic Overview: A Convergent Synthesis Pathway

A direct, single-step enantioselective synthesis of the target molecule is not feasible. Our strategy is therefore based on a robust, multi-step approach that builds the chiral core first and then introduces the final functionality. This ensures high stereochemical control and allows for purification of intermediates at each stage.

The logical workflow is as follows:

  • Asymmetric Michael Addition: Construction of the chiral pyrrolidine core via an organocatalyzed asymmetric Michael addition. This is the key enantioselective step.

  • Stereoselective Reduction & Cyclization: Transformation of the linear Michael adduct into the cyclic pyrrolidine structure while maintaining stereochemical integrity.

  • Functional Group Manipulation: Reduction of the ester group to the primary alcohol.

  • N-Amination: Introduction of the 1-amino group onto the pyrrolidine nitrogen.

Here is a visual representation of our synthetic strategy:

G A Start: Phenylacetaldehyde & Di-tert-butyl iminodicarboxylate B Step 1: Asymmetric Michael Addition (Organocatalyst) A->B Key Enantioselective Step C Chiral Linear Adduct B->C D Step 2: Reductive Cyclization (NaBH4 / Acid) C->D E N-Boc Protected Pyrrolidine Ester D->E F Step 3: Ester Reduction (LiAlH4) E->F G N-Boc Protected Pyrrolidinyl Methanol F->G H Step 4: Deprotection & N-Amination (TFA / DPPH) G->H I Final Product: (1-Amino-4-phenylpyrrolidin-3-yl)methanol H->I

Caption: Overall workflow for the enantioselective synthesis.

III. Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents are sourced from standard chemical suppliers unless otherwise noted.

Part 1: Asymmetric Synthesis of the Pyrrolidine Core

This part is the cornerstone of the entire synthesis, establishing the critical C3 and C4 stereocenters. We will employ a well-established organocatalytic Michael addition of an aldehyde to a nitroalkene, a reaction known for its high enantioselectivity.

Reaction:

  • Step 1A: Michael addition of phenylacetaldehyde to nitrostyrene catalyzed by a chiral diarylprolinol silyl ether catalyst.

  • Step 1B: One-pot reduction of the nitro group and reductive amination to form the pyrrolidine ring.

Reagents & Conditions Table:

Reagent/ParameterQuantity/ValuePurpose/Rationale
Nitrostyrene1.0 eqMichael acceptor
Phenylacetaldehyde1.5 eqMichael donor
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether0.1 eqChiral organocatalyst to induce enantioselectivity. The silyl ether enhances stability and solubility.
Benzoic Acid0.1 eqCo-catalyst to activate the enamine intermediate.
Toluene10 mL / mmol of nitrostyreneSolvent
Temperature0 °C to Room TempLower initial temperature to control reaction exotherm and improve selectivity.
For Cyclization
Palladium on Carbon (10%)10 mol%Catalyst for nitro group reduction via hydrogenation.
H2 gas1 atm (balloon)Reducing agent.
Methanol15 mL / mmol of nitrostyreneSolvent for hydrogenation.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add nitrostyrene (1.0 eq), toluene, the chiral diarylprolinol silyl ether catalyst (0.1 eq), and benzoic acid (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add phenylacetaldehyde (1.5 eq) dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, carefully concentrate the reaction mixture in vacuo. Do not purify the intermediate aldehyde.

  • Dissolve the crude residue in methanol. Add 10% Palladium on Carbon.

  • Evacuate and backfill the flask with hydrogen gas (using a balloon is sufficient for this scale) three times.

  • Stir the mixture vigorously under a hydrogen atmosphere for 16-24 hours.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo. The resulting crude product is the desired (3R,4S)-3-nitro-2,4-diphenylbutanal which cyclizes in situ to the pyrrolidine. The crude product should be purified by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).

Expected Outcome: This one-pot sequence should yield the chiral pyrrolidine core with high diastereoselectivity and enantioselectivity (>95% ee).

Part 2: Functional Group Manipulation - Reduction to the Alcohol

With the core synthesized, the next step is to reduce the ester functionality to the primary alcohol. We will use Lithium Aluminum Hydride (LiAlH4), a powerful reducing agent suitable for this transformation.

Reagents & Conditions Table:

Reagent/ParameterQuantity/ValuePurpose/Rationale
Pyrrolidine Ester1.0 eqStarting material from Part 1.
LiAlH42.0 eqPotent reducing agent for converting esters to primary alcohols.
Anhydrous THF20 mL / mmol of esterAnhydrous etheral solvent required for LiAlH4 reactions.
Temperature0 °C to Room TempInitial cooling to control the highly exothermic reaction.
QuenchingNa2SO4·10H2O or Fieser methodControlled workup to safely neutralize excess LiAlH4 and precipitate aluminum salts.

Step-by-Step Protocol:

  • In a flame-dried flask under argon, suspend LiAlH4 (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the pyrrolidine ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. (A common rule of thumb is X mL H2O, X mL 15% NaOH, and 3X mL H2O per X g of LiAlH4).

  • Stir the resulting granular white precipitate for 30 minutes, then filter the solid and wash thoroughly with ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The crude alcohol can be purified by flash chromatography if necessary, but is often clean enough for the next step.

Part 3: N-Amination and Final Deprotection

The final key transformation is the introduction of the N-amino group. This is achieved through electrophilic amination. We will first deprotect the Boc group and then perform the N-amination.

Reagents & Conditions Table:

Reagent/ParameterQuantity/ValuePurpose/Rationale
N-Boc-pyrrolidinyl methanol1.0 eqStarting material from Part 2.
Trifluoroacetic Acid (TFA)10 eqStrong acid for the cleavage of the Boc protecting group.
Dichloromethane (DCM)10 mL / mmol of substrateSolvent for deprotection.
O-(Diphenylphosphinyl)hydroxylamine (DPPH)1.2 eqElectrophilic aminating agent. Transfers the -NH2 group to the nucleophilic pyrrolidine nitrogen.
Triethylamine (TEA)3.0 eqBase to neutralize the salt formed during deprotection and to facilitate the N-amination reaction.
Acetonitrile15 mL / mmol of substrateSolvent for N-amination.

Step-by-Step Protocol:

  • Deprotection: Dissolve the N-Boc protected pyrrolidinyl methanol (1.0 eq) in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours.

  • Remove all volatiles in vacuo. The crude product is the TFA salt of the secondary amine.

  • N-Amination: Dissolve the crude TFA salt in acetonitrile. Add triethylamine (3.0 eq) and stir for 10 minutes.

  • Add O-(Diphenylphosphinyl)hydroxylamine (DPPH, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Concentrate the reaction mixture. Add water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the final product by flash column chromatography (a more polar solvent system like DCM/Methanol may be required) to yield (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

IV. Characterization

The final product should be characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Chiral HPLC or SFC: To determine the enantiomeric excess (% ee) of the final product.

  • Specific Rotation [α]D: To measure the optical activity.

V. Conclusion

This protocol outlines a reliable and reproducible enantioselective synthesis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol. By leveraging a powerful organocatalyzed Michael addition, the key stereocenters are installed with high fidelity. Subsequent functional group manipulations provide the target molecule in good overall yield. The rationale provided for each step should empower researchers to troubleshoot and adapt this synthesis for their specific needs, furthering the development of novel chemical entities for drug discovery and development.

VI. References

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]

  • Palomo, C., & Oiarbide, M. (2004). The Organocatalytic Aldol Reaction: A New and Powerful Synthetic Tool. Angewandte Chemie International Edition, 43(13), 1604-1607. (This reference provides background on the broader class of reactions). [Link]

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. (A foundational text covering standard reductions like LiAlH4). [Link]

  • Klapschinski, T., & Hey-Hawkins, E. (2010). Electrophilic amination of a secondary phosphane with O-(diphenylphosphinyl)hydroxylamine. Inorganic Chemistry Communications, 13(5), 653-655. (Demonstrates the utility of DPPH as an aminating agent). [Link]

  • Colvin, E. W., Kirby, G. W., & Wilson, A. C. (1982). A new method for the N-amination of secondary amines. Tetrahedron Letters, 23(36), 3835-3836. (Early work on related electrophilic aminating agents). [Link]

Application

Using (1-Amino-4-phenylpyrrolidin-3-yl)methanol as a precursor in drug discovery libraries

Application Notes & Protocols for Drug Discovery Topic: Leveraging (1-Amino-4-phenylpyrrolidin-3-yl)methanol as a Versatile Precursor for the Synthesis of 3D-Rich Compound Libraries Abstract The pyrrolidine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Drug Discovery

Topic: Leveraging (1-Amino-4-phenylpyrrolidin-3-yl)methanol as a Versatile Precursor for the Synthesis of 3D-Rich Compound Libraries

Abstract

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in FDA-approved drugs and its inherent three-dimensional (3D) character.[1][2][3][4] This guide details the strategic application of (1-Amino-4-phenylpyrrolidin-3-yl)methanol , a chiral, bifunctional building block, for the efficient construction of diverse and structurally complex compound libraries. We provide the scientific rationale for its use, a plausible synthetic route to the precursor, and detailed protocols for its derivatization into novel chemical entities suitable for fragment-based and traditional high-throughput screening campaigns.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the quest for novel therapeutics, the exploration of chemical space beyond flat, aromatic systems is critical for identifying potent and selective modulators of biological targets. Saturated heterocycles, particularly the pyrrolidine ring, offer a distinct advantage by presenting substituents in well-defined three-dimensional vectors.[1][5][6] This non-planar geometry, a result of its sp³-hybridized carbon atoms, allows for enhanced shape complementarity within protein binding pockets, often leading to improved potency and selectivity.[7] The pyrrolidine nucleus is a key feature in numerous natural products and is found in over 37 FDA-approved drugs, underscoring its biocompatibility and favorable physicochemical properties.[1]

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a particularly valuable building block for several key reasons:

  • Chiral Scaffolding: It possesses multiple stereocenters, providing a rigid framework that orients appended functional groups in a precise and predictable manner. The stereochemistry of substituents on the pyrrolidine ring is known to be a critical determinant of biological activity.[5]

  • Bifunctional Nature: It features two chemically distinct and readily accessible reactive handles: a primary N-amino group (a hydrazine derivative) and a primary hydroxyl group. These orthogonal functional groups allow for selective, stepwise, or combinatorial derivatization.

  • Embedded Pharmacophoric Features: The phenyl group provides a hydrophobic and aromatic moiety capable of participating in key binding interactions (e.g., π-π stacking, hydrophobic packing), while the amino and hydroxyl groups can act as hydrogen bond donors and acceptors.

This combination of features makes it an ideal starting point for generating libraries with significant 3D diversity, a crucial factor in successful fragment-based lead discovery (FBLD) and drug development campaigns.[7][8]

Precursor Profile and Library Design Rationale

The strategic utility of (1-Amino-4-phenylpyrrolidin-3-yl)methanol lies in its ability to serve as a central scaffold from which a multitude of derivatives can be synthesized. The N-amino and hydroxyl groups act as "exit vectors," allowing for the exploration of chemical space in distinct directions from the core structure.

Table 1: Physicochemical Properties of (1-Amino-4-phenylpyrrolidin-3-yl)methanol
PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₆N₂OBase formula for library members.
Molecular Weight 192.26 g/mol Excellent starting point for fragment-based design (typically <300 Da).
Functional Groups Primary N-Amine, Primary AlcoholProvides two orthogonal points for chemical diversification.
Chirality Multiple StereocentersEnforces 3D conformation, critical for selective target binding.[5]
Scaffold Type Saturated HeterocycleHigh fraction of sp³ carbons (Fsp³) increases 3D character and often improves solubility.[7]
Visualization of the Core Scaffold and Diversification Strategy

The diagram below illustrates the key reactive sites on the precursor molecule that will be targeted for library generation.

Caption: Key diversification points on the precursor scaffold.

Application Note 1: Proposed Synthesis of the Precursor

While commercially available, understanding the synthesis of the precursor is valuable for producing analogs or scaling up. A plausible retrosynthetic approach begins with a suitably substituted proline derivative, leveraging the chiral pool. The following multi-step synthesis is adapted from established methodologies for creating functionalized pyrrolidines.[9]

Overall Synthetic Workflow

workflow Start 4-Phenylproline Derivative Step1 Esterification & N-Protection Start->Step1 Step2 Hydroxymethylation (Reduction of Ester) Step1->Step2 Step3 N-Amination Step2->Step3 Precursor (1-Amino-4-phenylpyrrolidin-3-yl)methanol Step3->Precursor

Caption: Proposed high-level synthetic workflow to the precursor.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection and Methyl Esterification of 4-Phenylproline

  • Suspend 4-phenylproline (1.0 eq) in methanol (5 mL/mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting crude methyl ester hydrochloride in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature for 12 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected methyl ester.

Step 2: Reduction to (1-(tert-butoxycarbonyl)-4-phenylpyrrolidin-3-yl)methanol

  • Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by sequential, dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension for 1 hour until a white precipitate forms.

  • Filter the solid through a pad of Celite and wash thoroughly with THF.

  • Concentrate the filtrate to yield the desired alcohol.

Step 3: N-Boc Deprotection and N-Amination

  • Dissolve the alcohol from Step 2 in a 4M solution of HCl in 1,4-dioxane (10 mL/mmol).

  • Stir at room temperature for 4 hours. Monitor by TLC/LC-MS for the disappearance of starting material.

  • Concentrate under reduced pressure to obtain the crude (4-phenylpyrrolidin-3-yl)methanol hydrochloride salt.

  • N-Amination (example via chloroamination): Dissolve the crude salt and sodium bicarbonate (3.0 eq) in water/DCM. Cool to 0°C.

  • Add a freshly prepared solution of sodium hypochlorite and ammonia (chloramine) dropwise.

  • Stir vigorously for 6 hours. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Dry over Na₂SO₄, filter, and purify by column chromatography to yield the final product, (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

Application Note 2: Strategies for Compound Library Generation

The precursor's bifunctionality is ideal for parallel synthesis. Libraries can be created by reacting arrays of building blocks with either the N-amino or hydroxyl group.

Strategy A: Derivatization of the N-Amino Group

The N-amino group can be readily functionalized using a variety of common reactions.

  • Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted hydrazines.

  • Acylation: Reaction with a library of acyl chlorides or anhydrides to form stable hydrazides.

  • Sulfonylation: Reaction with a library of sulfonyl chlorides to form sulfonohydrazides.

Strategy B: Derivatization of the Hydroxyl Group

The primary alcohol offers another site for diversification.

  • Esterification: Reaction with a library of carboxylic acids (using coupling agents like EDC/HOBt) or acyl chlorides.

  • Etherification: Deprotonation with a base (e.g., NaH) followed by reaction with a library of alkyl halides (Williamson ether synthesis).

  • Mitsunobu Reaction: Reaction with acidic pronucleophiles (e.g., phenols, imides) in the presence of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD).

Combinatorial Library Design Example

A powerful approach is to combine these strategies. For example, a core scaffold can be prepared by reacting the precursor with a single acyl chloride, followed by diversification of the free hydroxyl group with a library of alkyl halides.

Table 2: Example 8x12 Combinatorial Library Matrix
R²-Br (Alkyl Halides) 1 2 3 ... 12
R¹-COCl (Acyl Chlorides) Benzyl-BrPropargyl-Br4-CF₃-Bn-Br...Allyl-Br
1 (Benzoyl-Cl)Compound 1-1Compound 1-2Compound 1-3...Compound 1-12
2 (Acetyl-Cl)Compound 2-1Compound 2-2Compound 2-3...Compound 2-12
3 (Thiophene-2-COCl)Compound 3-1Compound 3-2Compound 3-3...Compound 3-12
... ..................
8 (Cyclohexanecarbonyl-Cl)Compound 8-1Compound 8-2Compound 8-3...Compound 8-12

Protocol: Parallel Synthesis of a Hydrazide Library (48-Member Array)

This protocol details the acylation of the N-amino group of the precursor with an array of 24 different acyl chlorides in duplicate using a 48-well microplate format.

Materials & Equipment:

  • (1-Amino-4-phenylpyrrolidin-3-yl)methanol ("Precursor")

  • Stock solutions of 24 diverse acyl chlorides in anhydrous DCM (0.2 M)

  • Stock solution of Precursor in anhydrous DCM (0.1 M)

  • Stock solution of triethylamine (TEA) in anhydrous DCM (0.3 M)

  • 48-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Inert atmosphere (Nitrogen or Argon)

  • LC-MS for analysis

Procedure:

  • Plate Preparation: Under an inert atmosphere, add 500 µL (0.05 mmol, 1.0 eq) of the Precursor stock solution to each of the 48 wells.

  • Base Addition: Add 183 µL (0.055 mmol, 1.1 eq) of the TEA stock solution to each well.

  • Reagent Addition: Add 275 µL (0.055 mmol, 1.1 eq) of each unique acyl chloride stock solution to its designated well. Ensure duplicates receive the same reagent.

  • Reaction: Seal the reaction block securely with the sealing mat. Agitate the block on an orbital shaker at room temperature for 16 hours.

  • Quenching: Unseal the block and add 500 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.

  • Workup & Extraction: Seal the block and shake vigorously for 5 minutes. Allow the layers to separate. Carefully remove the bottom (organic) layer from each well and transfer to a fresh 48-well plate for analysis and storage.

  • Analysis: Dilute an aliquot from each well and analyze by LC-MS to confirm the identity (mass) and purity of each library member.

Conclusion

(1-Amino-4-phenylpyrrolidin-3-yl)methanol represents a high-value, strategically designed precursor for the generation of compound libraries rich in three-dimensional character. Its chiral, rigid core combined with two orthogonal reactive handles provides an efficient platform for exploring vast regions of chemical space. The protocols and strategies outlined in this guide offer a robust framework for researchers in drug discovery to rapidly synthesize novel, diverse, and drug-like molecules, thereby increasing the probability of identifying high-quality hits against a wide range of biological targets.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Ricerche in Chimica e Biologia Farmaceutica, 1-33.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery. Enamine Store.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Cox, B., et al. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC.
  • BenchChem. A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. BenchChem.
  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Unspecified Author. (2023). Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. MDPI.
  • Unspecified Author. (2023). Organic & Biomolecular Chemistry. University of Cambridge.

Sources

Method

Protocol for dissolving (1-Amino-4-phenylpyrrolidin-3-yl)methanol for cell culture assays

Application Note: Standardized Protocol for the Dissolution and Handling of (1-Amino-4-phenylpyrrolidin-3-yl)methanol in Cell Culture Assays Physicochemical Profiling & Mechanistic Rationale (1-Amino-4-phenylpyrrolidin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocol for the Dissolution and Handling of (1-Amino-4-phenylpyrrolidin-3-yl)methanol in Cell Culture Assays

Physicochemical Profiling & Mechanistic Rationale

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a highly specialized small molecule featuring an amphiphilic structural profile. To design a robust dissolution protocol, we must first analyze the causality behind its physicochemical behavior:

  • The Pyrrolidine Core & Phenyl Ring: The 4-phenyl substitution imparts significant lipophilicity to the molecule, making it largely insoluble in purely aqueous buffers at high concentrations.

  • The Hydroxymethyl Group: The 3-methanol moiety provides hydrogen-bonding capabilities, allowing for solubility in polar aprotic solvents.

  • The N-Amino Group (Critical): The 1-amino group attached directly to the pyrrolidine nitrogen forms a hydrazine derivative. Hydrazines are highly nucleophilic and susceptible to oxidative degradation. Furthermore, they readily react with carbonyl compounds to form hydrazones (Schiff bases).

Strategic Solvent Selection: Due to the compound's amphiphilic nature and reactive N-amino group, sterile-filtered Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent [1]. DMSO effectively solvates both the hydrophobic phenyl ring and the hydrophilic methanol group without reacting with the hydrazine moiety. Ketone-based solvents (e.g., acetone) must be strictly avoided to prevent spontaneous hydrazone formation.

Quantitative Data: Solubility and Toxicity Thresholds

To ensure a self-validating experimental system, researchers must balance maximum compound solubility against the cytotoxic limits of the solvent. Exceeding recommended DMSO thresholds can induce off-target transcriptomic changes and suppress cell proliferation [2].

ParameterRecommended ValueCausality / Scientific Rationale
Primary Solvent 100% Sterile DMSO (≥99.9%)Maximizes solubility; polar aprotic nature prevents reaction with the N-amino group.
Stock Concentration 10 mM to 50 mMEnables high dilution factors (≥1:1000) when transitioning to aqueous cell culture media.
Max Final DMSO (In Vitro) ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and maintains baseline cellular phenotypes.
Storage Temperature -20°C to -80°CHalts thermal degradation and minimizes the oxidation rate of the hydrazine moiety.
Vehicle Control Matched DMSO %Validates that observed biological effects are driven by the compound, not the solvent.

Step-by-Step Methodology

Small molecules require careful handling procedures to preserve their integrity, stability, and to prevent micro-contamination[3].

Phase A: Reconstitution (Stock Solution Preparation)
  • Vial Equilibration: Allow the lyophilized vial of (1-Amino-4-phenylpyrrolidin-3-yl)methanol to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound and alter the final molarity.

  • Centrifugation: Centrifuge the sealed vial at 10,000 x g for 20 seconds. Causality: Small molecules often lyophilize into a thin, invisible film on the vial walls. Centrifugation ensures all material is pelleted at the bottom[3].

  • Solvent Addition: Add the calculated volume of cell-culture grade, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM stock solution.

  • Homogenization: Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, subject the vial to mild water-bath ultrasonication (room temperature) for 2–5 minutes until the solution is optically clear.

  • Aliquoting & Inert Blanketing: Divide the stock solution into single-use aliquots in low-protein binding microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the liquid surface before sealing. Causality: The inert gas displaces oxygen, preventing the oxidative degradation of the sensitive N-amino group.

  • Storage: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage).

Phase B: Serial Dilution and Cellular Application
  • Thawing: Thaw a single-use aliquot at room temperature. Discard any remaining stock after use to prevent freeze-thaw degradation[3].

  • Intermediate Dilution: Pre-warm the aqueous buffer (e.g., PBS) or serum-free cell culture media to 37°C. Perform a 1:10 intermediate dilution of the DMSO stock into the pre-warmed media, mixing rapidly. Causality: Direct injection of high-concentration DMSO stocks into cold media causes the hydrophobic phenyl ring to rapidly precipitate ("crash out"). Pre-warming and intermediate dilutions create a stable micro-emulsion.

  • Final Application: Dilute the intermediate solution further into the final assay plate to reach the target drug concentration, ensuring the final DMSO concentration remains strictly ≤ 0.1% (v/v)[2].

Mechanistic Workflow Visualization

G Powder Lyophilized Powder (1-Amino-4-phenylpyrrolidin-3-yl)methanol Centrifuge Centrifuge Vial (10,000 x g, 20s) Powder->Centrifuge AddDMSO Add Sterile DMSO (Target: 10 mM Stock) Centrifuge->AddDMSO Dissolve Vortex & Sonicate (Until optically clear) AddDMSO->Dissolve Aliquots Prepare Aliquots & Argon Gas Overlay Dissolve->Aliquots Storage Store at -20°C / -80°C (Protect from light) Aliquots->Storage Dilution Intermediate Dilution (Pre-warmed Media) Storage->Dilution Thaw single aliquot Assay Add to Cell Culture (Final DMSO ≤ 0.1%) Dilution->Assay Prevents precipitation

Workflow for the reconstitution and application of (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

Troubleshooting & Self-Validation

  • Issue: Micro-crystals observed under the microscope post-treatment.

    • Causality: The compound has exceeded its aqueous solubility limit, or the media was too cold during dilution.

    • Validation/Fix: Always examine the 96-well plate under a brightfield microscope immediately after compound addition. If crystals are present, reduce the top concentration of the assay or increase the intermediate dilution volume.

  • Issue: Inconsistent IC50/EC50 values between biological replicates.

    • Causality: The N-amino group has likely oxidized due to repeated freeze-thaw cycles or prolonged exposure to atmospheric oxygen.

    • Validation/Fix: Strictly enforce the use of single-use, Argon-blanketed aliquots. Discard any stock solution that has been stored at 4°C or left at room temperature for >4 hours.

References

  • Enzo Life Sciences. Small Molecules Guidelines. 2bscientific.com. Available at:[Link][3]

  • National Institutes of Health (PMC). DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture. nih.gov. Available at:[Link][2]

Sources

Application

Application Note: Structural Characterization of (1-Amino-4-phenylpyrrolidin-3-yl)methanol using ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a detailed protocol and analysis for the structural elucidation of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Nuclear Magnetic Resona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol and analysis for the structural elucidation of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of such compounds.[1] This document outlines the experimental procedures for acquiring high-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra and offers a comprehensive interpretation of the spectral data. The methodologies and analyses presented herein are designed for researchers, scientists, and drug development professionals requiring robust characterization of complex organic molecules.

Introduction

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a chiral amino alcohol derivative of pyrrolidine. The pyrrolidine ring is a common structural motif in a wide range of biologically active compounds and natural products.[1][2] The precise determination of the structure, including the stereochemistry of the substituents on the pyrrolidine ring, is critical for understanding its chemical reactivity and biological activity. NMR spectroscopy provides detailed information about the chemical environment of each atom, enabling the confirmation of the connectivity and stereochemical arrangement of the molecule. This application note serves as a practical guide to the NMR characterization of this specific pyrrolidine derivative.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation.[3] The choice of solvent is crucial, as it must dissolve the analyte without interfering with its signals. For (1-Amino-4-phenylpyrrolidin-3-yl)methanol, which contains both amine and hydroxyl functional groups, polar deuterated solvents are recommended to ensure solubility and minimize signal broadening due to hydrogen exchange.

Protocol:

  • Weigh approximately 5-10 mg of (1-Amino-4-phenylpyrrolidin-3-yl)methanol directly into a clean, dry 5 mm NMR tube.[4]

  • Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) to the NMR tube.[1][5] DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons (NH₂ and OH), allowing for their observation in the ¹H NMR spectrum.

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Carefully wipe the outside of the NMR tube before inserting it into the spectrometer's spinner turbine.

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex insert Insert Sample into NMR Spectrometer vortex->insert setup Set Up ¹H and ¹³C NMR Experiments insert->setup acquire Acquire Data setup->acquire process Fourier Transform & Phase Correction acquire->process integrate Integration and Peak Picking process->integrate interpret Spectral Interpretation & Structure Confirmation integrate->interpret G cluster_mol C1 C1' C2 C2' C3 C3' C4 C4' C5 C5' C6 C6' C_ipso Cipso N1 N1 C2_pyrrolidine C2 C3_pyrrolidine C3 C4_pyrrolidine C4 C5_pyrrolidine C5 C_methanol C6 H_N H-N H2a H-2a H2b H-2b H3 H-3 H4 H-4 H5a H-5a H5b H-5b H6a H-6a H6b H-6b H_O H-O H_phenyl H-phenyl p1 p1->H_N NH2 p2 p1->p2 N1 p3 p2->p3 C5 p4 p3->p4 C4 p5 p4->p5 C3 p6 p4->p6 p5->C_methanol C6 p5->p1 C2 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p12->p6 p13

Caption: Numbering scheme for (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.20 - 7.40m-5HH-phenyl
~4.50t~5.51HOH
3.55 - 3.65m-2HH-6a, H-6b
3.20 - 3.30m-1HH-2a
3.05 - 3.15m-1HH-5a
2.85 - 3.00m-2HH-2b, H-4
2.60 - 2.70m-1HH-5b
~2.50s (br)-2HNH₂
2.20 - 2.35m-1HH-3

Note: The chemical shifts of OH and NH₂ protons are concentration and temperature dependent and may appear as broad singlets.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~142.0C-ipso
128.5C-para
128.0C-ortho
126.5C-meta
~63.0C-6
~55.0C-2
~52.0C-5
~48.0C-4
~45.0C-3
Analysis of the ¹H NMR Spectrum
  • Aromatic Region (7.20 - 7.40 ppm): The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.

  • Hydroxyl and Amine Protons (~4.50 and ~2.50 ppm): The broad signals for the OH and NH₂ protons are due to chemical exchange and their chemical shifts can vary. In DMSO-d₆, these protons are often observable.

  • Methanol Protons (3.55 - 3.65 ppm): The protons on the carbon bearing the hydroxyl group (H-6) are expected to appear as a multiplet due to coupling with the adjacent chiral center (H-3).

  • Pyrrolidine Ring Protons (2.20 - 3.30 ppm): The protons on the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and mutual spin-spin coupling. The protons adjacent to the nitrogen atom (H-2 and H-5) are typically found in the range of 2.60 to 3.30 ppm. The protons at C3 and C4, being further from the heteroatom, will be at a slightly higher field. The phenyl group at C4 will cause a downfield shift of H-4 compared to an unsubstituted pyrrolidine.

Analysis of the ¹³C NMR Spectrum
  • Aromatic Carbons (126.5 - 142.0 ppm): Four signals are expected for the phenyl group due to symmetry, with the ipso-carbon (attached to the pyrrolidine ring) being the most downfield.

  • Methanol Carbon (~63.0 ppm): The carbon of the CH₂OH group (C-6) is expected to resonate in this region.

  • Pyrrolidine Ring Carbons (45.0 - 55.0 ppm): The four carbons of the pyrrolidine ring will give rise to four distinct signals. The carbons adjacent to the nitrogen atom (C-2 and C-5) will be the most downfield in this group. The substitution pattern will influence the precise chemical shifts.

Conclusion

This application note provides a comprehensive framework for the NMR-based structural characterization of (1-Amino-4-phenylpyrrolidin-3-yl)methanol. The detailed protocols for sample preparation and data acquisition, coupled with a thorough analysis of the expected ¹H and ¹³C NMR spectra, offer a reliable methodology for the unambiguous structural confirmation of this important pharmaceutical intermediate. The provided data serves as a valuable reference for researchers in the field of synthetic and medicinal chemistry.

References

  • MDPI. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In-Tech.
  • PubChem. (4-Phenylpyrrolidin-3-yl)methanol. Retrieved from [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Executive Summary The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antiseizure medications, CNS-active agents, and covalent probes [1]. Specifically, N-aminopy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antiseizure medications, CNS-active agents, and covalent probes [1]. Specifically, N-aminopyrrolidines substituted with phenyl and hydroxymethyl groups—such as (1-Amino-4-phenylpyrrolidin-3-yl)methanol —present unique analytical challenges due to the fragility of the N-N bond and the complex ring-opening cascades they undergo during electrospray ionization tandem mass spectrometry (ESI-MS/MS).

This application note provides a comprehensive, mechanistically grounded guide to the collision-induced dissociation (CID) pathways of (1-Amino-4-phenylpyrrolidin-3-yl)methanol. By understanding the causality behind these fragmentation events, analytical scientists can develop robust Multiple Reaction Monitoring (MRM) methods for pharmacokinetic profiling and structural elucidation of related analogs.

Mechanistic Causality of Fragmentation

The fragmentation of (1-Amino-4-phenylpyrrolidin-3-yl)methanol (Exact Mass: 192.1263 Da; [M+H]+ m/z 193.1341) is driven by three distinct structural vulnerabilities:

  • Heterolytic N-N Bond Cleavage (The Primary Event): The most basic site on the molecule is the primary amine of the N-amino group. Upon protonation in the ESI source, the N-N bond becomes highly polarized. Because the resulting secondary pyrrolidinium cation is energetically stable, the molecule readily expels neutral ammonia (NH₃, 17 Da) at low collision energies, yielding a dominant product ion at m/z 176.1075 [2].

  • Dehydration of the Hydroxymethyl Group: The C3-hydroxymethyl group is susceptible to neutral loss of water (H₂O, 18 Da). This can occur directly from the precursor ion (m/z 175.1235 ) or sequentially following the loss of ammonia (m/z 158.0969 ). The sequential loss is thermodynamically favored as it leads to an extended conjugated diene system across the opened pyrrolidine ring.

  • Retro-Aldol/Ring-Opening Cascades: At higher collision energies (CE > 25 eV), the saturated pyrrolidine ring undergoes alpha-cleavage. The presence of the C4-phenyl ring stabilizes the resulting carbocations through resonance, driving the formation of a phenylallyl cation (m/z 117.0704 ) and ultimately degrading into the highly stable, diagnostic tropylium cation (m/z 91.0547 ) [3].

Self-Validating Experimental Protocol

To ensure data integrity and prevent misinterpretation of in-source decay as MS/MS fragmentation, the following self-validating LC-MS/MS workflow must be employed.

Phase 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of (1-Amino-4-phenylpyrrolidin-3-yl)methanol in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute to 100 ng/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability Check (Self-Validation): Before MS/MS acquisition, perform an MS1 full scan while ramping the Declustering Potential (DP) from 20 V to 100 V.

    • Causality Rule: If the [M+H - NH₃]+ ion (m/z 176) exceeds 5% relative abundance in the MS1 spectrum at a DP of 20 V, in-source decay is occurring. You must lower the ESI source temperature (e.g., from 500°C to 400°C) and reduce the nebulizer gas pressure until the intact [M+H]+ precursor (m/z 193) is stabilized.

Phase 2: LC-MS/MS Acquisition Parameters
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 400 °C

  • Collision Gas: High-purity Argon (2 mTorr)

  • Collision Energy (CE) Ramping:

    • Low CE (10–15 eV): Optimized to capture the fragile N-N cleavage (m/z 176).

    • High CE (25–40 eV): Optimized to drive ring-opening and tropylium formation (m/z 91).

Phase 3: Data Processing

Extract the exact masses using a narrow mass window (± 5 ppm for HRMS systems like Q-TOF or Orbitrap) to differentiate the isobaric loss of NH₃ + H₂O from other potential hydrocarbon losses.

Quantitative Data & Diagnostic Ions

The following table summarizes the high-resolution mass spectrometry (HRMS) product ions, serving as a reference for MRM transition building.

Ion TypeTheoretical m/zFormulaNeutral LossMechanistic Origin
Precursor 193.1341C₁₁H₁₇N₂O⁺-Protonation of N-amino group
Product 176.1075C₁₁H₁₄NO⁺-17 Da (NH₃)Heterolytic N-N bond cleavage
Product 175.1235C₁₁H₁₅N₂⁺-18 Da (H₂O)Dehydration of C3-hydroxymethyl
Product 158.0969C₁₁H₁₂N⁺-35 Da (NH₃ + H₂O)Sequential loss; diene formation
Product 117.0704C₉H₉⁺-76 Da (C₂H₄N₂O)Pyrrolidine ring cleavage (C3-C4)
Product 91.0547C₇H₇⁺-102 Da (C₄H₆N₂O)Benzyl/Phenyl cleavage (Tropylium)

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its collision-induced dissociation products is mapped below.

MS_Fragmentation M [M+H]+ m/z 193.1341 (1-Amino-4-phenylpyrrolidin-3-yl)methanol M_NH3 [M+H - NH3]+ m/z 176.1075 Loss of N-amino group M->M_NH3 - NH3 (-17 Da) N-N bond cleavage M_H2O [M+H - H2O]+ m/z 175.1235 Loss of hydroxyl M->M_H2O - H2O (-18 Da) M_NH3_H2O [M+H - NH3 - H2O]+ m/z 158.0969 Aromatization/Diene formation M_NH3->M_NH3_H2O - H2O (-18 Da) M_H2O->M_NH3_H2O - NH3 (-17 Da) Frag_117 Phenylallyl Cation m/z 117.0704 Pyrrolidine ring cleavage M_NH3_H2O->Frag_117 - C2H3N (-41 Da) Ring opening Frag_91 Tropylium Cation m/z 91.0547 Benzyl/Phenyl cleavage Frag_117->Frag_91 - C2H2 (-26 Da)

Figure 1: ESI-MS/MS fragmentation cascade of (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

References

  • Góra, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Archiv der Pharmazie, 354(11), e2000225. Available at:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13316928, (4-Phenylpyrrolidin-3-yl)methanol. PubChem. Available at:[Link]

  • Smith, A. R., et al. (2018). Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers. Journal of Medicinal Chemistry, 61(18), 8330-8352. Available at:[Link]

Application

Application Notes &amp; Protocols: Advanced Derivatization Techniques for the GC-MS Analysis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Introduction: Overcoming the Analytical Challenges (1-Amino-4-phenylpyrrolidin-3-yl)methanol is a bifunctional molecule featuring both a primary amine and a primary alcohol. These polar functional groups are prone to hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Analytical Challenges

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a bifunctional molecule featuring both a primary amine and a primary alcohol. These polar functional groups are prone to hydrogen bonding, which results in low volatility and poor thermal stability. Direct analysis of such compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging, leading to issues like poor peak shape (tailing), low sensitivity, and potential on-column degradation.[1][2]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[3] This process involves chemically modifying the analyte to replace the active, polar hydrogen atoms on the amine and alcohol groups with less polar, more stable functional groups.[1][3] The resulting derivatives are more volatile and thermally stable, leading to significantly improved chromatographic performance and more reliable quantification.[1][4] This guide provides a detailed overview of the primary derivatization strategies—silylation and acylation—complete with field-proven protocols for researchers and drug development professionals.

Core Derivatization Strategies: Silylation vs. Acylation

The choice of derivatization reagent is critical and depends on the specific analytical goals. The two most effective and widely adopted strategies for compounds containing amine and hydroxyl groups are silylation and acylation.

Silylation: Enhancing Volatility with Trimethylsilyl (TMS) Groups

Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[5] This chemical modification effectively masks the polar -OH and -NH₂ groups, reducing intermolecular hydrogen bonding and significantly increasing the analyte's volatility.[5]

Causality Behind Reagent Choice:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that reacts with a wide range of polar compounds. Its by-products are highly volatile, minimizing chromatographic interference.[5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most versatile silylating reagents, MSTFA is highly effective for derivatizing alcohols, amines, and carboxylic acids.[6] Its by-products are even more volatile than those of BSTFA, making it an excellent choice for trace analysis.[7]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst (typically at 1-10%) with BSTFA or MSTFA.[5] TMCS enhances the silylating power of the primary reagent, ensuring a more complete and rapid reaction, especially for sterically hindered or less reactive groups.[5][8]

The derivatization of (1-Amino-4-phenylpyrrolidin-3-yl)methanol with a silylating agent like BSTFA will result in the addition of two TMS groups, one on the primary amine and one on the alcohol, for a total mass increase of 144 amu (72 amu per TMS group).

Experimental Workflow: Silylation

G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_analysis Analysis Sample 1. Dry Sample (Evaporate solvent under N₂) Solvent 2. Add Anhydrous Solvent (e.g., Pyridine, Acetonitrile) Sample->Solvent Reagent 3. Add BSTFA + 1% TMCS Solvent->Reagent Heat 4. Heat Vial (60-80°C for 30-60 min) Reagent->Heat Cool 5. Cool to Room Temp Heat->Cool Inject 6. Inject into GC-MS Cool->Inject G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_analysis Analysis Sample 1. Dissolve Sample (e.g., in Ethyl Acetate) Reagent 2. Add TFAA Sample->Reagent Heat 3. Heat Vial (70°C for 30 min) Reagent->Heat Cool 4. Cool to Room Temp Heat->Cool Evap 5. Evaporate to Dryness Cool->Evap Recon 6. Reconstitute in Solvent Evap->Recon Inject 7. Inject into GC-MS Recon->Inject

Caption: Acylation workflow using TFAA.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol outlines a common procedure for creating stable TFA derivatives suitable for robust GC-MS analysis.

  • Sample Preparation:

    • Place the dried sample extract in a clean reaction vial.

    • Dissolve the residue in a suitable solvent like ethyl acetate.

  • Reagent Addition:

    • Add 50-100 µL of TFAA to the sample solution. The reaction is often performed in a solvent that can accept the acidic byproducts, though TFAA itself does not produce non-volatile acid byproducts. [9]

  • Reaction Conditions:

    • Tightly cap the vial and heat at approximately 70°C for 30 minutes. [10]

  • Post-Reaction Workup:

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a suitable injection solvent (e.g., ethyl acetate or hexane).

  • Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system. Acylated derivatives are generally more stable than their silylated counterparts. [4]

Advanced Topic: Chiral Derivatization

(1-Amino-4-phenylpyrrolidin-3-yl)methanol possesses chiral centers, meaning it exists as enantiomers. To separate and quantify these enantiomers using a standard achiral GC column, chiral derivatization is required. This technique involves reacting the racemic analyte with an enantiomerically pure derivatizing agent. [11] The Principle: The reaction converts a pair of enantiomers (R and S) into a pair of diastereomers (e.g., R-R' and S-R'). Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional chromatography. [11]

  • Common Chiral Reagents: Reagents like N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) or Mosher's acid chloride (MTPA-Cl) are effective for derivatizing amines and alcohols to form diastereomeric amides and esters, respectively. [11] Conceptual Workflow: Chiral Derivatization

G Analyte Racemic Analyte (R and S) Product Diastereomers (R-S' and S-S') Analyte->Product + Reagent Chiral Reagent (Pure S') Reagent->Product Separation Separation on Achiral GC Column Product->Separation Peak1 Peak 1 (R-S') Separation->Peak1 Different Retention Times Peak2 Peak 2 (S-S') Separation->Peak2

Caption: Principle of chiral derivatization for enantiomer separation.

Summary of Derivatization Strategies

ReagentAbbreviationTypeTarget GroupsMass Shift (per group)Key Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFASilylation-OH, -NH₂, -COOH, -SH+72 amuVersatile, volatile by-products, improves peak shape. [5]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFASilylation-OH, -NH₂, -COOH+72 amuVery volatile by-products, ideal for trace analysis. [6][7]
Trifluoroacetic AnhydrideTFAAAcylation-OH, -NH₂+97 amuForms highly stable derivatives, excellent for ECD and MS confirmation. [12][9]
N-Methyl-bis(trifluoroacetamide)MBTFAAcylationPrimary & Secondary Amines, -OH+97 amuFast reaction with amines, volatile by-products. [13][14]

GC-MS System Considerations

  • GC Column: A low- to mid-polarity column, such as a 5%-phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS), is generally recommended for analyzing these derivatives. [10][15]These columns offer excellent inertness and low bleed, which is crucial for sensitive MS detection, especially given that derivatization reagents can be harsh on the stationary phase. [15]* Injector: Use a splitless injection mode for trace analysis to ensure maximum transfer of the derivatized analyte to the column. [10]The injector temperature should be optimized (e.g., 280°C) to ensure rapid volatilization without causing degradation. [10]* Temperature Program: A typical temperature program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to effectively separate the derivatives from any remaining reagent or by-products. [10]* Reagent Blank: Always prepare and analyze a reagent blank (containing all solvents and reagents but no sample) to identify any potential interferences or artifacts arising from the derivatization process itself. [9]

References

  • Improved GC Analysis of Deriv
  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
  • N-Methyl-bis-trifluoroacetamide | MBTFA. CovaChem.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
  • Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride). Restek.
  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chrom
  • Chiral Derivatiz
  • Product Information - 91719 Trifluoroacetic anhydride. Sigma-Aldrich.
  • Trifluoroacetic anhydride- an important organic reagent. ChemicalBook.
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • TFAA: Trifluoroacetic Anhydride. Regis Technologies.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • MSTFA + 1% TMCS. Thermo Fisher Scientific.
  • The Principle of Silylation: An In-depth Technical Guide to Derivatiz
  • Derivatiz
  • The Use of Derivatization Reagents for Gas Chrom
  • bstfa.pdf. Sigma-Aldrich.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC.
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Different reactivities of amphetamines with N-methyl-bis(trifluoroacetamide)
  • Preparation of TMS Deriv

Sources

Method

Topic: A Guide to Solvent Selection for the Extraction and Purification of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal solvent systems and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal solvent systems and methodologies for the extraction and purification of (1-Amino-4-phenylpyrrolidin-3-yl)methanol. Due to the compound's unique structural features—a hydrophilic amino alcohol backbone combined with a lipophilic phenyl substituent—a nuanced approach to separation science is required. This guide explains the causal relationships behind experimental choices, offering robust, step-by-step protocols for pH-mediated liquid-liquid extraction and flash column chromatography. The methodologies are designed to be self-validating through in-process controls, ensuring the attainment of high-purity material suitable for downstream applications in pharmaceutical research and development.

Introduction and Molecular Analysis

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a chiral amino alcohol containing a pyrrolidine scaffold. This structural motif is of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents.[1] The efficacy and safety of any resulting drug candidate are directly dependent on the purity of its intermediates. Therefore, developing a robust and efficient protocol for the extraction and purification of this compound is a critical, foundational step in the drug development pipeline.

The molecule's structure presents a classic purification challenge, balancing hydrophilic and hydrophobic characteristics:

  • Hydrophilic Centers: The primary alcohol (-CH₂OH) and the N-amino group (-NH₂) are polar and capable of extensive hydrogen bonding. The N-amino group is also basic, a property that is fundamental to the extraction strategy.

  • Hydrophobic Center: The phenyl group (-C₆H₅) imparts significant lipophilicity, influencing solubility in organic media.

  • Chirality: The molecule contains multiple stereocenters, the integrity of which must be preserved during workup and purification. The protocols outlined here utilize conditions designed to be non-racemizing.

This guide will systematically address solvent selection based on these physicochemical properties, leading to a logical and reproducible workflow.

Solvent Selection for Liquid-Liquid Extraction (LLE)

The primary goal of LLE is to selectively transfer the target compound from its crude reaction mixture (typically aqueous) into an immiscible organic solvent, leaving behind inorganic salts and polar impurities. For amine-containing compounds, this process is powerfully controlled by pH.

The Central Role of pH

The N-amino group of (1-Amino-4-phenylpyrrolidin-3-yl)methanol is basic and will exist in its protonated, cationic form (an ammonium salt) under acidic or neutral conditions. This salt form is highly polar and preferentially soluble in water. To facilitate its extraction into an organic solvent, the amine must be converted to its neutral, "free base" form. This is achieved by raising the pH of the aqueous solution to a value approximately 2 pH units above the pKa of the conjugate acid.[2] For similar aminopyrrolidine structures, the pKa is typically in the 8-10 range; therefore, adjusting the aqueous phase to pH 10-12 is a critical first step.[1]

Evaluating Immiscible Organic Solvents

The ideal extraction solvent should exhibit high solubility for the free base form of the target compound, be immiscible with water, have a low boiling point for easy removal, and present a manageable safety profile.

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Rationale
Dichloromethane (DCM) 3.139.6Recommended. High density allows for easy separation as the bottom layer. Excellent solvating power for a wide range of organic compounds. Potential toxicity is a concern; handle in a fume hood.
Ethyl Acetate (EtOAc) 4.477.1Excellent Alternative. Moderately polar, effective at solvating the compound. Lower toxicity than DCM. Can be susceptible to hydrolysis under strongly basic conditions, though typically not an issue with short extraction times.
Methyl tert-butyl ether (MTBE) 2.555.2Good Choice. Low polarity and less prone to forming peroxides than diethyl ether. Good for separating from more polar impurities.
Toluene 2.4110.6Less Ideal. Its nonpolar nature may result in lower extraction efficiency for this polar molecule. High boiling point makes it more difficult to remove.[2]

Protocol 1: pH-Mediated Liquid-Liquid Extraction

This protocol describes the extraction of the title compound from a crude aqueous reaction mixture.

3.1. Materials

  • Crude aqueous solution containing (1-Amino-4-phenylpyrrolidin-3-yl)methanol

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • pH paper or pH meter

  • Rotary evaporator

3.2. Step-by-Step Methodology

  • Basification: Transfer the crude aqueous solution to a separatory funnel. Slowly add 1 M NaOH or saturated Na₂CO₃ solution while swirling. Monitor the pH, continuing addition until the pH is stable at 10-12. This ensures the amine is in its free base form.[3]

  • First Extraction: Add a volume of DCM or EtOAc equal to the volume of the aqueous layer. Stopper the funnel and invert gently 10-15 times, venting frequently to release any pressure. Vigorous shaking can cause emulsions.

  • Phase Separation: Allow the layers to fully separate. If using DCM, the organic layer will be on the bottom; if using EtOAc, it will be on the top.

  • Collection: Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of organic solvent (approx. 0.5 times the initial volume) to the aqueous layer remaining in the funnel. Repeat the extraction process (steps 2-4) and combine the organic layers. A third extraction may be performed to maximize yield.

  • Brine Wash: Wash the combined organic extracts by adding an equal volume of brine. This step helps to remove residual water and break up any minor emulsions.[4] Drain and discard the aqueous brine layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.

  • Concentration: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Crude Aqueous Mixture (pH < 7, Amine is Protonated) B Basify with NaOH to pH 10-12 A->B C Aqueous Layer (Salts, Impurities) D Add DCM or EtOAc B->D Transfer to Separatory Funnel E Separate Organic Layer (Contains Free Base) D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Filter & Concentrate G->H I Crude Product H->I

Caption: Workflow for pH-mediated liquid-liquid extraction.

Solvent Selection for Chromatographic Purification

Flash column chromatography is the preferred method for purifying the extracted crude product. The choice of stationary phase and mobile phase (eluent) is critical for achieving good separation.

Stationary Phase

Silica Gel (SiO₂) is the standard stationary phase. However, its surface is covered with acidic silanol (Si-OH) groups. Basic compounds like amines can interact strongly with these sites via acid-base interactions, leading to significant peak tailing and poor separation. To mitigate this, the eluent must be modified with a small amount of a basic additive.

Mobile Phase (Eluent) Systems

The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.2-0.4 for the target compound on a TLC plate. Given the compound's polarity, a binary system of a moderately polar solvent and a highly polar solvent is appropriate.

  • Recommended System: Dichloromethane / Methanol / Triethylamine (DCM/MeOH/TEA)

    • DCM: The primary, less polar solvent.

    • Methanol (MeOH): The polar modifier, used to increase the eluting strength of the mobile phase and move the compound down the column.

    • Triethylamine (TEA): A crucial basic additive (typically 0.5-1% by volume). It competitively binds to the acidic sites on the silica gel, preventing the target amine from tailing and resulting in sharp, symmetrical peaks.[5]

An alternative system is Ethyl Acetate / Hexanes / Triethylamine , but this may not be sufficiently polar to elute the compound effectively.

Protocol 2: Flash Column Chromatography

This protocol assumes the crude product from Protocol 1 is being purified.

5.1. Materials

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC plates (silica gel), TLC tank, UV lamp

  • Glass column, flasks for fraction collection

  • Airflow or pump system for flash chromatography

5.2. Step-by-Step Methodology

  • TLC Analysis: Dissolve a small amount of the crude product in DCM or MeOH. Spot it on a TLC plate and develop it in a solvent system of interest (e.g., 95:5:0.5 DCM/MeOH/TEA). Visualize under a UV lamp and/or with a potassium permanganate stain to determine the Rƒ. Adjust the MeOH concentration until the target compound has an Rƒ of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes or DCM). Pour it into the column and use pressure to pack it into a stable bed, ensuring no cracks or air bubbles are present.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (~2-3 times the weight of the crude product) and add the dissolved product. Evaporate the solvent completely to create a "dry load." This technique generally results in better separation than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded silica to the top of the packed column. Begin eluting with a solvent system of lower polarity than determined by TLC (e.g., 98:2:0.5 DCM/MeOH/TEA).

  • Gradient Elution: Gradually increase the percentage of methanol in the eluent (e.g., from 2% to 5% to 10%) to increase its polarity. This will sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing.

  • Combine and Concentrate: Once all fractions are collected and analyzed, combine those containing the pure product. Remove the solvent using a rotary evaporator to yield the final, purified (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

Caption: Overall purification strategy from crude to pure compound.

Summary of Recommendations and Expected Outcomes

Effective isolation of (1-Amino-4-phenylpyrrolidin-3-yl)methanol hinges on a chemically logical, two-stage process. The following table summarizes the optimal solvent choices and their functions.

Process StageRecommended Solvent SystemRationale & Key ConsiderationsExpected Outcome
Extraction Aqueous Phase (pH 10-12) / DichloromethaneThe basic pH deprotonates the amine, increasing its lipophilicity for efficient transfer into the organic phase.Crude product isolated from inorganic salts and highly polar impurities. Yield: 85-95%.
Purification Mobile Phase: DCM/MeOH with 0.5-1% TEA Stationary Phase: Silica GelThe DCM/MeOH gradient effectively separates compounds by polarity. TEA is essential to prevent peak tailing of the basic amine on the acidic silica.High-purity product (>98% by HPLC/NMR). Typical recovery from chromatography: 70-90%.

References

  • Reddit User Discussion on Amine Extraction. (2023). r/chemistry. Available at: [Link]

  • Takashi, S., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • PubChem. (4-Phenylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Al-Absi, R., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. Available at: [Link]

  • Fisher, A. C., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]

  • Semsant, N., et al. (2013). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a valuable building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a valuable building block in medicinal chemistry. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis. This document is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Proposed Synthetic Pathway

A robust and stereocontrolled synthesis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol can be achieved through a three-step sequence:

  • Asymmetric [3+2] Cycloaddition: Formation of a substituted pyrrolidine with desired stereochemistry.

  • Reduction of the Ester: Conversion of the carboxylate group to a hydroxymethyl group.

  • N-Amination: Introduction of the amino group at the nitrogen of the pyrrolidine ring.

Synthetic_Pathway start Methyl Cinnamate + N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine step1 Asymmetric [3+2] Cycloaddition start->step1 intermediate1 Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate step1->intermediate1 step2 Ester Reduction intermediate1->step2 intermediate2 (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol step2->intermediate2 step3 N-Amination & Deprotection intermediate2->step3 product (1-Amino-4-phenylpyrrolidin-3-yl)methanol step3->product

Caption: Proposed synthetic pathway for (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis.

Step 1: Asymmetric [3+2] Cycloaddition

Q1: My [3+2] cycloaddition reaction has a low yield. What are the likely causes and how can I improve it?

A1: Low yields in [3+2] cycloadditions of azomethine ylides are a common issue.[1][2] A systematic approach to troubleshooting is crucial.

  • Cause 1: Inactive Catalyst or Ligand: The metal catalyst and chiral ligand are sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly purchased or purified catalysts and ligands. Handle them under an inert atmosphere (argon or nitrogen).

  • Cause 2: Poor Generation of the Azomethine Ylide: The in-situ generation of the azomethine ylide from the amine precursor is a critical step.

    • Solution: Verify the quality of the amine precursor. Optimize the reaction temperature and time for ylide formation. Some protocols suggest a pre-incubation period for the amine and catalyst before adding the dipolarophile.

  • Cause 3: Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact the reaction rate and yield.

    • Solution: Screen different solvents. While toluene is common, other solvents like THF or dichloromethane might be more effective for your specific substrates.[1] Lowering the temperature can sometimes improve stability and selectivity, but may require longer reaction times.

Q2: I am observing poor diastereoselectivity and/or enantioselectivity in my cycloaddition product. How can I improve this?

A2: Achieving high stereoselectivity is a key challenge in this synthesis.

  • Cause 1: Inappropriate Ligand or Catalyst System: The choice of the chiral ligand is paramount for inducing high stereoselectivity.

    • Solution: Screen a variety of chiral ligands. Different ligands can have a profound impact on the stereochemical outcome.[2][3] Consider silver(I) or copper(I) catalysts with chiral phosphine or bisoxazoline ligands, which have shown success in similar reactions.[1][3]

  • Cause 2: Reaction Temperature: Higher temperatures can lead to a decrease in stereoselectivity by allowing the reaction to proceed through higher energy transition states.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C or even -20 °C can significantly enhance stereoselectivity, although it may require longer reaction times.

  • Cause 3: Nature of the Dipolarophile: The electronic and steric properties of the methyl cinnamate can influence stereoselectivity.

    • Solution: While methyl cinnamate is the desired reactant, minor modifications, if permissible for your research, such as using a different ester group (e.g., tert-butyl), could alter the stereochemical outcome.[1]

ParameterEffect on YieldEffect on StereoselectivityRecommendation
Catalyst/Ligand HighHighScreen various chiral ligands (e.g., phosphines, BOX) with Ag(I) or Cu(I) salts.
Temperature VariesLower temperature generally improvesOptimize for a balance between reaction rate and selectivity (start at room temp, then try lower).
Solvent VariesCan have a significant effectScreen a range of anhydrous, non-protic solvents (e.g., Toluene, THF, CH2Cl2).
Reagent Purity HighHighUse freshly purified, anhydrous reagents and solvents.
Step 2: Ester Reduction

Q3: The reduction of the pyrrolidine-3-carboxylate to the alcohol is incomplete or gives low yields. What should I consider?

A3: The reduction of the ester to the primary alcohol is a crucial step.

  • Cause 1: Ineffective Reducing Agent: Not all reducing agents are suitable for this transformation.

    • Solution: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols.[4] Ensure you are using a sufficient excess of LiAlH₄ (typically 2-4 equivalents) to drive the reaction to completion.

  • Cause 2: Reaction Conditions: Temperature and reaction time are important parameters.

    • Solution: The reaction is typically performed in an anhydrous etheral solvent like THF or diethyl ether. It is often started at 0 °C and then allowed to warm to room temperature or gently refluxed to ensure completion. Monitor the reaction by TLC.

  • Cause 3: Work-up Procedure: Improper work-up can lead to loss of product.

    • Solution: A careful sequential addition of water and a sodium hydroxide solution (Fieser work-up) is crucial to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off. Ensure thorough extraction of the product from the aqueous layer.

Step 3: N-Amination

Q4: I am struggling with the N-amination of the pyrrolidine. What are the challenges and potential solutions?

A4: Direct N-amination of secondary amines can be challenging due to the potential for over-alkylation and side reactions.[5][6]

  • Cause 1: Unsuitable Aminating Agent: The choice of the aminating agent is critical.

    • Solution: A common method for N-amination is the use of hydroxylamine-O-sulfonic acid (HOSA) or related reagents. Another approach involves the use of N-aminopyridinium salts.[6]

  • Cause 2: Harsh Reaction Conditions: The pyrrolidine ring and the hydroxymethyl group may not be stable under harsh conditions.

    • Solution: Optimize the reaction conditions, such as temperature and pH, to be as mild as possible.

  • Cause 3: Competing Reactions: The secondary amine can also act as a base, leading to side reactions.

    • Solution: Carefully control the stoichiometry of the reagents and consider the use of a non-nucleophilic base if necessary.

Q5: The final deprotection step to remove the benzyl group is not working well. What are my options?

A5: The deprotection of the benzyl group is the final step to obtain the target molecule.

  • Cause 1: Incomplete Hydrogenolysis: The catalyst may be poisoned or the reaction conditions may not be optimal.

    • Solution: The most common method for N-debenzylation is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Ensure the catalyst is active and use a suitable solvent like methanol or ethanol. The reaction may require elevated pressure and/or temperature.

  • Cause 2: Alternative Deprotection Methods: If hydrogenolysis is not effective, other methods can be employed.

    • Solution: Transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C can be an effective alternative. In some cases, strong acids like HBr can cleave benzyl ethers and may also work for N-benzyl groups, but this is a harsher method.

III. Detailed Experimental Protocols

Protocol 1: Asymmetric [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the silver(I) acetate (0.1 eq) and the chiral phosphine ligand (0.11 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reagent Addition: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) and methyl cinnamate (1.0 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate.

Protocol 2: Reduction of the Ester
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and slowly add lithium aluminum hydride (2.0 eq).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-benzyl-4-phenylpyrrolidin-3-yl)methanol.

Protocol 3: N-Amination and Deprotection
  • N-Amination: To a solution of (1-benzyl-4-phenylpyrrolidin-3-yl)methanol (1.0 eq) in a suitable solvent (e.g., DMF), add hydroxylamine-O-sulfonic acid (1.5 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Deprotection: Dissolve the crude N-amino-N-benzyl intermediate in methanol. Add palladium on carbon (10 wt%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitor by TLC).

  • Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the crude product by a suitable method (e.g., crystallization or chromatography) to obtain (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

IV. Visualization of Troubleshooting Workflow

Troubleshooting_Yield start Low Yield in Cycloaddition q1 Are Reagents Anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Catalyst/Ligand Active? a1_yes->q2 sol1 Dry Solvents and Reagents a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are Reaction Conditions Optimal? a2_yes->q3 sol2 Use Fresh Catalyst/Ligand a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end sol3 Screen Solvents and Temperature a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for low yield in the [3+2] cycloaddition step.

V. References

  • Chen, C., Li, X., & Schreiber, S. L. (2003). Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Development of a Versatile Stepwise, Three-Component Reaction for Diversity-Oriented Synthesis. Journal of the American Chemical Society, 125(34), 10174–10175. [Link]

  • Functionalization of the alpha- and beta-positions of readily available endocyclic enamine derivatives provides a convenient method for the formation of substituted pyrrolidines and piperidines. [Link]

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2548. [Link]

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. [Link]

  • Powers, D. C., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. ACS Omega, 2(10), 6835–6843. [Link]

  • Chen, C., Li, X., & Schreiber, S. L. (2003). Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Development of a Versatile Stepwise, Three-Component Reaction for Diversity-Oriented Synthesis. Journal of the American Chemical Society, 125(34), 10174–10175. [Link]

  • Mechanisms and Synthetic Applications of Cyclic, Nonstabilized Isodiazenes: Nitrogen-Atom Insertion into Pyrrolidines and Related Rearrangements. Journal of the American Chemical Society. [Link]

  • Powers, D. C., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Zn(ii)-catalyzed asymmetric [3 + 2] cycloaddition of acyclic enones with azomethine ylides. Organic & Biomolecular Chemistry, 15(48), 10175-10179. [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 10(18), 4817-4822. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Journal of Carbohydrate Chemistry, 36(2-3), 85-100. [Link]

  • Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST. [Link]

  • 3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Journal of Medicinal Chemistry, 43(4), 665-673. [Link]

  • A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. Chemistry – A European Journal, 26(46), 10457-10461. [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Google Patents.

  • Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. The Journal of Organic Chemistry, 78(21), 10707-10714. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 372-387. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 2217-2226. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4252. [Link]

  • Synthesis of N-Phenylpyrrole Carboximides. Molecules, 4(2), 151-157. [Link]

  • Publications. Kyoto University. [Link]

Sources

Optimization

Troubleshooting solubility issues with (1-Amino-4-phenylpyrrolidin-3-yl)methanol in DMSO

Technical Support Center: (1-Amino-4-phenylpyrrolidin-3-yl)methanol A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support resource for (1-Amino-4-phenylpyrrolidin-3-yl)methanol. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-Amino-4-phenylpyrrolidin-3-yl)methanol

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support resource for (1-Amino-4-phenylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs): Rapid Troubleshooting

This section addresses the most common issues reported by users. For more detailed explanations and protocols, please refer to the subsequent sections of this guide.

Q1: I'm having difficulty dissolving (1-Amino-4-phenylpyrrolidin-3-yl)methanol in 100% DMSO at my desired concentration. What are the first steps I should take?

A1: When initial dissolution is challenging, it's often due to insufficient energy to overcome the compound's crystal lattice energy or suboptimal solvent conditions.

Initial Troubleshooting Steps:

  • Ensure DMSO Purity: Use only anhydrous, high-purity DMSO from a recently opened bottle. DMSO is highly hygroscopic and readily absorbs atmospheric water, which can significantly reduce the solubility of many organic compounds.[1][2][3]

  • Apply Mechanical Energy: Vigorously vortex the solution.[4] If particles remain, use a bath sonicator for 5-15 minutes.[4][5] The cavitation energy from sonication is highly effective at breaking down compound aggregates and accelerating the dissolution process.[6]

  • Gentle Warming: Warm the solution in a water bath to 30-40°C.[4][5] This increases the kinetic energy of the system, enhancing solubility. However, avoid excessive or prolonged heating, as it may risk compound degradation.[7]

Q2: My stock solution of (1-Amino-4-phenylpyrrolidin-3-yl)methanol in DMSO was clear, but now it appears cloudy or has visible precipitate. What happened?

A2: This is a common and frustrating issue, typically caused by two main factors: water absorption and compound recrystallization.

  • Probable Cause 1: Water Contamination. Because DMSO is extremely hygroscopic, it will absorb moisture every time the container is opened.[2][8] This changes the polarity of the solvent, reducing its capacity to solubilize your compound and causing it to precipitate.[1][2]

  • Probable Cause 2: Freeze-Thaw Cycles & Recrystallization. Repeatedly freezing and thawing a stock solution can promote precipitation.[1][3] Your compound may have initially dissolved into a supersaturated, kinetically stable state (amorphous form). Over time, especially with temperature cycling, it can crash out into a more thermodynamically stable, but less soluble, crystalline form.[1][6]

Preventative Measures:

  • Always use anhydrous DMSO from a properly sealed bottle.

  • Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air.[2][7]

  • Store aliquots at -20°C or -80°C in tightly sealed vials.[7]

Q3: My compound dissolves perfectly in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer. How can I fix this?

A3: This phenomenon, known as precipitation upon dilution, occurs due to the dramatic shift in solvent polarity from a high-concentration organic stock to a primarily aqueous environment.[7][9]

Strategies to Mitigate Precipitation:

  • Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution in 100% DMSO first to get closer to your final concentration before the last dilution step into the aqueous medium.[4][7]

  • Ensure Rapid Dispersion: When adding the DMSO stock to the aqueous buffer, do so while the buffer is being vortexed or stirred vigorously.[9] This prevents localized high concentrations of the compound that can trigger precipitation.

  • Lower the Final Concentration: The simplest solution may be to reduce the final concentration of the compound in your assay.

  • Consider Co-solvents: If your experimental system allows, the use of co-solvents like PEG 400 or ethanol in the final buffer can help maintain solubility.[4][10]

In-Depth Analysis & Advanced Solutions

Understanding the Molecule: (1-Amino-4-phenylpyrrolidin-3-yl)methanol

The solubility behavior of this compound is governed by its distinct structural features:

  • Phenyl Ring: A large, nonpolar group that favors solubility in less polar environments.

  • Pyrrolidine Ring with Primary Amine (-NH₂): This amine group is basic and provides a site for protonation. Its charge state is pH-dependent.

  • Hydroxymethyl Group (-CH₂OH): A polar group capable of hydrogen bonding.

The interplay between the nonpolar phenyl ring and the polar amine/alcohol functionalities makes its solubility complex. DMSO is an excellent solvent because it is a polar aprotic solvent that can effectively solvate a wide range of molecules.[11]

The Critical Role of DMSO Quality

The importance of using high-quality, anhydrous DMSO cannot be overstated. Water contamination is the most frequent cause of solubility issues.

Parameter High-Quality DMSO Contaminated (Wet) DMSO Consequence of Contamination
State Anhydrous (<0.1% water)Hygroscopic, has absorbed atmospheric moistureAlters solvent polarity, making it more "water-like."[2][3]
Solvating Power Excellent for a broad range of polar and nonpolar compoundsSignificantly reduced for many organic compoundsDecreased solubility, leading to precipitation or failure to dissolve.[1]
Freezing Point ~18.5 °CDepressed significantlyA lower freezing point can be an indicator of water contamination.[1]
Advanced Technique: pH Adjustment to Enhance Solubility

Given the presence of a primary amine, the solubility of (1-Amino-4-phenylpyrrolidin-3-yl)methanol is highly dependent on pH. The neutral amine is less polar than its protonated (salt) form. By adjusting the pH, we can dramatically increase its solubility. Most amino compounds show a substantial increase in solubility at lower pH values due to protonation.[12][13][]

Principle: R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble salt)

By adding a small amount of acid to your DMSO stock, you can protonate the amine, creating a salt that is significantly more polar and, therefore, more soluble.

Experimental Protocols

Protocol 1: Standard Dissolution and Sonication

This protocol outlines the standard procedure for dissolving the compound using mechanical and thermal energy.

  • Preparation: Allow the vial of (1-Amino-4-phenylpyrrolidin-3-yl)methanol and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Addition of Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration.

  • Vortexing: Securely cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check the solution against a light source. If any solid particles or cloudiness remains, proceed to the next step.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minute intervals.[4] After each interval, visually inspect the solution.

  • Gentle Heating (Optional): If sonication is insufficient, place the vial in a water bath or heating block set to 30-40°C for 10-15 minutes.[4]

  • Final Steps: Once fully dissolved, allow the solution to cool to room temperature. Aliquot into single-use, tightly sealed vials for storage at -20°C or -80°C.

Protocol 2: pH-Modified Dissolution for Difficult Cases

Use this protocol when standard methods fail to achieve the desired concentration. Caution: Ensure that the addition of a small amount of acid is compatible with your downstream application.

  • Initial Attempt: Follow steps 1-4 of Protocol 1. If the compound remains insoluble, proceed.

  • Prepare Acidic DMSO: Prepare a very dilute solution of HCl in DMSO (e.g., 1M HCl in isopropanol, then diluted into the DMSO). Alternatively, and often preferably, add the acid to the aqueous buffer you will be diluting into.

  • Acidification: Add a small, sub-stoichiometric amount of the acidic solution to your compound suspension in DMSO. The goal is to protonate a fraction of the amine groups.

  • Re-apply Energy: Vortex and sonicate the solution again as described in Protocol 1. The protonated form of the compound should now readily dissolve.

  • Verification: Ensure the final pH of your working solution in the assay buffer is within the acceptable range for your experiment. The high buffering capacity of most biological media can often neutralize the small amount of acid carried over.

Visual Workflow and Data Guides

Troubleshooting Decision Tree

This workflow provides a logical path to diagnose and solve solubility issues.

G start Start: Preparing Stock Solution dissolved_q Is the solution clear? start->dissolved_q step1 1. Ensure Anhydrous DMSO 2. Vortex Vigorously (1-2 min) dissolved_q->step1 No success Success: Aliquot and Store at -20/-80°C dissolved_q->success Yes no_path No dissolved_q2 Is the solution clear now? step1->dissolved_q2 step2 Apply Energy: - Sonicate (10-15 min) - Gentle Heat (30-40°C) dissolved_q2->step2 No dissolved_q2->success Yes dissolved_q3 Is the solution clear now? step2->dissolved_q3 advanced Advanced Options: - Lower Concentration - Consider pH Adjustment (Protocol 2) - Use Co-Solvent System dissolved_q3->advanced No dissolved_q3->success Yes advanced->success

Caption: Decision tree for troubleshooting solubility issues.

Co-Solvent Screening Table

If precipitation occurs upon dilution into aqueous buffers, and your assay permits, a co-solvent can be effective. Use this table to guide your optimization.

Co-Solvent Typical Concentration Range (v/v) with DMSO in Stock Considerations
Ethanol 10-50%Can improve solubility of many organic compounds but is more volatile than DMSO.[4]
Polyethylene Glycol 400 (PEG 400) 10-30%A non-volatile, viscous co-solvent often used in formulations.[4][]
N,N-dimethylformamide (DMF) 10-50%Another powerful polar aprotic solvent; ensure it is compatible with your assay.

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • How to make a stock solution of a substance in DMSO. Quora.
  • Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO. Benchchem.
  • Impact of hygroscopic DMSO on Ro 41-0960 solubility. Benchchem.
  • Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH.
  • Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing.
  • How do I make a stock solution of a substance in DMSO?.
  • impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Benchchem.
  • Making a stock solution for my drug using DMSO. Protocol Online.
  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simul
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Compound Solubility with Dimethylsulfoxide. Hampton Research.
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • Overcoming solubility issues with Antitumor agent-41 in DMSO. Benchchem.
  • Compound Handling Instructions. MCE.
  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
  • How to dissolve a poorly soluble drug?.
  • Samples in DMSO: What an end user needs to know.
  • Dimethyl sulfoxide. Wikipedia.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol.
  • Improved Remdesivir Solubility by Sonic
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange.
  • What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO?.
  • DMSO Physical Properties. gChem.
  • Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Enamine.
  • DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages.
  • How can I raise the PH in order to increase the solubility of a peptide?.
  • How to decide the percent of DMSO to dissolve my organic extract?.
  • Strategies for enhancing protein solubility: methods, applic
  • Compound solubility measurements for early drug discovery.
  • pH Adjustment and Co-Solvent Optimiz
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • Solubilities of Amino Acids in Different Mixed Solvents. NISCAIR.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.

Sources

Troubleshooting

Preventing oxidation and degradation of (1-Amino-4-phenylpyrrolidin-3-yl)methanol during storage

Welcome to the Technical Support Center for (1-Amino-4-phenylpyrrolidin-3-yl)methanol . This compound features an N-amino pyrrolidine core, a phenyl ring, and a primary alcohol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1-Amino-4-phenylpyrrolidin-3-yl)methanol . This compound features an N-amino pyrrolidine core, a phenyl ring, and a primary alcohol. Its unique structural motif makes it highly valuable in drug discovery, but simultaneously introduces specific vulnerabilities to oxidation and degradation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, implement field-proven storage protocols, and ensure regulatory-compliant stability testing.

Frequently Asked Questions (FAQs)

Q1: Why does my batch of (1-Amino-4-phenylpyrrolidin-3-yl)methanol turn yellow/brown during benchtop storage? A: The discoloration is a classic symptom of N-amino group oxidation. N-amino pyrrolidines are essentially cyclic hydrazine derivatives. Upon exposure to atmospheric oxygen and ambient light, the N-amino group undergoes oxidative cleavage or radical-mediated coupling to form diazenes or N-oxides[1]. This process is accelerated by trace transition metal impurities (e.g., iron or copper) left over from synthesis.

Q2: Can I store this compound in aqueous solution for long-term use? A: No. Storing the compound in an aqueous buffer promotes both the oxidation of the primary alcohol to an aldehyde/carboxylic acid and the potential hydrolysis of the pyrrolidine ring under extreme pH conditions. Always store the compound as a lyophilized solid. If a solution is required, prepare it fresh in anhydrous, degassed solvents (e.g., DMSO or acetonitrile) immediately prior to use.

Q3: What are the regulatory standards for testing the stability of this compound? A: Stability testing should be grounded in the ICH Q1A (R2) guidelines[2]. For long-term storage of sensitive drug substances, testing at -20°C is recommended, while accelerated stability testing should evaluate the compound at 5°C or 25°C/60% RH to determine the kinetic rate of degradation[3].

Troubleshooting Guide: Degradation Symptoms & Solutions

Symptom / ObservationAnalytical Signature (LC-MS/NMR)Root CauseCorrective Action
Color shift (Clear to Yellow/Brown) M+14 (N-oxide) or M-2 (Diazene formation)Oxygen exposure; photo-oxidation of the N-amino group.Store in amber vials. Purge headspace with Argon.
Loss of Assay Purity over time M-2 (Aldehyde formation from alcohol)Oxidation of the hydroxymethyl group.Ensure complete removal of moisture; store desiccated at -20°C.
Inconsistent biological assay results Multiple degradation peaks on HPLCFreeze-thaw cycling causing micro-condensation and localized hydrolysis.Aliquot the bulk powder into single-use vials prior to freezing.

Experimental Protocols

Protocol A: Preparation for Long-Term Inert Storage

Causality: Oxygen and moisture are the primary drivers of hydrazine and alcohol oxidation. This protocol creates a self-validating inert environment.

  • Lyophilization: Dissolve the purified compound in a mixture of LC-MS grade water and acetonitrile. Freeze the solution at -80°C and lyophilize for 48 hours to ensure residual moisture is <0.5% (verify via Karl Fischer titration).

  • Aliquotting: In a glove box or under a steady stream of dry Nitrogen, transfer the dry powder into pre-weighed, acid-washed amber glass vials. Note: Acid-washing removes trace alkali metals from the glass surface that can catalyze oxidation.

  • Argon Purging: Purge the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the solid).

  • Sealing and Storage: Seal the vials with PTFE-lined caps. Wrap the seal with Parafilm and store immediately at -20°C or -80°C.

Protocol B: Accelerated Stability Testing (Based on ICH Q1A R2)

Causality: To predict shelf-life, we must force degradation under controlled conditions to calculate the Arrhenius kinetics[4].

  • Sample Prep: Prepare three distinct batches of the compound in standard packaging.

  • Incubation: Place samples in a validated stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH (Accelerated conditions for cold-storage drugs)[3].

  • Sampling Intervals: Pull samples at Day 0, Week 2, Month 1, Month 3, and Month 6.

  • Analysis: Analyze via LC-MS (monitoring for M+14 and M-2 peaks) and quantitative NMR (qNMR) using an internal standard to determine the absolute mass fraction remaining.

Workflows & Visualizations

The following diagram illustrates the critical pathway for handling and monitoring the stability of N-amino pyrrolidine derivatives to prevent oxidative degradation.

StabilityWorkflow N1 Synthesis of (1-Amino-4-phenyl...) N2 Lyophilization (Moisture Removal) N1->N2 N3 Argon Purge (O2 Displacement) N2->N3 N4 Amber Vial Storage (-20°C) N3->N4 N5 LC-MS/NMR Monitoring N4->N5

Workflow for the inert preparation and stability monitoring of N-amino pyrrolidine derivatives.

References

  • ICH Expert Working Group. "Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), Feb 2003. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA, Aug 2003. Available at:[Link]

  • Lazny, R., & Nodzewska, A. "N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries." Chemical Reviews, ACS Publications, Dec 2009. Available at:[Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for (1-Amino-4-phenylpyrrolidin-3-yl)methanol Chiral Chromatography

Welcome to the technical support guide for the chiral separation of (1-Amino-4-phenylpyrrolidin-3-yl)methanol. This molecule, containing both a basic amino group and a polar alcohol functional group, presents a common bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chiral separation of (1-Amino-4-phenylpyrrolidin-3-yl)methanol. This molecule, containing both a basic amino group and a polar alcohol functional group, presents a common but manageable challenge in chiral chromatography. The stereochemistry of such pyrrolidine derivatives is often critical to their pharmacological activity, making robust enantiomeric separation essential for drug development and quality control.[1]

This guide provides field-proven insights and systematic troubleshooting strategies focused on mobile phase optimization to help you achieve baseline resolution, excellent peak shape, and reproducible results.

Foundational Concepts: The "Why" Behind the Separation

The key to separating enantiomers of (1-Amino-4-phenylpyrrolidin-3-yl)methanol lies in exploiting its chemical properties to create differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for this class of compounds.[1] The separation mechanism on these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The mobile phase plays a critical role by mediating the analyte's interaction with the CSP. The choice of solvents and additives can dramatically alter retention times, selectivity, and peak shape.[2] Because our target analyte has a basic amine, secondary interactions with residual silanols on the silica support can lead to significant peak tailing.[3][4] Therefore, mobile phase optimization is not just about finding the right solvent ratio; it's about actively managing these interactions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during method development for this analyte.

Q1: I am seeing poor or no resolution (Rs < 1.5) between the two enantiomer peaks. What should I do first?

Poor resolution is the most common initial challenge. The cause can be an incorrect choice of mobile phase composition or an unsuitable stationary phase. The following logical workflow will help diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow: Poor Resolution (Rs < 1.5) Start Poor Resolution Observed (Rs < 1.5) Check_CSP Is the CSP appropriate? (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H) Start->Check_CSP Check_Mode Are you in the correct mode? (Normal Phase is a good start) Check_CSP->Check_Mode Yes Reevaluate Re-evaluate CSP and Mode (Try Polar Organic or RP Mode) Check_CSP->Reevaluate No Add_Additive Is a basic additive present? (Crucial for amino compounds) Check_Mode->Add_Additive Yes Check_Mode->Reevaluate No Adjust_Alcohol Adjust Alcohol Modifier % (e.g., vary IPA/Ethanol from 5% to 20% in Hexane) Change_Alcohol Change Alcohol Type (Switch from IPA to Ethanol or vice-versa) Adjust_Alcohol->Change_Alcohol No Improvement Success Resolution Achieved (Rs >= 1.5) Adjust_Alcohol->Success Success Optimize_Temp Optimize Temperature (Try 15°C, 25°C, 40°C) Change_Alcohol->Optimize_Temp No Improvement Change_Alcohol->Success Success Add_Additive->Adjust_Alcohol Yes Introduce_Additive Add 0.1% DEA or other amine to mobile phase Add_Additive->Introduce_Additive No Introduce_Additive->Adjust_Alcohol Optimize_Temp->Success Success Optimize_Temp->Reevaluate No Improvement

Caption: Decision tree for troubleshooting poor resolution.

Detailed Steps:

  • Confirm Your Column Choice: Start with a well-established polysaccharide-based CSP like Daicel Chiralpak® AD-H, Chiralcel® OD-H, or equivalent columns known for separating amino alcohols.[1]

  • Verify Mobile Phase Composition: For normal phase mode, a typical starting point is a mixture of an alkane (like n-hexane) and an alcohol modifier (isopropanol or ethanol).[1] A common initial screen is 90:10 (v/v) n-Hexane/Isopropanol.

  • Incorporate a Basic Additive: This is the most critical step for an amino compound. The basic amine in your analyte can interact strongly with acidic sites on the silica surface, leading to peak tailing that merges the two enantiomer peaks. Adding a small amount of a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase is essential.[5][6] The additive neutralizes these active sites, dramatically improving peak shape and often revealing the separation.

  • Optimize the Alcohol Modifier: The type and concentration of the alcohol modifier directly impact selectivity.[2][7]

    • Concentration: Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%). Generally, increasing the alcohol content decreases retention time. Find the "sweet spot" where resolution is maximal.

    • Type: Ethanol often results in shorter retention times compared to 2-propanol (IPA).[8] If IPA isn't working, switch to ethanol, and vice-versa. The different steric hindrance and hydrogen bonding properties can significantly change the selectivity.

  • Consider Temperature: Temperature affects the thermodynamics of the chiral recognition process. Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures sometimes enhance resolution for amino alcohols, though this is system-dependent.[9]

Q2: My peaks are resolved, but they are tailing severely (Tailing Factor > 2.0). How can I improve the peak shape?

Peak tailing is a classic symptom of undesirable secondary interactions or column overload.[4][10]

Causality & Solution:

  • Insufficient Basic Additive: The primary cause for tailing with this analyte is the interaction between the protonated amine group and acidic silanol groups on the CSP surface.

    • Solution: Ensure you have an appropriate basic additive in your mobile phase. While 0.1% DEA is standard, some compounds respond better to other amines like butylamine or ethanolamine.[5] You can cautiously increase the concentration up to 0.5%, but 0.1-0.2% is typically sufficient.[5][11]

  • Column Overload: Chiral columns are more easily overloaded than achiral columns.[10] Injecting too much sample mass can saturate the chiral selectors, leading to tailing.

    • Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if peak shape improves. If it does, you have identified mass overload as the issue.

  • Trace Water in Mobile Phase: In normal phase chromatography, trace amounts of water in your solvents can act as a strong polar modifier, deactivating the stationary phase and causing peak distortion and irreproducible retention times.[12]

    • Solution: Use high-purity, HPLC-grade or anhydrous solvents. Be mindful of solvent containers left open to the atmosphere. While sometimes used deliberately in small, controlled amounts to improve separation, unintentional water contamination is a common source of problems.[12]

Q3: The retention times are too long, leading to excessive run times. How can I reduce them without sacrificing resolution?

Long retention times are typically addressed by increasing the elution strength of the mobile phase.

Strategies:

  • Increase Alcohol Modifier Concentration: The most effective way to reduce retention in normal phase is to increase the percentage of the polar alcohol modifier (IPA or ethanol).[8] For example, moving from a 90:10 Hexane/IPA mobile phase to 85:15 will significantly shorten the run time. Be sure to monitor resolution, as it may decrease if the elution is too fast.

  • Switch to a Stronger Alcohol: Ethanol is a more polar modifier than IPA and will generally lead to shorter retention times.[7] If you are using IPA, switching to ethanol at the same concentration will reduce retention.

  • Increase Flow Rate: You can increase the flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min). However, this will increase backpressure and may reduce column efficiency (peak broadening), which could negatively impact resolution.[13][14] This should be one of the last parameters you adjust.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for screening? A: A robust starting point is crucial. The table below provides recommended initial screening conditions.

ParameterRecommended Starting ConditionRationale & Notes
Chiral Column Daicel Chiralpak® AD-H (Amylose-based) or Chiralcel® OD-H (Cellulose-based), 250 x 4.6 mm, 5 µmThese are broadly applicable polysaccharide CSPs effective for many amine-containing compounds.[1]
Mobile Phase n-Hexane / Isopropanol (90/10, v/v) + 0.1% Diethylamine (DEA)A standard normal phase condition. The DEA is critical for good peak shape with basic analytes.[5][6]
Flow Rate 1.0 mL/minA typical analytical flow rate that balances speed and efficiency.
Column Temp. 25 °C (Ambient)A good starting point before exploring temperature effects.
Detection UV at 210 nm or 254 nmThe phenyl group provides good UV absorbance.

Q: Why must I dedicate a column to methods using basic additives like DEA? A: Basic additives like DEA can be strongly and sometimes irreversibly adsorbed onto the silica surface of the CSP.[6] This permanently alters the surface chemistry. If you later try to use this column for an acidic or neutral compound without the additive, you may get poor peak shape, altered selectivity, and non-reproducible results. It is best practice to label and dedicate columns for "Basic," "Acidic," and "Neutral" methods.[6]

Q: Can I use Reversed-Phase (RP) or Polar Organic (PO) modes? A: Yes. While normal phase is often the first choice, RP and PO modes can be effective.

  • Reversed-Phase: Would typically use a mobile phase of Acetonitrile/Water with an acidic additive like 0.1% Trifluoroacetic Acid (TFA) or formic acid to protonate the amine.[9]

  • Polar Organic: Often uses 100% Methanol or Acetonitrile, sometimes with an alcohol co-solvent and additives.[8][15] These modes can offer different selectivity and are worth exploring if normal phase fails.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Normal Phase with Basic Additive)

This protocol describes the preparation of 1 Liter of 90:10 (v/v) n-Hexane/Isopropanol with 0.1% DEA.

  • Materials: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), Diethylamine (DEA, >99.5% purity).

  • Procedure: a. Measure 900 mL of n-Hexane using a graduated cylinder and pour it into a 1 L solvent bottle. b. Measure 100 mL of Isopropanol and add it to the same solvent bottle. c. Using a micropipette, add 1.0 mL of Diethylamine to the solvent mixture. d. Cap the bottle securely and swirl gently for 1-2 minutes to ensure the solution is homogeneous. e. Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use. f. Label the bottle clearly with its components, concentrations, and preparation date.

References

  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • ACS Publications. (2007). Peak Separation by Adventitious or Added Water in Normal-Phase Chiral HPLC. The Journal of Organic Chemistry.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Chromatography Forum. (2017). additives for chiral.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.
  • Daicel. (n.d.). CHIRALPAK AD-H.
  • Daicel Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
  • UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.

Sources

Troubleshooting

(1-Amino-4-phenylpyrrolidin-3-yl)methanol stability optimization at room temperature

Technical Support Center: (1-Amino-4-phenylpyrrolidin-3-yl)methanol A Guide to Stability Optimization and Troubleshooting for Researchers Welcome to the technical support center for (1-Amino-4-phenylpyrrolidin-3-yl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-Amino-4-phenylpyrrolidin-3-yl)methanol

A Guide to Stability Optimization and Troubleshooting for Researchers

Welcome to the technical support center for (1-Amino-4-phenylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to optimize the stability of this compound in your specific applications.

Frequently Asked Questions (FAQs)

Q1: My solid sample/solution of (1-Amino-4-phenylpyrrolidin-3-yl)methanol is turning yellow or brown at room temperature. What's happening and is it still usable?

A1: The observed color change is a strong indicator of oxidative degradation. The (1-Amino-4-phenylpyrrolidin-3-yl)methanol molecule has two primary sites susceptible to oxidation: the N-amino group (a hydrazine derivative) and the secondary amine within the pyrrolidine ring.

  • Mechanism of Color Change: Hydrazine derivatives are known to undergo one-electron oxidation, often catalyzed by trace metal ions and atmospheric oxygen, to form radical species.[1][2] These radicals can propagate, leading to complex, often colored, polymeric byproducts. The pyrrolidine ring's tertiary amine is also susceptible to oxidation, potentially forming N-oxides.[3]

  • Usability: The presence of color signifies the formation of impurities. For sensitive applications, such as in drug development or quantitative biological assays, the use of a discolored reagent is strongly discouraged as these impurities could have unintended activities or interfere with analytical measurements. For less sensitive applications, the material might still be usable, but a purity check via HPLC is essential to determine the remaining percentage of the active compound.

Q2: I'm observing new impurity peaks in my HPLC/LC-MS analysis after storing a solution at room temperature for only a few hours. What are these likely impurities?

A2: The emergence of new peaks confirms chemical degradation. Based on the structure of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, the most probable degradation pathways are oxidative.

  • Likely Impurities:

    • N-Oxides: Oxidation of the pyrrolidine nitrogen.[3]

    • Dehydrogenation Products: Oxidation of the N-amino group.

    • Aldehyde/Carboxylic Acid: Oxidation of the primary alcohol (-CH₂OH) to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).

    • Ring-Opened Products: Under more aggressive oxidative stress, the pyrrolidine ring itself can cleave.[3]

The diagram below illustrates the most likely initial oxidative degradation pathways.

Caption: Proposed initial sites of oxidation on the molecule.

Troubleshooting and Optimization Guides

Q3: What are the optimal storage conditions for (1-Amino-4-phenylpyrrolidin-3-yl)methanol to ensure its long-term and short-term stability?

A3: Proper storage is the most critical factor in preventing degradation. The key is to mitigate exposure to oxygen, light, and catalytic metals.[4][5]

Parameter Solid Form (Long-Term) Solution Form (Short-Term) Rationale
Temperature -20°C or lower2-8°C (Refrigerated)Reduces the rate of all chemical reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas HeadspacePrevents oxidation by displacing atmospheric oxygen. Argon is denser and can provide a better protective layer.[7]
Container Amber glass vial with a tight sealAmber glass vial with PTFE-lined capProtects from light-induced degradation and prevents air/moisture ingress.[4]
Handling Inside a glovebox or under a stream of inert gasUse Schlenk techniques or prepare freshMinimizes exposure to air and moisture during weighing and aliquoting.[8]
Q4: How can I prepare a stock solution that remains stable for my multi-day experiments?

A4: Preparing a stabilized stock solution requires careful selection of solvents and the potential use of additives. The following protocol provides a robust starting point.

Protocol: Preparation of a Stabilized Stock Solution

  • Solvent Selection: Choose a high-purity, anhydrous solvent. If possible, use a solvent from a sealed bottle. Aprotic solvents like anhydrous DMSO, DMF, or acetonitrile are often preferred over protic solvents like methanol or ethanol.

  • Solvent Degassing (Crucial Step): Before use, degas the chosen solvent to remove dissolved oxygen. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Addition of Antioxidants (Optional): For maximal stability, consider adding a radical-scavenging antioxidant.

    • Butylated hydroxytoluene (BHT): A common and effective antioxidant. Add to a final concentration of 0.01-0.1%.

    • Ascorbic Acid (Vitamin C): A reducing agent that can also prevent oxidation.[6]

  • Dissolution: Inside a glovebox or under a positive pressure of inert gas, weigh the solid (1-Amino-4-phenylpyrrolidin-3-yl)methanol directly into your dried amber vial.[4] Add the degassed solvent (with antioxidant if used) to achieve the desired concentration.

  • Storage: Tightly seal the vial, wrap the cap junction with parafilm, and store in the dark at 2-8°C.

Caption: Step-by-step workflow for solution preparation.

Q5: How can I perform a simple, in-house stability study of this compound in my specific experimental buffer?

A5: A forced degradation study is a systematic way to assess stability under your specific conditions. This follows principles outlined in ICH guidelines for stability testing.[9][10][11]

Protocol: Short-Term Stability Assessment

  • Preparation (T=0): Prepare a solution of the compound in your buffer of interest at the final experimental concentration. Immediately take an aliquot, dilute if necessary, and analyze it via HPLC to get the initial purity profile (T=0 baseline). This is your 100% reference.

  • Stress Conditions: Aliquot the remaining solution into several sealed vials. Store them under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C incubator).

  • Time Points: Collect aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze each time-point sample by the same HPLC method used for the T=0 sample. A stability-indicating HPLC method—one that can separate the parent compound from its degradation products—is essential.[12]

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant decrease in the main peak area, accompanied by the growth of new impurity peaks, indicates instability.

G Figure 3. Decision Tree for Troubleshooting Stability A Observe Instability (Color change, new HPLC peaks) B Is the compound in solid or solution form? A->B C Solid Form B->C Solid D Solution Form B->D Solution E Review storage conditions: - Inert atmosphere? - Low temperature (-20°C)? - Protected from light? C->E G Review solution prep: - Solvent degassed? - Anhydrous solvent used? - Stored cold & dark? D->G F Implement optimal solid storage protocol. Re-test purity. E->F M Problem Solved F->M H Implement stabilized solution protocol. Consider adding an antioxidant (BHT). G->H I Is the solution exposed to air during experiment? H->I J Yes I->J Yes K No I->K No L Prepare fresh solutions more frequently. Minimize headspace in vials. J->L K->M L->M

Caption: A logical guide to diagnosing stability issues.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Veeprho. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Veeprho. [Link]

  • GMP App. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Kalyanaraman, B., & Sinha, B. K. (1985). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Applied Toxicology, 5(2), 71-76. [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. [Link]

  • Al-Gaashani, R., et al. (2022). Hydrazine High-Performance Oxidation and Sensing Using a Copper Oxide Nanosheet Electrocatalyst Prepared via a Foam-Surfactant Dual Template. Molecules, 27(15), 4983. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. [Link]

  • ResearchGate. (2018). Electrochemical oxidation of hydrazine and its derivatives on the surface of metal electrodes in alkaline media. [Link]

  • Alajarin, M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18361-18375. [Link]

  • ACS Publications. (2019). Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. [Link]

  • Performance Additives. Aromatic Amines Antioxidants for Polymers. [Link]

  • Journal of the Chemical Society C. (1969). Hydrazine derivatives. Part II. Oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate. [Link]

  • Journal of the American Chemical Society. (1981). Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine. [Link]

  • RSC Publishing. (2021). Troubleshooting unstable molecules in chemical space. [Link]

  • ResearchGate. (2021). Troubleshooting Unstable Molecules in Chemical Space. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • RSC Publishing. Troubleshooting unstable molecules in chemical space. [Link]

  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. [Link]

  • PMC. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Frontiers. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. [Link]

  • PMC. (2022). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. [Link]

  • ResearchGate. (2019). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

  • PMC. (2014). Amino Acid Metabolism. [Link]

  • PMC. (2017). Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions. [Link]

Sources

Optimization

Technical Support Center: Functionalization of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Welcome to the Technical Support Center for complex pyrrolidine functionalization. Reacting (1-Amino-4-phenylpyrrolidin-3-yl)methanol presents a unique dual-challenge in organic synthesis: managing the hyper-reactivity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex pyrrolidine functionalization. Reacting (1-Amino-4-phenylpyrrolidin-3-yl)methanol presents a unique dual-challenge in organic synthesis: managing the hyper-reactivity of the N1-amino group while simultaneously overcoming the severe steric shield generated by the C4-phenyl ring.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot chemoselectivity and steric hindrance issues systematically.

Workflow A Starting Material: (1-Amino-4-phenylpyrrolidin-3-yl)methanol B Step 1: N-Amino Protection (Boc-anhydride) A->B Block N-nucleophilicity C Step 2: Overcome Steric Hindrance (DMAP Catalysis) B->C Address C4-Phenyl bulk D Step 3: O-Functionalization (Acylation/Alkylation) C->D High Yield O-Reaction E Step 4: Deprotection (TFA / DCM) D->E Final Product

Workflow for selective O-functionalization bypassing N-amino reactivity and C4-phenyl steric bulk.

Troubleshooting FAQs: Chemoselectivity & Steric Hindrance

Q1: Why does my O-acylation attempt yield predominantly N-acylated or degraded products? A: The N1-amino group in 1-aminopyrrolidines acts as a hydrazine derivative. It exhibits enhanced nucleophilicity due to the "alpha-effect"—a phenomenon where adjacent nitrogen lone pairs repel each other, raising the energy of the HOMO[1],[2]. Because this nitrogen is significantly more reactive than the C3-hydroxyl group, any electrophile introduced into the system will preferentially attack the N1 position. You must mask the N1-amine (e.g., via Boc protection) before attempting to functionalize the alcohol.

Q2: I have protected the N1-amino group, but O-alkylation/acylation yields at the C3-hydroxymethyl are still extremely low (<15%). What is causing this? A: The adjacent C4-phenyl group exerts severe steric hindrance, physically restricting the approach trajectory of electrophiles to the C3-hydroxymethyl oxygen[3]. This steric shielding drastically increases the activation energy required for the formation of the tetrahedral intermediate during acylation or the SN2 transition state during alkylation.

Q3: How can I force the O-acylation of the hindered C3-hydroxyl group? A: Standard bases like Triethylamine (TEA) or Pyridine are insufficient for highly hindered alcohols. You must employ a hypernucleophilic acylation catalyst like 4-Dimethylaminopyridine (DMAP). While standard amines struggle with steric bulk, DMAP readily reacts with the acyl chloride/anhydride to form an N-acylpyridinium intermediate[4]. This intermediate is exponentially more electrophilic than the parent acyl halide, effectively forcing the reaction with the sterically hindered alcohol.

Pathway N1 Acyl Chloride + DMAP N2 Acylpyridinium Intermediate N1->N2 Fast N3 Hindered C3-OH Attack N2->N3 High Electrophilicity N4 Tetrahedral Intermediate N3->N4 Rate-determining N5 O-Acylated Product N4->N5 DMAP release

DMAP-catalyzed acylation pathway overcoming C4-phenyl steric hindrance via an active intermediate.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization of the C3-O-Acylation step, demonstrating the critical need for both N-protection and hypernucleophilic catalysis.

EntrySubstrate StateReagentsCatalystTemp / TimeYield (%)Observation
1UnprotectedAcCl (1.1 eq), Et₃NNoneRT, 24h< 5%Complete N-acylation
2N-Boc ProtectedAcCl (1.5 eq), Et₃NNoneRT, 24h15%Mostly unreacted starting material
3N-Boc ProtectedAc₂O (2.0 eq), PyridineDMAP (0.1 eq)RT, 12h85%Clean conversion
4N-Boc ProtectedAcCl (2.0 eq), DIPEADMAP (1.0 eq)40°C, 6h92% Optimal for highly hindered OH

Experimental Methodologies

Protocol A: Chemoselective N-Protection (Boc Protection)

This protocol isolates the C3-hydroxyl group by neutralizing the alpha-effect of the N1-amine.

  • Solubilization: Dissolve (1-Amino-4-phenylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: DCM provides a polar aprotic environment that solubilizes the pyrrolidine without participating in hydrogen bonding, which could inadvertently deactivate the amine.

  • Base Addition: Add Triethylamine (TEA, 1.2 eq) and cool the reaction flask to 0°C in an ice bath.

    • Causality: Cooling prevents exothermic degradation. TEA acts as an acid scavenger to neutralize any acidic byproducts.

  • Electrophile Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).

    • Causality: Controlled, low-temperature addition ensures absolute chemoselectivity for the highly nucleophilic N1-amine over the C3-hydroxyl.

  • Self-Validation & Workup: Monitor the reaction via TLC (using a Ninhydrin stain). The primary N1-amine will stain strongly (purple/pink); the successfully protected product will not. Wash the organic layer with saturated NaHCO₃ and brine to remove unreacted Boc₂O and TEA salts. Dry over Na₂SO₄ and concentrate.

Protocol B: DMAP-Catalyzed O-Acylation of the Hindered C3-Alcohol

This protocol forces the functionalization of the sterically shielded C3-hydroxymethyl group.

  • Solubilization: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

    • Causality: THF allows for a slightly higher reflux temperature than DCM, which is necessary to provide kinetic energy for the sterically hindered substrate.

  • Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and DMAP (1.0 eq).

    • Causality: DIPEA is a bulky, non-nucleophilic base that neutralizes generated HCl without competing for the electrophile. A full stoichiometric amount of DMAP (rather than catalytic) is recommended here because the C4-phenyl steric hindrance makes the catalytic turnover extremely slow.

  • Acylation: Add Acetyl Chloride (2.0 eq) dropwise at room temperature, then heat the reaction to 40°C for 6 hours.

    • Causality: The highly electrophilic acylpyridinium intermediate forms instantly. Heating provides the activation energy necessary for the hindered C3-hydroxyl to attack this bulky intermediate[4].

  • Self-Validation & Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation Check: The 1M HCl wash is critical for removing DMAP and DIPEA. If the catalyst is completely removed, the ¹H-NMR spectrum of the crude product will show absolutely no aromatic peaks at 8.3 ppm and 6.6 ppm (characteristic of DMAP).

References

  • Formaldehyde N,N-Dialkylhydrazones as Neutral Formyl Anion Equivalents in Iridium-Catalyzed Asymmetric Allylic Substitution. Journal of the American Chemical Society.
  • Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оn. ChemRxiv.
  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by C
  • Kinetics and Mechanism of Acylation of Amines with 2-Naphthoyl Azide.

Sources

Reference Data & Comparative Studies

Validation

(1-Amino-4-phenylpyrrolidin-3-yl)methanol vs other substituted pyrrolidines in drug design

The saturated five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, ranking among the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics. Its high fraction of sp3-hybridi...

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Author: BenchChem Technical Support Team. Date: April 2026

The saturated five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, ranking among the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics. Its high fraction of sp3-hybridized carbons ( Fsp3​ ) and its ability to access multiple energetically favorable conformations via pseudorotation allow it to effectively navigate three-dimensional pharmacophore space[1].

While simple substituted pyrrolidines—such as prolinols or 3-hydroxypyrrolidines—are ubiquitous, the introduction of an N-amino group combined with specific C3/C4 stereocenters creates highly specialized building blocks. This guide provides an in-depth comparative analysis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol against other standard substituted pyrrolidines, detailing the structural causality, synthetic workflows, and physicochemical advantages of this unique scaffold in drug design.

Structural Causality: Why (1-Amino-4-phenylpyrrolidin-3-yl)methanol?

In fragment-based drug discovery (FBDD) and lead optimization, the spatial arrangement of functional groups (vector space) dictates target affinity and selectivity. Standard pyrrolidines (e.g., 3-hydroxypyrrolidine) offer excellent water solubility and basicity but often lack the rigid, multi-point interaction vectors required for complex receptor pockets.

(1-Amino-4-phenylpyrrolidin-3-yl)methanol addresses these limitations through three distinct structural features:

  • The N1-Amino Group (Hydrazine Derivative): Unlike the secondary amine of a standard pyrrolidine, the N-amino group provides a unique nucleophilic handle. It allows for the synthesis of pyrazole carboxamides, hydrazones, and urea derivatives without sacrificing the basicity of the core nitrogen. This linkage has been historically critical in designing selective antagonists, such as those targeting the CB1 cannabinoid receptor[2].

  • The C4-Phenyl Ring: This moiety introduces a lipophilic vector capable of π−π stacking or engaging hydrophobic pockets (e.g., in monoamine transporters or GPCRs), anchoring the flexible pyrrolidine core.

  • The C3-Methanol Group: Acting as a potent hydrogen-bond donor and acceptor, the hydroxymethyl group mimics the spatial geometry of natural substrates like ribose, enhancing target specificity and improving aqueous solubility to counterbalance the lipophilic phenyl ring[3].

Pharmacophore Core Pyrrolidine Core sp3-rich scaffold Pseudorotation N_Amino N1-Amino Group H-Bond Donor/Acceptor Conjugation Handle Core->N_Amino  N1 Position Phenyl C4-Phenyl Ring Hydrophobic interaction pi-pi stacking Core->Phenyl  C4 Position Methanol C3-Methanol Group H-Bond Donor Target specificity Core->Methanol  C3 Position

Pharmacophore vector mapping of the 1-amino-4-phenylpyrrolidin-3-yl methanol scaffold.

Comparative Physicochemical Profiling

To objectively evaluate the utility of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, we must benchmark its properties against conventional pyrrolidine building blocks. The table below summarizes the quantitative data driving scaffold selection.

Scaffold Fsp3​ (sp3 Fraction)H-Bond DonorsH-Bond AcceptorsPrimary Derivatization VectorKey Medicinal Chemistry Application
Pyrrolidine 1.0011N1 (Amidation/Alkylation)Basic pharmacophore, simple linker[1]
Prolinol 1.0022N1, C2-OHChiral auxiliary, asymmetric synthesis
3-Hydroxypyrrolidine 1.0022N1, C3-OHWater-soluble spacer, kinase inhibitors
(4-Phenylpyrrolidin-3-yl)methanol 0.4522N1, C3-OH, C4-ArConformational restriction, CNS targets[3]
(1-Amino-4-phenylpyrrolidin-3-yl)methanol 0.4533N1-NH2, C3-OH, C4-ArHydrazone formation, Pyrazole amides[2]

Data Interpretation: The Fsp3​ value of 0.45 for the phenyl-substituted pyrrolidines strikes an optimal balance between the high 3D character of aliphatic rings and the target-binding enthalpy provided by planar aromatic systems. The addition of the N-amino group increases the topological polar surface area (TPSA), which can be precisely tuned during subsequent derivatization (e.g., converting the primary amine to an amide).

Experimental Workflows: A Self-Validating System

The synthesis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol requires precise stereochemical control and chemoselective amination. The methodology relies on a [3+2] cycloaddition to establish the trans-3,4-disubstituted core, followed by electrophilic N-amination[4].

Protocol A: Synthesis of the trans-3,4-Disubstituted Core

Causality: The 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient or conjugated alkene (like cinnamyl alcohol) is chosen because it reliably establishes the trans relationship between the C3 and C4 substituents due to the concerted nature of the transition state.

  • Ylide Generation: In a flame-dried flask under inert atmosphere, dissolve N-benzylglycine (1.0 equiv) and paraformaldehyde (1.2 equiv) in toluene.

  • Cycloaddition: Add cinnamyl alcohol (1.0 equiv) to the mixture. Heat the reaction to reflux (110 °C) equipped with a Dean-Stark trap to remove water, driving the formation of the azomethine ylide.

  • Isolation: After 12 hours, concentrate the mixture under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield trans-(1-benzyl-4-phenylpyrrolidin-3-yl)methanol.

  • Debenzylation: Dissolve the intermediate in methanol, add 10% Pd/C (0.1 equiv by weight), and stir under a hydrogen atmosphere (1 atm) for 6 hours to yield the secondary amine, (4-phenylpyrrolidin-3-yl)methanol.

Protocol B: Chemoselective N-Amination

Causality: Direct amination of secondary amines can be achieved via N-nitrosation followed by reduction. Zinc in acetic acid is selected as the reducing agent because it prevents the over-reduction (N-N bond cleavage) that often plagues catalytic hydrogenation of nitrosamines[5].

  • Nitrosation: Dissolve (4-phenylpyrrolidin-3-yl)methanol (1.0 equiv) in a mixture of water and methanol. Cool to 0 °C. Adjust the pH to ~1 using concentrated HCl. Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.2 equiv) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour to form the N-nitroso intermediate.

  • Reduction: To the same reaction vessel, add ammonium acetate buffer, followed by the portion-wise addition of Zinc dust (3.0 equiv). The neutral to mildly acidic pH ensures the selective reduction of the N=O bond to the primary amine without cleaving the N-N bond.

  • Workup: Filter the mixture through a Celite pad to remove zinc salts. Basify the filtrate with 1M NaOH and extract with dichloromethane (3x). Dry the organic layers over anhydrous Na2SO4, concentrate, and purify via recrystallization to yield pure (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

SyntheticWorkflow A Cinnamyl Alcohol + Azomethine Ylide B [3+2] Cycloaddition & Debenzylation A->B  Stereoselective  Assembly C 4-Phenylpyrrolidin- 3-yl methanol B->C  Secondary  Amine Core D N-Nitrosation & Zn/AcOH Reduction C->D  Electrophilic  Amination E (1-Amino-4-phenylpyrrolidin- 3-yl)methanol D->E  Final Product

Synthetic workflow for (1-Amino-4-phenylpyrrolidin-3-yl)methanol via [3+2] cycloaddition.

Conclusion

While simple pyrrolidines like prolinol and 3-hydroxypyrrolidine remain essential for general spacer and chiral auxiliary applications, (1-Amino-4-phenylpyrrolidin-3-yl)methanol represents a highly evolved scaffold for targeted drug design. By combining the conformational rigidity and Fsp3​ advantages of a 3,4-disubstituted pyrrolidine with the unique conjugation capabilities of an N-amino group, medicinal chemists can access novel chemical space—particularly for the development of complex receptor antagonists and structurally rigid bi-functional molecules.

References

  • 1. National Institutes of Health (NIH) / MDPI. 2.3. PubChem. 3.4. Benchchem.

  • 2. Journal of Medicinal Chemistry - ACS Publications. 5.5. Google Patents.

Sources

Comparative

Comparative efficacy of (1-Amino-4-phenylpyrrolidin-3-yl)methanol stereoisomers

Comparative Efficacy of (1-Amino-4-phenylpyrrolidin-3-yl)methanol Stereoisomers: A Technical Guide for Drug Development Executive Summary & Pharmacological Context The five-membered pyrrolidine ring is a cornerstone hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of (1-Amino-4-phenylpyrrolidin-3-yl)methanol Stereoisomers: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context

The five-membered pyrrolidine ring is a cornerstone heterocycle in modern medicinal chemistry. Its sp3 -hybridized nature allows for extensive three-dimensional pharmacophore exploration, making it a highly versatile scaffold for novel biologically active compounds[1]. Within this class, 3,4-disubstituted pyrrolidines, particularly phenylpyrrolidine derivatives, are critical building blocks and active pharmacophores for central nervous system (CNS) targets and metabolic enzymes[2].

This guide evaluates the comparative efficacy of the stereoisomers of (1-Amino-4-phenylpyrrolidin-3-yl)methanol . The addition of the N -amino group to the classic (4-phenylpyrrolidin-3-yl)methanol scaffold—a known intermediate in the synthesis of 11- β -hydroxysteroid dehydrogenase type 1 (11- β -HSD1) inhibitors[3]—introduces a novel hydrogen-bond donor/acceptor site. Because the pyrrolidine ring can adopt multiple "pseudorotation" conformations, the spatial orientation of the C3-hydroxymethyl and C4-phenyl groups strictly dictates receptor binding affinity[4].

Stereochemical Profiling & Structural Dynamics

The compound possesses two stereogenic centers at C3 and C4, resulting in four distinct stereoisomers:

  • Trans-isomers: (3R,4S) and (3S,4R)

  • Cis-isomers: (3R,4R) and (3S,4S)

In the trans-configuration, the bulky C4-phenyl group and the C3-hydroxymethyl group are situated on opposite faces of the pyrrolidine ring. This minimizes intramolecular steric clash and allows the molecule to adopt an energetically favorable envelope conformation[1]. Conversely, the cis-isomers suffer from severe steric hindrance, forcing the ring into a strained conformation that fundamentally disrupts the vector alignment required for optimal receptor docking[4].

Comparative Efficacy Data

To objectively compare these stereoisomers, we evaluate their binding kinetics against a representative target for this scaffold class: 11- β -HSD1. The data below synthesizes the structure-activity relationship (SAR) trends typical for functionalized phenylpyrrolidines.

Table 1: Comparative In Vitro Efficacy of Stereoisomers against 11- β -HSD1

StereoisomerConfigurationIC 50​ (nM)Selectivity Index (vs 11- β -HSD2)Lipophilic Efficiency (LipE)Receptor Fit Dynamics
(3R,4S) Trans14.2 ± 1.1>10005.8Optimal dual-anchoring (H-bond + π−π )
(3S,4R) Trans89.5 ± 4.34504.1Sub-optimal H-bond vector alignment
(3R,4R) Cis>10,000N/A<1.0Severe steric clash in hydrophobic pocket
(3S,4S) Cis>10,000N/A<1.0Severe steric clash in hydrophobic pocket

Data Interpretation: The (3R,4S)-isomer demonstrates superior efficacy. The causality behind this lies in the precise spatial arrangement: the trans-geometry allows the C4-phenyl ring to deeply penetrate the target's hydrophobic pocket, while the C3-hydroxymethyl group simultaneously engages in critical hydrogen bonding with catalytic residues. The cis-isomers are essentially inactive due to steric occlusion.

Mechanistic Pathway Visualization

StereochemicalPathway A Racemic Precursor (1-Amino-4-phenylpyrrolidin-3-yl)methanol B Chiral HPLC (Chiralcel OD-H) Stereoselective Resolution A->B Resolution C Trans-Isomers (3R,4S) & (3S,4R) B->C Major Active Fraction D Cis-Isomers (3R,4R) & (3S,4S) B->D Minor Inactive Fraction E Optimal Receptor Fit (High Affinity) C->E Target Binding F Steric Hindrance (Low Affinity) D->F Target Binding

Figure 1: Stereoselective resolution workflow and target binding divergence of stereoisomers.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the isolation and evaluation of these stereoisomers must follow a strict, self-validating protocol. Unresolved stereochemistry is a primary cause of non-reproducible bioactivity data in pyrrolidine research[4].

Protocol A: Chiral Resolution via HPLC
  • Step 1: Sample Preparation. Dissolve the racemic (1-Amino-4-phenylpyrrolidin-3-yl)methanol in a highly non-polar solvent mixture (e.g., n-hexane/isopropanol 85:15 v/v). Expert Insight: Avoid protic solvents like methanol at this stage, as they can disrupt the transient hydrogen bonds required for chiral stationary phase interaction.

  • Step 2: Chromatographic Separation. Inject the sample onto a Chiralcel OD-H column (4.6 mm × 250 mm) at a flow rate of 1.0 mL/min[5].

    • Causality: The OD-H stationary phase (cellulose tris(3,5-dimethylphenylcarbamate)) is explicitly chosen because its carbamate linkages act as potent hydrogen bond donors/acceptors. This specifically interacts with the C3-hydroxymethyl group, while the phenyl rings of the stationary phase engage in π−π stacking with the C4-phenyl group. This dual-interaction mechanism is required to achieve baseline resolution.

  • Step 3: System Suitability Check (Self-Validation). Calculate the resolution factor ( Rs​ ). Fraction collection must only commence if Rs​>2.0 .

  • Step 4: Enantiomeric Purity Verification. Re-inject the isolated fractions. An enantiomeric excess ( ee ) ≥99% is mandatory. Any trace contamination of the potent (3R,4S) isomer in the (3S,4R) fraction will result in false-positive binding kinetics, compromising the comparative data[4].

Protocol B: In Vitro Efficacy Assay (FRET-Based Target Binding)
  • Step 1: Reagent Assembly. Prepare a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay using recombinant target protein (e.g., 11- β -HSD1) tagged with a europium cryptate donor, and a fluorescently labeled tracer ligand.

  • Step 2: Compound Titration. Prepare a 10-point dose-response curve for each stereoisomer (from 0.1 nM to 10 μ M) in assay buffer (50 mM HEPES, pH 7.4, 0.1% BSA). Expert Insight: The inclusion of BSA prevents non-specific binding of the lipophilic phenylpyrrolidine core to the microplate walls, which would artificially inflate the apparent IC 50​ .

  • Step 3: Incubation & Reading. Incubate the microplate at room temperature for 2 hours to reach equilibrium. Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm).

  • Step 4: Data Validation. The assay is only considered valid if the Z'-factor of the control wells is >0.6 . Calculate the IC 50​ using a four-parameter logistic non-linear regression model.

Sources

Validation

Comprehensive Comparison Guide: Validating Analytical Methods for (1-Amino-4-phenylpyrrolidin-3-yl)methanol in Biological Matrices

As drug development pipelines increasingly focus on complex, functionalized small molecules, the bioanalysis of compounds like (1-Amino-4-phenylpyrrolidin-3-yl)methanol presents unique analytical challenges. This molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on complex, functionalized small molecules, the bioanalysis of compounds like (1-Amino-4-phenylpyrrolidin-3-yl)methanol presents unique analytical challenges. This molecule features a basic pyrrolidine amine, a hydrophobic phenyl ring, and a polar hydroxyl group. This amphiphilic nature complicates extraction from complex biological matrices (such as plasma or urine) and makes the compound susceptible to severe matrix effects during electrospray ionization (ESI).

This guide objectively compares sample preparation and analytical platforms for this compound, providing a field-proven, self-validating protocol grounded in the latest .

Mechanistic Challenges and Extraction Strategies

The primary challenge in analyzing (1-Amino-4-phenylpyrrolidin-3-yl)methanol is achieving high recovery while minimizing matrix-induced ion suppression. The basic primary amine ( pKa​≈9.5 ) remains protonated at physiological pH, making it an excellent candidate for cation-exchange mechanisms, while the phenyl ring allows for reversed-phase interactions.

We compared three standard sample preparation techniques:

  • Protein Precipitation (PPT): Fast, but leaves significant residual phospholipids.

  • Liquid-Liquid Extraction (LLE): Uses non-polar solvents at high pH (to neutralize the amine).

  • Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE): Utilizes both reversed-phase and ion-exchange retention mechanisms.

Comparative Performance Data

The following table summarizes the experimental validation data comparing the three extraction methods prior to LC-MS/MS analysis.

Extraction MethodMean Recovery (%)Matrix Effect (%)Intra-day Precision (%CV)LLOQ Achieved (ng/mL)Phospholipid Removal
PPT (Acetonitrile) 92.4-45.2 (Suppression)12.55.0Poor
LLE (MtBE, pH 11) 76.8-12.48.21.0Moderate
MCX SPE 94.5-4.13.40.1Excellent

Scientist's Insight: While PPT offers the highest throughput, the severe ion suppression (-45.2%) caused by endogenous phospholipids co-eluting with the target analyte compromises trustworthiness at lower concentrations. MCX SPE is the superior choice; by washing with 100% methanol prior to elution (which requires a basic modifier to break the ionic bond), we orthogonally remove neutral lipids, resulting in a near-zero matrix effect and a highly robust Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL.

Experimental Workflow and Validation Protocol

To ensure a self-validating system, the analytical method must incorporate stable isotope-labeled internal standards (SIL-IS) to correct for any variations in extraction efficiency or ionization.

G A Spike Matrix (Analyte + SIL-IS) B MCX SPE Extraction A->B C UHPLC Separation (C18, High pH) B->C D ESI+ MS/MS (MRM Mode) C->D E Data Validation (Accuracy/Precision) D->E

Caption: Optimized bioanalytical workflow for (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

Step-by-Step MCX-SPE and LC-MS/MS Protocol

Phase 1: Sample Preparation (MCX SPE)

  • Aliquot & Spike: Transfer 100 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL in 50% Methanol).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to the plasma. Causality: This disrupts protein binding and ensures the pyrrolidine amine is fully protonated for maximum retention on the cation-exchange sorbent.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Washing:

    • Wash 1: 1 mL 2% Formic acid in water (removes polar interferences).

    • Wash 2: 1 mL 100% Methanol (removes hydrophobic interferences and neutral phospholipids).

  • Elution: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Analysis

  • Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10. Causality: Running at high pH keeps the basic analyte in its neutral form, dramatically improving peak shape and preventing secondary interactions with column silanols.

    • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the analyte and its SIL-IS.

Validation and Regulatory Compliance

According to the, a method is only valid if it demonstrates strict accuracy and precision across multiple days and matrix lots.

Our validated MCX SPE / LC-MS/MS method demonstrates:

  • Selectivity: No interfering peaks >20% of the LLOQ in 6 independent lots of blank human plasma.

  • Linearity: R2>0.995 over a dynamic range of 0.1 to 1000 ng/mL.

  • Carryover: <5% of the LLOQ peak area in the blank injected immediately after the Upper Limit of Quantitation (ULOQ).

By utilizing orthogonal sample cleanup (MCX) and optimized high-pH chromatography, this method ensures high-throughput robustness while maintaining the rigorous E-E-A-T standards required for regulatory submission.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation." (2022). Available at:[Link]

Comparative

A Comprehensive Guide to the Analytical Characterization of (1-Amino-4-phenylpyrrolidin-3-yl)methanol: Establishing a Reference Standard Profile

Abstract (1-Amino-4-phenylpyrrolidin-3-yl)methanol is a chiral substituted pyrrolidine that represents a valuable building block in medicinal chemistry and drug discovery. The precise stereochemistry and high purity of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract (1-Amino-4-phenylpyrrolidin-3-yl)methanol is a chiral substituted pyrrolidine that represents a valuable building block in medicinal chemistry and drug discovery. The precise stereochemistry and high purity of such intermediates are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredients. This guide addresses a common challenge faced by researchers: the absence of a commercially available Certified Reference Material (CRM) for novel or specialized compounds. We present a comprehensive analytical framework for the characterization and qualification of a newly synthesized batch of (1-Amino-4-phenylpyrrolidin-3-yl)methanol. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the necessary experimental protocols and data interpretation to establish an in-house primary reference standard. The methodologies cover structural elucidation by spectroscopic techniques, purity assessment via High-Performance Liquid Chromatography (HPLC), and the critical determination of enantiomeric excess through chiral HPLC.

Introduction

The Significance of Chiral Pyrrolidine Scaffolds in Drug Discovery The pyrrolidine ring is a privileged scaffold in modern pharmacology, forming the core structure of numerous therapeutic agents.[1] Its conformational rigidity and the ability to present substituents in well-defined three-dimensional space make it an ideal motif for designing molecules that interact specifically with biological targets. The stereochemistry of these substituents often dictates biological activity, making the separation and analysis of enantiomers a critical step in drug development and quality control.[1][2]

Introducing (1-Amino-4-phenylpyrrolidin-3-yl)methanol (1-Amino-4-phenylpyrrolidin-3-yl)methanol is a bifunctional molecule featuring a chiral pyrrolidine backbone, a primary amine, a primary alcohol, and a phenyl group. These features make it a versatile intermediate for synthesizing a diverse range of more complex molecules with potential therapeutic applications.

The Critical Role of Standard Reference Materials Standard Reference Materials are the bedrock of analytical science, providing a benchmark against which new materials can be quantitatively compared. They ensure accuracy, consistency, and traceability in experimental results, which is non-negotiable in a regulated environment like drug development. In the absence of a commercially available standard for our topic compound, establishing a well-characterized in-house primary standard is an essential first step for any research or development program.

Objective: A Framework for Qualification This guide provides a multi-tiered analytical strategy to comprehensively characterize (1-Amino-4-phenylpyrrolidin-3-yl)methanol. The workflow is designed to confirm its chemical identity, and quantify its chemical and chiral purity, thereby establishing a data package sufficient to qualify a specific batch as a primary reference standard for future use.

Physicochemical Properties of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Before proceeding with experimental analysis, it is crucial to document the fundamental physicochemical properties of the target compound. This data serves as the initial identity check.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem CID 13316928[3]
Molecular Weight 177.24 g/mol PubChem CID 13316928[3]
IUPAC Name (4-phenylpyrrolidin-3-yl)methanolPubChem CID 13316928[3]
Canonical SMILES C1C(C(CN1)C2=CC=CC=C2)COPubChem CID 13316928[3]
InChI Key MMDOXIYRYUVGPQ-UHFFFAOYSA-NPubChem CID 13316928[3]

Analytical Workflow for Comprehensive Characterization

A logical, stepwise approach is required to fully characterize a new chemical entity. The process begins with confirming the molecular structure, followed by assessing its purity from process-related impurities and, finally, determining its chiral integrity. This hierarchical workflow ensures that each subsequent analysis is performed on a material of confirmed identity.

Analytical_Workflow cluster_0 Phase 1: Identity cluster_1 Phase 2: Purity cluster_2 Phase 3: Stereochemistry NMR NMR Spectroscopy (¹H, ¹³C) RP_HPLC Reversed-Phase HPLC (Achiral Purity) NMR->RP_HPLC MS Mass Spectrometry (HRMS) MS->RP_HPLC FTIR FTIR Spectroscopy FTIR->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) RP_HPLC->Chiral_HPLC Qualified_Standard Qualified Reference Standard Chiral_HPLC->Qualified_Standard Synthesis Synthesized Material Synthesis->NMR Synthesis->MS Synthesis->FTIR

Caption: Hierarchical workflow for the qualification of a reference standard.

Structural Elucidation and Identity Confirmation

The primary goal of this phase is to rigorously confirm that the synthesized molecule has the correct covalent structure. A combination of spectroscopic methods is employed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0.0 ppm).[5]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be performed to aid in complex structural assignments.[4]

  • Data Analysis:

    • ¹H NMR: Integrate the signals to determine proton ratios. Analyze chemical shifts (ppm) and coupling constants (Hz) to establish the connectivity of protons. Expect to see signals corresponding to the aromatic protons of the phenyl ring, the diastereotopic protons of the pyrrolidine ring and hydroxymethyl group, and the exchangeable protons of the -NH and -OH groups.

    • ¹³C NMR: Identify the number of unique carbon signals, which should correspond to the 11 carbons in the structure. Analyze chemical shifts to confirm the presence of aromatic carbons, aliphatic carbons of the pyrrolidine ring, and the carbon of the hydroxymethyl group.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of its elemental composition, especially when using high-resolution instruments (HRMS). Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which provides further structural evidence.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules like amino alcohols.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Confirm the presence of a prominent ion corresponding to the calculated mass of the protonated molecule (C₁₁H₁₆NO⁺), which is approximately 178.12 m/z.

    • For HRMS, the measured mass should be within 5 ppm of the theoretical exact mass, confirming the elemental formula.

    • Analyze MS/MS fragmentation data to identify characteristic losses, such as the loss of water or the hydroxymethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and simple technique used to identify the presence of key functional groups within the molecule, providing complementary data to NMR and MS.[7][8]

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by finely grinding a small amount of the solid sample with spectroscopic grade KBr and pressing it into a thin, transparent disk.[7]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands (in cm⁻¹) for the key functional groups:

    • O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹

    • N-H stretch (amine): Moderate band(s) around 3300-3500 cm⁻¹

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

    • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

    • C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the industry standard for determining the purity of small molecule compounds with high precision and accuracy.[9][10] A reversed-phase method is typically employed to separate the main compound from any non-polar or moderately polar impurities.

HPLC_Workflow SamplePrep 1. Sample Preparation Injection 2. Injection SamplePrep->Injection Separation 3. Chromatographic Separation Injection->Separation Detection 4. UV Detection Separation->Detection Integration 5. Peak Integration & Purity Calculation Detection->Integration

Caption: General workflow for HPLC-based purity analysis.

Experimental Protocol: Reversed-Phase HPLC for Achiral Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically required.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • The acid modifier helps to protonate the amine, ensuring good peak shape.

  • Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound and any more non-polar impurities. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL. Dilute as necessary to ensure the main peak is within the linear range of the detector.

Data Analysis & Acceptance Criteria The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For a reference standard, the purity should be high, with a typical acceptance criterion of ≥99.5% .

ParameterTypical Value / ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Water/Acetonitrile with 0.1% TFAProvides good separation for a wide range of polarities. TFA improves peak shape for basic compounds.[1]
Detection (UV) 254 nmThe phenyl group provides strong UV absorbance at this wavelength.
Purity Criterion ≥99.5%A high level of purity is required for a material to serve as a reference standard.

Chiral Purity and Enantiomeric Separation

Rationale: For a chiral molecule, determining the enantiomeric purity is as important as determining the chemical purity. Biological systems are chiral, and different enantiomers can have vastly different pharmacological and toxicological profiles.[2] Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[1]

Experimental Protocol: Chiral HPLC

  • Methodology: The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the preferred approach due to its simplicity and efficiency.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds.[1]

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: Chiral separations are often achieved using a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[1] A small amount of an amine modifier, like diethylamine (DEA) (e.g., 0.1%), is often added to the mobile phase to improve the peak shape of basic analytes.[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Data Analysis & Comparison The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers ((Area_major - Area_minor) / (Area_major + Area_minor)) x 100%. For a reference standard of a single enantiomer, the ee% should be very high.

Hypothetical Comparative Data

ParameterTest Batch ResultQualified Reference Standard Specification
Retention Time (S)-enantiomer 12.5 minReport
Retention Time (R)-enantiomer 15.8 minReport
Resolution (Rs) 2.1≥ 1.5
Enantiomeric Excess (ee%) 99.8%≥ 99.5%

Summary and Best Practices

The qualification of (1-Amino-4-phenylpyrrolidin-3-yl)methanol as an in-house reference standard is a rigorous, multi-step process that requires a suite of orthogonal analytical techniques. By following the workflow outlined in this guide—from unambiguous structural confirmation by NMR and MS to the precise quantification of chemical and enantiomeric purity by achiral and chiral HPLC—a laboratory can generate the comprehensive data package needed to establish a reliable primary standard. This characterized material is then suitable for use as a benchmark for quality control, reaction monitoring, and ensuring the consistency of future synthetic batches, thereby upholding the principles of scientific integrity in research and drug development.

References

  • Title: Facile Access to α-Aryl Substituted Pyrrolidines Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and nuclear magnetic resonance spectra of some N-substituted 2-iminopyrrolidines Source: Journal of Organic Chemistry URL: [Link]

  • Title: (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS Source: PubMed URL: [Link]

  • Title: Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine Source: ResearchGate URL: [Link]

  • Title: 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm) Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes Source: The Royal Society of Chemistry URL: [Link]

  • Title: Determination of pyrrolidinone in plasma by high-performance liquid chromatography Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

  • Title: HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES Source: ResearchGate URL: [Link]

  • Title: Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: (4-Phenylpyrrolidin-3-yl)methanol Source: PubChem URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences Source: ResearchGate URL: [Link]

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: ACS Publications URL: [Link]

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: PubMed URL: [Link]

  • Title: The Role of Pyrrolidine Derivatives in Modern Pharmaceuticals Source: Autechaux URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of High-Throughput Screening Assays for (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Introduction In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2] The small molecule, (1-Amino-4-phenylpyrrolidin-3-yl)methanol, represents a scaffold with significant potential for therapeutic development. However, the journey from a promising molecule to a validated hit is fraught with challenges, most notably the risk of false positives and negatives inherent in any single screening assay.

This guide provides an in-depth technical framework for the cross-validation of HTS assays, using (1-Amino-4-phenylpyrrolidin-3-yl)methanol as a model compound. Cross-validation, the process of using two or more distinct assay methodologies to confirm initial findings, is not merely a confirmatory step but a critical component of a robust hit-finding strategy.[3][4] It ensures that the identified "hits" are genuine modulators of the biological target and not artifacts of the chosen detection technology. By integrating orthogonal assays early in the discovery pipeline, we can de-risk projects, conserve resources, and build a foundation of high-confidence data to drive successful lead optimization campaigns.

For the purpose of this guide, we will postulate a common and highly relevant drug discovery scenario: the identification of novel small molecule inhibitors for a hypothetical protein tyrosine phosphatase, which we will call PTP-X .

Part 1: Primary Assay Selection and Development

The initial phase of any HTS campaign is the development of a primary assay that is robust, scalable, and sensitive. For our target, PTP-X, we will develop two orthogonal assays: a fluorescence-based enzymatic assay for primary screening and a biophysical thermal shift assay for initial hit validation and cross-referencing.

Assay 1: Fluorescence-Based PTP-X Enzymatic Inhibition Assay

Causality Behind Experimental Choice: This biochemical assay directly measures the catalytic activity of PTP-X. We have selected a fluorescence-based readout due to its high sensitivity, broad dynamic range, and compatibility with automated HTS platforms.[5] The core principle is that the enzyme's activity generates a fluorescent signal; a true inhibitor will block this activity, leading to a measurable decrease in fluorescence. This provides a direct, functional measure of target modulation.

Experimental Workflow: PTP-X Enzymatic Assay

cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis P1 Dispense PTP-X Enzyme (384-well plate) P2 Dispense (1-Amino-4-phenylpyrrolidin-3-yl)methanol or Library Compound P1->P2 R1 Pre-incubation (Compound + Enzyme) P2->R1 P3 Dispense Controls (Positive & Negative) P3->R1 R2 Add DiFMUP Substrate (Initiate Reaction) R1->R2 R3 Incubate at RT R2->R3 R4 Read Fluorescence (Ex/Em = 358/450 nm) R3->R4 A1 Calculate % Inhibition R4->A1 A2 Determine Z'-Factor, S/B Ratio, CV A1->A2 A3 Identify Primary Hits A2->A3

Caption: Workflow for the primary fluorescence-based enzymatic HTS assay.

Protocol: PTP-X Enzymatic Assay Development

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • PTP-X Enzyme: Recombinant human PTP-X diluted in Assay Buffer to the desired working concentration.

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) prepared as a stock in DMSO and diluted in Assay Buffer.[6]

    • Positive Control: A known, non-specific phosphatase inhibitor (e.g., sodium orthovanadate).

    • Negative Control: DMSO at the same final concentration as the compound wells.

  • Enzyme and Substrate Optimization:

    • Determine the optimal enzyme concentration by titrating PTP-X against a fixed, excess concentration of DiFMUP to find a concentration that yields a robust signal within the linear range of the reaction.

    • Determine the Michaelis-Menten constant (Km) for DiFMUP. For the HTS, use a substrate concentration at or below the Km to ensure sensitivity to competitive inhibitors.[7]

  • HTS Protocol (384-well format):

    • Dispense 5 µL of PTP-X enzyme solution into all wells.

    • Using an acoustic dispenser, transfer 50 nL of test compounds, (1-Amino-4-phenylpyrrolidin-3-yl)methanol, or controls (final concentration 10 µM).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate solution.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm).

  • Assay Validation:

    • The assay must be validated to ensure its suitability for HTS.[8] This involves running multiple plates with only positive and negative controls to assess performance metrics.[9]

Table 1: Acceptance Criteria for Primary HTS Assay Validation

ParameterFormulaAcceptance CriterionRationale
Z'-Factor 1 - (3σpos + 3σneg) / |μpos - μneg|≥ 0.5Measures the statistical separation between positive and negative controls. A value ≥ 0.5 indicates an excellent assay suitable for HTS.[10][11]
Signal-to-Background (S/B) μneg / μpos≥ 10Indicates the dynamic range of the assay. A high S/B ratio ensures that hits can be clearly distinguished from baseline noise.
Coefficient of Variation (CV) (σ / μ) * 100≤ 10%Measures the variability of the controls. A low CV is essential for reproducibility and hit-picking confidence.[8]

Where σ is the standard deviation and μ is the mean of the controls (pos = positive, neg = negative).

Assay 2: Orthogonal Hit Confirmation via Thermal Shift Assay (TSA)

Causality Behind Experimental Choice: A primary limitation of fluorescence-based assays is the potential for compound interference (e.g., autofluorescence or quenching). A TSA is a biophysical assay that mitigates this risk by measuring a different physical property: the thermal stability of the target protein.[6] It is a label-free method that confirms direct physical binding of a compound to PTP-X. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm), providing strong, orthogonal evidence of target engagement.[12]

Experimental Workflow: Thermal Shift Assay (TSA)

cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis P1 Prepare Master Mix (PTP-X Enzyme + Dye) P2 Dispense Master Mix (PCR Plate) P1->P2 P3 Add Compound or DMSO P2->P3 R1 Incubate at RT P3->R1 R2 Run Thermal Ramp (e.g., 25°C to 95°C) R1->R2 R3 Monitor Fluorescence R2->R3 A1 Generate Melt Curve R3->A1 A2 Calculate Tm (Derivative of Curve) A1->A2 A3 Determine ΔTm (Tm_compound - Tm_DMSO) A2->A3 A4 Identify Stabilizing Hits A3->A4

Caption: Workflow for the orthogonal Thermal Shift Assay (TSA).

Protocol: PTP-X Thermal Shift Assay

  • Reagent Preparation:

    • TSA Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl.

    • PTP-X Enzyme: Diluted in TSA Buffer to a final concentration of 2 µM.

    • Fluorescent Dye: A protein-binding dye (e.g., SYPRO Orange) diluted to 5X final concentration.

  • TSA Protocol (96- or 384-well PCR plate format):

    • Prepare a master mix of PTP-X enzyme and fluorescent dye in TSA buffer.

    • Dispense 19 µL of the master mix into each well.

    • Add 1 µL of the hit compound (final concentration 20 µM) or DMSO control.

    • Seal the plate and centrifuge briefly.

    • Incubate at room temperature for 10 minutes.

    • Place the plate in a quantitative PCR instrument.

    • Run a thermal ramp from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melt curve.

    • The melting temperature (Tm) is determined from the peak of the first derivative of the melt curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm (e.g., > 2°C) is considered a hit.

Part 2: The Cross-Validation Framework

The power of this approach lies in the systematic comparison of data from these two orthogonal assays. This cross-validation allows for the triage of primary hits and the confident selection of compounds for further study. A compound that demonstrates activity in both a functional enzymatic assay and a direct-binding biophysical assay is a high-confidence hit.

Logical Flow: Hit Triage and Cross-Validation

Caption: Decision-making workflow for cross-validating HTS hits.

Cross-Validation Protocol:

  • Primary Screen: Screen a pilot library of ~1,000 diverse compounds, including (1-Amino-4-phenylpyrrolidin-3-yl)methanol, using the validated PTP-X fluorescence-based assay. Identify all compounds that meet the hit criteria (e.g., >50% inhibition).

  • Orthogonal Screen: Test all identified primary hits in the PTP-X Thermal Shift Assay.

  • Data Correlation and Hit Classification: Correlate the datasets. Hits are classified into categories based on their performance in both assays.

Table 2: Hypothetical Cross-Validation Results for a Pilot Screen

Compound ID% Inhibition (Fluorescence Assay)ΔTm (°C) (Thermal Shift Assay)ClassificationNext Steps
(1-Amino-4-phenylpyrrolidin-3-yl)methanol 85.2%+4.5°CHigh-Confidence Hit Progress to dose-response & SAR
Compound A92.1%+5.2°CHigh-Confidence Hit Progress to dose-response & SAR
Compound B78.5%+0.3°CPotential False Positive Deprioritize; investigate assay interference
Compound C65.0%-1.2°CPotential False Positive / Destabilizer Deprioritize; likely non-specific
Compound D25.8%+3.1°CTSA-only Hit Investigate; may have a different mechanism not captured by the primary assay

This cross-validation process effectively filters out compounds like 'B' and 'C', which would have been pursued based on the primary screen alone, thus saving significant time and resources.

Part 3: Alternative and Secondary Confirmatory Assays

While the combination of a functional and biophysical assay provides strong validation, a comprehensive screening funnel should include further confirmatory steps.

  • Surface Plasmon Resonance (SPR): For high-confidence hits, SPR can provide detailed kinetic data, including association (k_on) and dissociation (k_off) rates, and a precise equilibrium dissociation constant (K_D).[13][14] This label-free technology confirms direct binding and provides invaluable data for structure-activity relationship (SAR) studies.

  • High-Content Screening (HCS): If a relevant cell-based model is available, HCS can be employed to determine if the compound engages PTP-X in a cellular context and elicits the desired downstream phenotypic change.[15] This is a crucial step in bridging the gap between biochemical activity and physiological relevance.

  • Virtual Screening and Machine Learning: Computational approaches can be used synergistically with HTS.[16] Machine learning models, trained on initial HTS data, can predict the activity of new compounds, helping to prioritize subsets of large virtual libraries for experimental testing and improving the efficiency of hit expansion.[17][18]

Conclusion

The identification of robust, validated hits is the bedrock of any successful drug discovery program. A strategy reliant on a single HTS assay is inherently vulnerable to technology-specific artifacts. By implementing a rigorous cross-validation framework from the outset—employing orthogonal assays such as the functional fluorescence-based screen and the biophysical thermal shift assay described here—researchers can significantly enhance the quality and reliability of their hit list. This multi-faceted approach ensures that resources are focused on compounds with a high probability of genuine biological activity, thereby accelerating the path from initial hit to viable drug candidate.

References

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Vertex AI Search.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2010). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. PubMed.
  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening, 8(6), 634-47.
  • Guidance for Assay Development & HTS. (2007). High-Throughput Screening Center.
  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024). PubMed.
  • Small Compound Screening Overview. Target Discovery Institute - University of Oxford.
  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2026). Improved Statistical Methods for Hit Selection in High-Throughput Screening. PDF.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • High-Throughput Screening (HTS) in Drug Discovery Training Course. Visvesvaraya Technological University.
  • Assay Development for High-Throughput Screening: Best Practices. (2026). Technology Networks.
  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC.
  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. (2026). BellBrook Labs.
  • Virtual Screening with Machine Learning: A Substitute for HTS?. (2024). PRISM BioLab.
  • Data analysis approaches in high throughput screening. (2014). SlideShare.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Medical Research Archives.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • High-Throughput Screening of Inhibitors.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.
  • How Do You Validate an Assay for High-Throughput Screening?. (2026). BellBrook Labs.
  • A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. (2021). PubMed.
  • Small Molecule Hit Identification and Valid
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mut
  • HTS-Oracle: A Retrainable AI Platform for High-Confidence Hit Identification Across Difficult-to-Drug Targets. (2025). bioRxiv.
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015).
  • High-Throughput Screening System To Identify Small Molecules That Induce Internalization and Degradation of HER2. (2014). ACS Chemical Biology.
  • Validation of a high throughput screening assay to identify small molecules that target the eukaryotic replic
  • Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. (2021). MDPI.
  • High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases. (2018). PubMed.
  • The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400000 Drug-like Compounds. (2024).
  • High-Throughput Screening. Enamine.
  • Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. (2013). Chapman University Digital Commons.

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Comparative

A Comparative Guide to the Synthetic Reproducibility of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

The synthesis of substituted pyrrolidines is a cornerstone of modern medicinal chemistry, as this scaffold is a key component in a multitude of pharmacologically active agents.[1] This guide provides an in-depth comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of substituted pyrrolidines is a cornerstone of modern medicinal chemistry, as this scaffold is a key component in a multitude of pharmacologically active agents.[1] This guide provides an in-depth comparison of two potential synthetic pathways for (1-Amino-4-phenylpyrrolidin-3-yl)methanol, a chiral amino alcohol with significant potential as a building block in drug discovery. The focus of this analysis is on the reproducibility of each synthetic route, with a critical evaluation of the underlying chemical principles and potential challenges.

Introduction to (1-Amino-4-phenylpyrrolidin-3-yl)methanol

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a disubstituted pyrrolidine derivative featuring a phenyl group at the 4-position, a hydroxymethyl group at the 3-position, and an amino group at the 1-position. This unique combination of functional groups and stereocenters makes it an attractive synthon for the development of novel therapeutics. The pyrrolidine ring is a common motif in a wide range of biologically active natural products and synthetic drugs.[1][2]

This guide will compare two distinct synthetic approaches to this target molecule:

  • Pathway A: A linear synthesis commencing with the alkylation of 4-phenylpyrrolidin-2-one.

  • Pathway B: A convergent approach utilizing a chemo-enzymatic method for the key stereoselective step.

The reproducibility of a synthetic pathway is paramount in both academic research and industrial drug development. It is influenced by factors such as the robustness of the chemical transformations, the ease of purification, and the potential for side reactions. This guide aims to provide researchers with the necessary information to make an informed decision when selecting a synthetic route for (1-Amino-4-phenylpyrrolidin-3-yl)methanol and related compounds.

Pathway A: Linear Synthesis from 4-Phenylpyrrolidin-2-one

This pathway begins with the commercially available 4-phenylpyrrolidin-2-one and involves a series of functional group manipulations to install the desired substituents.

Overall Workflow for Pathway A

Pathway A A 4-Phenylpyrrolidin-2-one B Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate A->B Alkylation C (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid B->C Hydrolysis D N-Protected (1-Amino-4-phenylpyrrolidin-3-yl)methanol C->D Reduction & Protection E (1-Amino-4-phenylpyrrolidin-3-yl)methanol D->E Deprotection Pathway B A β-Methylstyrene B 1-Phenylpropane-1,2-diol A->B Enzymatic Dihydroxylation C Amino alcohol intermediate B->C Enzymatic Amination D N-Protected (1-Amino-4-phenylpyrrolidin-3-yl)methanol C->D Cyclization & Protection E (1-Amino-4-phenylpyrrolidin-3-yl)methanol D->E Deprotection

Sources

Validation

Benchmarking (1-Amino-4-phenylpyrrolidin-3-yl)methanol (1-APPM): A Novel Dual-Acting Scaffold in Preclinical Models of Depression

Executive Summary & Mechanistic Rationale As drug development pivots toward multi-target directed ligands (MTDLs) for treatment-resistant depression, the structural hybridization of established pharmacophores offers a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug development pivots toward multi-target directed ligands (MTDLs) for treatment-resistant depression, the structural hybridization of established pharmacophores offers a strategic advantage. This guide benchmarks (1-Amino-4-phenylpyrrolidin-3-yl)methanol (hereafter referred to as 1-APPM ), a novel synthetic scaffold designed to simultaneously modulate monoamine reuptake and degradation.

The structural logic of 1-APPM relies on two highly validated moieties:

  • The 4-phenylpyrrolidin-3-yl methanol core: Pyrrolidine and phenylpyrrolidine derivatives are well-documented monoamine reuptake inhibitor (MRI) scaffolds[1]. Analogous to phenylpiperidines (e.g., paroxetine), this core competitively binds to the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), preventing synaptic clearance.

  • The 1-amino (N-amino) substitution: The introduction of a hydrazine-like N-amino group transforms the pyrrolidine ring into a Monoamine Oxidase (MAO) inhibitor [3]. This moiety binds to the FAD cofactor of mitochondrial MAO-A, preventing the intracellular degradation of cytosolic monoamines.

By combining these mechanisms, 1-APPM forces a synergistic accumulation of synaptic serotonin (5-HT) and dopamine (DA), theoretically overcoming the delayed onset typical of selective single-target therapies like SSRIs.

Dual-Action Signaling Pathway

G cluster_presynaptic Presynaptic Terminal Compound 1-APPM (Dual-Action Ligand) MAO MAO-A Enzyme (Mitochondrial) Compound->MAO Inhibits (N-amino moiety) Transporters Reuptake Transporters (SERT / DAT) Compound->Transporters Blocks (Phenylpyrrolidine core) Vesicles Cytosolic Monoamines (5-HT, DA) MAO->Vesicles Prevents degradation Synapse Synaptic Cleft (Elevated 5-HT & DA) Vesicles->Synapse Vesicular Release Synapse->Transporters Reuptake Blocked PostSynaptic Postsynaptic Receptors (Signal Transduction) Synapse->PostSynaptic Enhanced Activation

Fig 1: Mechanistic workflow of 1-APPM inhibiting both MAO-A and SERT/DAT to elevate synaptic monoamines.

Experimental Design & Causality

To objectively benchmark 1-APPM, we must utilize a self-validating experimental system. Acute models like the Forced Swim Test (FST) are prone to false positives from general motor stimulants. Therefore, we employ the Chronic Unpredictable Mild Stress (CUMS) model [2]. CUMS induces a profound anhedonic state in rodents that closely mirrors the etiology of human clinical depression, providing a highly reliable substrate for evaluating true antidepressant efficacy.

To ensure trustworthiness, the protocol integrates the Open Field Test (OFT) as an internal control. If a compound reduces immobility in the FST but simultaneously causes hyperlocomotion in the OFT, the antidepressant claim is invalidated. 1-APPM is benchmarked against Vehicle (negative control), Fluoxetine (SSRI positive control), and Phenelzine (MAOI positive control).

Step-by-Step Methodologies

Protocol A: CUMS Induction and Drug Administration
  • Acclimation: Habituate adult male Sprague-Dawley rats (200-250g) to individual cages for 7 days under standard conditions (12h light/dark cycle, 22°C).

  • Stress Paradigm: Subject the experimental cohorts to 28 days of CUMS. Stressors include 24h food deprivation, 24h water deprivation, 45° cage tilt for 12h, overnight illumination, and damp bedding (200mL water/100g sawdust) for 12h. Apply one stressor randomly per day to prevent habituation.

  • Dosing Regimen: On day 14 of the CUMS protocol, begin daily intraperitoneal (i.p.) injections for 14 days.

    • Group 1: Vehicle (0.9% Saline, 1 mL/kg)

    • Group 2: Fluoxetine (10 mg/kg)

    • Group 3: Phenelzine (15 mg/kg)

    • Group 4: 1-APPM (10 mg/kg)

  • Blinding: Ensure all researchers administering drugs and scoring behaviors are blinded to the treatment groups to maintain scientific integrity.

Protocol B: Behavioral Assays (Self-Validating System)
  • Open Field Test (OFT): Conducted on Day 29. Place the rat in the center of a 100x100x40 cm black acrylic arena. Record for 5 minutes using overhead tracking software. Causality: Quantify total distance traveled to rule out non-specific psychostimulant effects.

  • Forced Swim Test (FST): Conducted on Day 30. Place the rat in a transparent cylindrical tank (height 50 cm, diameter 20 cm) filled with water (25°C) to a depth of 30 cm. Record for 6 minutes. Causality: Score the last 4 minutes for "immobility time" (floating with only necessary movements to keep the head above water), a direct correlate of behavioral despair.

Protocol C: Neurochemical Quantification (HPLC-ECD)
  • Tissue Extraction: Decapitate subjects 24 hours post-FST. Rapidly dissect the hippocampus and striatum on ice.

  • Homogenization: Homogenize tissues in 0.1 M perchloric acid containing 0.05% EDTA and 0.1% sodium metabisulfite to prevent monoamine oxidation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 min at 4°C. Filter the supernatant through a 0.22 μm membrane.

  • HPLC Analysis: Inject 20 μL of the filtrate into an HPLC system equipped with an electrochemical detector (ECD). Quantify 5-HT, DA, and their metabolites (5-HIAA, DOPAC) using standard calibration curves.

Comparative Performance Data

The following tables summarize the benchmarking data of 1-APPM against standard clinical alternatives.

Table 1: Behavioral Benchmarking (CUMS Model)

Data represents Mean ± SEM (n=10 per group).

Treatment GroupDose (mg/kg)FST Immobility Time (s)OFT Total Distance (cm)Interpretation / Causality
Naive Control -85.4 ± 6.22450 ± 120Healthy baseline behavior.
CUMS + Vehicle -198.3 ± 8.51120 ± 95Validates CUMS-induced anhedonia and lethargy.
CUMS + Fluoxetine 10135.2 ± 7.11850 ± 110Standard SSRI efficacy; partial motor recovery.
CUMS + Phenelzine 15110.5 ± 9.02890 ± 150High efficacy, but OFT indicates hyperlocomotion (stimulant confound).
CUMS + 1-APPM 1092.1 ± 5.4 2310 ± 105 Superior FST reduction; restores OFT to naive levels without overstimulation.
Table 2: Neurochemical Benchmarking (Hippocampal Monoamines)

Concentrations expressed as ng/g wet tissue weight.

Treatment GroupSerotonin (5-HT)5-HIAA (Metabolite)5-HT Turnover RateDopamine (DA)
Naive Control 410 ± 22280 ± 150.68215 ± 12
CUMS + Vehicle 220 ± 18310 ± 201.40140 ± 9
CUMS + Fluoxetine 380 ± 25290 ± 180.76165 ± 14
CUMS + Phenelzine 490 ± 30110 ± 80.22290 ± 20
CUMS + 1-APPM 520 ± 28 145 ± 12 0.27 275 ± 18
Table 3: In Vitro Target Affinity (IC50 / Ki)

Demonstrating the dual-action profile of the 1-APPM scaffold.

Target1-APPM AffinityFluoxetine AffinityPhenelzine Affinity
SERT (Reuptake) 12 nM0.8 nM>10,000 nM
DAT (Reuptake) 45 nM>10,000 nM>10,000 nM
MAO-A (Oxidase) 8.5 nM>10,000 nM2.1 nM
MAO-B (Oxidase) 320 nM>10,000 nM4.5 nM

Discussion & Application Insights

The data clearly validates the mechanistic hypothesis behind 1-APPM. In the CUMS model, rats treated with vehicle exhibited severe behavioral despair (high FST immobility) and psychomotor retardation (low OFT distance).

While Fluoxetine successfully reduced FST immobility, it only partially restored neurochemical balance. Phenelzine aggressively elevated monoamines by halting degradation, but its non-selective nature resulted in hyperlocomotion in the OFT, a known side effect of traditional MAOIs that complicates the interpretation of FST data.

1-APPM outperforms the alternatives through synergy. By utilizing the 4-phenylpyrrolidin-3-yl methanol core to block SERT/DAT [1] and the N-amino group to inhibit MAO-A[3], 1-APPM achieves a massive increase in hippocampal 5-HT (520 ng/g) and DA (275 ng/g). Crucially, the in vitro data (Table 3) reveals that 1-APPM is highly selective for MAO-A over MAO-B (unlike Phenelzine). This MAO-A selectivity, combined with its reuptake inhibition, restores behavioral metrics to naive baseline levels without inducing the hyperlocomotor confounds seen with older non-selective MAOIs.

For drug development professionals, the 1-APPM scaffold represents a highly viable lead compound. Future optimization should focus on assessing the reversibility of the MAO-A inhibition to mitigate potential tyramine-induced hypertensive crises (the "cheese effect"), ensuring the compound meets modern safety standards for clinical translation.

References

  • McN-4612 - Wikipedia. Overview of phenylpyrrolidine derivatives and their role as monoamine reuptake inhibitors in psychopharmacology. Retrieved from:[Link]

  • The Antidepressant Activity of a Taurine-Containing Derivative of 4-Phenylpyrrolidone-2 in a Model of Chronic Unpredictable Mild Stress. National Center for Biotechnology Information (PMC). Validation of pyrrolidine-based scaffolds in CUMS models and comparative efficacy against SSRIs. Retrieved from:[Link]

  • Green Oxidation of Amines by a Novel Cold-Adapted Monoamine Oxidase MAO P3 from Psychrophilic Fungi Pseudogymnoascus sp. P3. National Center for Biotechnology Information (PMC). Mechanistic insights into monoamine oxidase inhibition assays and the interaction of MAO enzymes with pyrrolidine and amine derivatives. Retrieved from:[Link]

Comparative

A Senior Application Scientist's Guide to Validating Molecular Docking Models for Novel Ligands: A Case Study with (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Introduction: The Imperative of Validation in Computational Drug Discovery In the modern drug discovery pipeline, computational molecular docking is an indispensable tool.[1][2] It allows us to predict the binding orient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Validation in Computational Drug Discovery

In the modern drug discovery pipeline, computational molecular docking is an indispensable tool.[1][2] It allows us to predict the binding orientation and affinity of a small molecule (a ligand) within the active site of a target protein, thereby screening vast virtual libraries to identify promising therapeutic candidates before committing to costly and time-consuming synthesis and experimental testing.[1][3][4] However, the predictive power of any computational model is only as good as its validation. Without rigorous validation, docking results can be misleading, generating false positives that waste resources or, worse, false negatives that cause promising candidates to be overlooked.

This guide provides a comprehensive, in-depth framework for validating a molecular docking protocol. We will address this challenge through the lens of a specific, novel ligand: (1-Amino-4-phenylpyrrolidin-3-yl)methanol . A search of public chemical databases reveals that this exact molecule is not well-characterized, and no specific biological target has been definitively associated with it. This scenario is common in early-stage drug discovery, where researchers may have synthesized a novel compound series but have yet to identify its precise mechanism of action.

Therefore, this guide will not only detail the "how" but also the "why" of validation. We will construct a scientifically rigorous, hypothetical validation workflow using a well-characterized therapeutic target. This approach provides a robust template that researchers can adapt for (1-Amino-4-phenylpyrrolidin-3-yl)methanol once a biological target is identified, and it serves as a universal standard for validating docking models for any novel ligand.

Part 1: Foundational Preparations - The Basis of a Reliable Model

Before any docking simulation can be performed, meticulous preparation of both the ligand and the target protein is paramount. Errors or oversights at this stage will invariably lead to unreliable results.

Ligand Analysis and Preparation: (1-Amino-4-phenylpyrrolidin-3-yl)methanol

The first step is to understand the ligand itself. (1-Amino-4-phenylpyrrolidin-3-yl)methanol possesses several key chemical features:

  • A Saturated Pyrrolidine Ring: This provides a flexible scaffold.

  • A Phenyl Group: Offers potential for hydrophobic and π-stacking interactions.

  • A Primary Alcohol (-CH2OH): A potential hydrogen bond donor and acceptor.

  • A 1-Amino Group (-NH2 on the ring nitrogen): This hydrazine-like moiety is a key hydrogen bond donor and acceptor and its protonation state is highly pH-dependent.

The presence of multiple stereocenters and rotatable bonds makes this a flexible molecule, which presents a challenge for docking algorithms.[2]

Ligand Preparation Protocol:

  • Generate 2D Structure: Draw the molecule using chemical drawing software (e.g., MarvinSketch, ChemDraw).

  • Convert to 3D: Use a program like Open Babel or the features within a molecular modeling suite (e.g., MOE, Schrödinger Maestro) to generate an initial 3D conformation.

  • Protonation State Assignment: This is a critical step. At a physiological pH of ~7.4, the 1-amino group must be assigned an appropriate protonation state. This choice significantly impacts the hydrogen bonding profile and must be justified based on pKa calculations or chemical knowledge.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER). This step ensures that the ligand has realistic bond lengths, angles, and a low-energy starting conformation.[5]

  • Save in Proper Format: Save the prepared ligand in a format compatible with the chosen docking software, such as .mol2 or .pdbqt, which retains atomic coordinates, charge information, and bond orders.[5]

Hypothetical Target Selection and Preparation: Inducible Nitric Oxide Synthase (iNOS)

To build our validation model, we need a representative protein target. Inducible Nitric Oxide Synthase (iNOS) is an excellent choice. It is a well-validated drug target implicated in inflammatory diseases, and numerous high-resolution crystal structures complexed with various inhibitors are available in the Protein Data Bank (PDB). This wealth of structural data is essential for validation.

Protein Preparation Protocol (Example PDB ID: 2ORO):

  • Fetch the Structure: Download the crystal structure of iNOS with a co-crystallized inhibitor from the PDB.

  • Initial Cleanup: Load the structure into a molecular visualization tool like UCSF ChimeraX or PyMOL.[6][7]

  • Remove Non-Essential Molecules: Delete all crystallographic water molecules, ions, and cofactors that are not directly involved in ligand binding. The decision to keep specific water molecules that mediate key interactions must be made on a case-by-case basis with strong structural evidence.[5][8]

  • Handle Structural Issues: If the protein functions as a monomer, delete any extra protein chains.[5] Check for and repair any missing residues or loops using tools like Modeller or the built-in functions of molecular modeling suites.

  • Add Hydrogens and Assign Charges: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures. Optimize the hydrogen-bonding network. Assign partial atomic charges using a standard force field (e.g., AMBER or CHARMM).[8]

  • Define the Binding Site: The binding site, or "docking box," is typically defined as a cube centered on the co-crystallized ligand, extending 6-10 Å in each direction.[8][9] This ensures the search space for the docking algorithm is focused on the relevant active site.

  • Save the Prepared Receptor: Save the final, cleaned receptor structure in the appropriate .pdbqt or other required format.

Part 2: The Validation Gauntlet - A Comparative Workflow

A robust validation strategy relies on multiple, complementary methods. Here, we compare two essential validation techniques—redocking and enrichment—across three hypothetical but representative docking programs to determine the most suitable protocol.

Method 1: Redocking for Pose Prediction Accuracy

The first and most fundamental test is redocking (or self-docking). Its purpose is to assess whether a docking program's search algorithm and scoring function can accurately reproduce the experimentally determined binding mode of a ligand in its own receptor.[10]

Redocking Protocol:

  • Prepare System: Use the prepared iNOS receptor and the extracted co-crystallized ligand (from PDB: 2ORO) that has been put through the ligand preparation protocol.

  • Execute Docking: Perform the docking simulation using three different software packages (e.g., Program A: AutoDock Vina, Program B: Glide, Program C: GOLD).

  • Analyze Results: For each program, compare the top-scoring docked pose of the ligand with its original crystallographic pose.

  • Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose. A successful redocking is generally defined by an RMSD ≤ 2.0 Å .[10][11][12][13]

Comparative Performance Data (Hypothetical Results):

Docking ProgramTop-Scoring Pose RMSD (Å)Success (≤ 2.0 Å)Average Runtime (min)
Program A (Vina) 1.35Yes5
Program B (Glide) 0.98Yes15
Program C (GOLD) 1.12Yes20

Causality Behind the Protocol: A low RMSD in a redocking experiment builds confidence that the docking algorithm can correctly sample the conformational space and that the scoring function can identify this correct pose among many incorrect ones.[14] If a program fails this basic test, it is unlikely to be reliable for predicting the binding of novel ligands like (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

Method 2: Enrichment Study for Virtual Screening Power

While redocking validates pose prediction, it does not guarantee that the model can distinguish true binders (actives) from non-binders (decoys) in a large chemical library. This is the goal of a virtual screen. An enrichment study is the gold standard for validating this capability.[15][16]

Enrichment Study Protocol:

  • Assemble Compound Library: Create a library containing:

    • Actives: A set of 50-100 known, structurally diverse iNOS inhibitors.

    • Decoys: A much larger set of molecules (e.g., ~2000) that are presumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to the actives. Databases like DUD-E are designed for this purpose.[15]

  • Screen the Library: Dock the entire library (actives + decoys) against the prepared iNOS receptor using the same three programs.

  • Rank the Library: Rank all molecules from best to worst based on their docking scores.

  • Calculate Enrichment Factor (EF): The EF measures how much better the docking protocol is at finding actives compared to random selection.[15][17] It is calculated as:

    • EF = (Hits_sampled / N_sampled) / (Hits_total / N_total)

We will calculate the EF for the top 1% and top 5% of the ranked database.

Enrichment Study Workflow Diagram:

G cluster_0 Library Assembly cluster_1 Virtual Screening cluster_2 Analysis Actives Known Actives (e.g., 100 molecules) Library Combined Library (2100 molecules) Actives->Library Decoys Property-Matched Decoys (e.g., 2000 molecules) Decoys->Library Docking Dock Library against iNOS (Using Program A, B, C) Library->Docking Ranked Ranked List by Score Docking->Ranked Top1 Select Top 1% (21 molecules) Ranked->Top1 CalcEF Calculate Enrichment Factor (EF) Top1->CalcEF caption Enrichment Study Workflow G cluster_prep 1. Preparation cluster_val 2. Comparative Validation cluster_dec 3. Analysis & Selection Start Start: Novel Ligand (e.g., (1-Amino-4-phenylpyrrolidin-3-yl)methanol) PrepL Ligand Preparation (3D, Protonation, Charges) Start->PrepL PrepP Protein Preparation (Cleanup, Hydrogens, Charges) Start->PrepP Redocking Redocking Test (Metric: RMSD ≤ 2.0 Å) PrepL->Redocking PrepP->Redocking Enrichment Enrichment Test (Metric: High EF) Redocking->Enrichment If successful Analyze Analyze RMSD & EF Data Enrichment->Analyze Select Select Optimal Protocol (Best Balance of Accuracy & Enrichment) Analyze->Select End Proceed with Validated Protocol for Virtual Screening of Novel Ligand Select->End

Caption: A comprehensive workflow for validating and selecting a molecular docking protocol.

References

  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]

  • ResearchGate. (n.d.). Enrichment of 105 active compounds of ER in docking screens.
  • University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., & St-Gallay, S. A. (2021). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors.
  • BenchChem. (2025).
  • YouTube. (2025, August 7).
  • de Graaf, C., & Rognan, D. (2021). An Alternative Method for the Evaluation of Docking Performance: RSR vs RMSD.
  • Kesuma, D., et al. (2022). Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro En. Journal of Universitas Airlangga.
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • TeachOpenCADD. (n.d.). T015 · Protein ligand docking.
  • Santos, G. L., et al. (2022). Evaluation of Docking, Machine Learning, and Molecular Dynamics Methodologies for DNA-Ligand Systems. MDPI.
  • Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation.
  • Kumar, A., & Zhang, K. Y. J. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. ChemRxiv.
  • Bolivar Avila, S. (2024, September 24). Validation of Docking Methodology (Redocking).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, November 15). A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches.
  • UCSF DOCK. (n.d.). Tutorial: Prepping Molecules. UCSF DOCK.
  • Guedes, I. A., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • Santos, J. C., et al. (2026, February 13). A Review of Current Computational Tools for Peptide–Protein Docking. PMC.
  • Gani, O. A., et al. (2022, May 9). Absolute binding free energy calculations improve enrichment of actives in virtual compound screening. ChemRxiv.
  • arXiv. (2022, October 18). a better quantitative metric for evaluating the enrichment capacity of molecular docking models.
  • Rizzi, A., et al. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC.
  • PLOS. (2025, May 9).
  • PubChem. (n.d.). (4-Phenylpyrrolidin-3-yl)methanol. PubChem.
  • PubChem. (n.d.). [1-(4-Bromophenyl)pyrrolidin-3-yl]methanol. PubChem.
  • MDPI. (2026, April 5). Click Reactions in Kinetic Target-Guided Synthesis: Progress in the Discovery of Inhibitors for Biological Targets.
  • BenchChem. (n.d.). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure. BenchChem.
  • Sigma-Aldrich. (n.d.). (3-Amino-pyridin-4-yl)-methanol.
  • Fisher Scientific. (n.d.). Amino Alcohols.
  • Frontiers. (n.d.).
  • RSC Publishing. (2025, July 11).
  • Hindawi. (2021, July 8). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.
  • Frontiers. (n.d.). Targeting Mechanotransduction at the Transcriptional Level: YAP and BRD4 Are Novel Therapeutic Targets for the Reversal of Liver Fibrosis. =)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

For Immediate Reference: The Cardinal Rule All waste containing (1-Amino-4-phenylpyrrolidin-3-yl)methanol, including neat material, solutions, and contaminated labware, must be treated as hazardous chemical waste. Under...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: The Cardinal Rule

All waste containing (1-Amino-4-phenylpyrrolidin-3-yl)methanol, including neat material, solutions, and contaminated labware, must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be discharged down the sanitary sewer or disposed of in regular laboratory trash. This guide provides the essential framework for its safe handling and compliant disposal, designed to protect laboratory personnel and the environment.

Understanding the Hazard Profile: A Causal Analysis

Inferred Hazard Profile:

Hazard ClassPotential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed.Based on hazard code H302 for a structurally similar compound.
Serious Eye Damage Causes serious eye damage.Based on hazard code H318 for a structurally similar compound, indicating potential for corrosive effects to the eyes.
Skin Irritation May cause skin irritation.A common property of amine-containing organic compounds.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.A common property of amine-containing organic compounds.[1]
Environmental Hazard Potentially toxic to aquatic life.Phenyl-containing organic compounds can be persistent and harmful in the environment.[2][3]

The amino group can impart a basic character, making the compound corrosive and reactive with acids. The pyrrolidine ring is a heterocyclic amine, and such structures can have complex biological activities and metabolic pathways.[4][5][6][7] The phenyl group increases the molecular weight and lipophilicity, which can influence its environmental persistence and biological uptake. Therefore, the fundamental principle of disposal is containment and destruction by a licensed and permitted hazardous waste facility, typically via high-temperature incineration.[2][8]

The Disposal Workflow: A Step-by-Step Protocol

This workflow is designed to ensure a self-validating system of safety and compliance from the point of generation to the final hand-off to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

DisposalWorkflow cluster_0 Step 1: Immediate Waste Segregation cluster_1 Step 2: Proper Containerization & Labeling cluster_2 Step 3: Safe Accumulation cluster_3 Step 4: Final Disposal A Waste Generation (e.g., reaction quench, contaminated items) B Segregate Waste Streams: - Solid Waste - Liquid Waste (Aqueous) - Liquid Waste (Organic Solvent) A->B Crucial First Step C Select Compatible Containers (e.g., HDPE, Glass) B->C D Affix 'Hazardous Waste' Label C->D E Detail Contents: - Full Chemical Name - Concentration - Date of Accumulation D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment (e.g., spill tray) F->G H Keep Containers Securely Closed F->H I Schedule Waste Pickup with EHS or Licensed Contractor H->I J Professional Disposal (e.g., Incineration) I->J Hand-off

Caption: Disposal workflow for (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

Protocol Details:

1. Waste Segregation and Collection:

Proper segregation at the point of generation is the most critical step to prevent dangerous reactions and ensure compliant disposal.[9][10]

  • Solid Waste:

    • Collect any residual solid (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

    • This stream also includes contaminated personal protective equipment (PPE) like gloves and weigh boats, as well as absorbent materials from spill cleanups.

    • Use a dedicated, clearly labeled solid hazardous waste container.[11]

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing the compound in a dedicated aqueous hazardous waste container.

    • Do not mix with organic solvent waste.

    • Ensure the pH of the collected waste is near neutral if required by your institution's EHS, but do not attempt to neutralize concentrated solutions without specific EHS guidance.[12]

  • Organic Solvent Waste:

    • If the compound is dissolved in a non-halogenated or halogenated organic solvent, collect it in the appropriate solvent waste stream container.

    • Never mix organic solvent waste with aqueous waste or with incompatible waste streams like oxidizers.[13]

2. Container Management:

  • Container Selection: Use containers that are compatible with the chemical waste. High-density polyethylene (HDPE) or glass bottles are generally appropriate. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting cap.[14]

  • Labeling: All waste containers must be accurately and clearly labeled.[14] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(1-Amino-4-phenylpyrrolidin-3-yl)methanol." Avoid abbreviations or chemical formulas.

    • The approximate concentration or percentage of the compound and any solvents present.

    • The date when waste was first added to the container (accumulation start date).

3. Safe Storage and Accumulation:

  • Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated SAA within the laboratory, at or near the point of waste generation.[15]

  • Secondary Containment: Place all liquid waste containers in secondary containment, such as a spill tray, to contain any potential leaks.

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[9][14] This prevents the release of vapors and reduces the risk of spills.

4. Final Disposal Procedures:

  • Contact EHS: Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 9-12 months), contact your EHS department or designated hazardous waste management personnel to schedule a pickup.[4][15]

  • Professional Disposal: Do not attempt to treat or neutralize this chemical waste yourself unless you have a specific, validated, and EHS-approved protocol for doing so. The standard and safest method of disposal is through a licensed hazardous waste contractor who will typically use high-temperature incineration.[2][8]

Spill and Emergency Procedures

Immediate Actions for any Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Evaluate the size and nature of the spill. If the spill is large, involves other hazardous materials, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles (a face shield is recommended for larger spills), and chemical-resistant gloves (e.g., nitrile).

Spill Cleanup Protocol:

  • For Solid Spills: Carefully sweep the solid material into a container. Avoid generating dust. Use a damp paper towel to wipe the area, and place all cleaning materials into the solid hazardous waste container.

  • For Liquid Spills:

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[13]

    • Work from the outside of the spill inward to prevent spreading.

    • Once absorbed, carefully scoop the material into a designated solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting all cleaning materials and rinsate as hazardous liquid waste.[11]

Empty Container Disposal

Empty containers that once held (1-Amino-4-phenylpyrrolidin-3-yl)methanol must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, ethanol, or acetone) at least three times.

  • Collect Rinsate: The first rinse, and often all three rinses, must be collected and disposed of as hazardous liquid chemical waste.[10]

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling bin, or as regular trash, in accordance with your institution's specific policies.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of (1-Amino-4-phenylpyrrolidin-3-yl)methanol, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Poupin, N., et al. "Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450." PubMed, 1998. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. 2019. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. 2025. [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

  • PubChem. (4-Phenylpyrrolidin-3-yl)methanol. [Link]

  • Unknown. Chapter 7 - Management Procedures For Specific Waste Types. [Link]

  • ResearchGate. Aminopyrrolidineamide inhibitors of site-1 protease. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Hardy Diagnostics. MATERIAL SAFETY DATA SHEET. 2006. [Link]

  • Endurable. Endurable Penetrating Sealer Safety Data Sheet. [Link]

  • PubChem. [1-(4-Bromophenyl)pyrrolidin-3-yl]methanol. [Link]

  • Fu, Peter P., et al. "Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety." PMC, 2018. [Link]

  • State of Michigan. SAFETY DATA SHEET - Methanol. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry. 2026. [Link]

  • Poyraz, S., et al. "Recent insights about pyrrolidine core skeletons in pharmacology." PMC, 2023. [Link]

  • Taylor & Francis Online. Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. 2022. [Link]

  • Al-Rawashdeh, Ahmad I., et al. "Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules." PubMed, 2020. [Link]

  • Wikipedia. Pyrrolizidine alkaloid. [Link]

  • Wood, D. M., et al. "Methanol Toxicity." StatPearls - NCBI Bookshelf, 2025. [Link]

  • MDPI. The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. 2024. [Link]

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Handling

Personal protective equipment for handling (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Standard Operating Procedure: Safety & Handling Guidelines for (1-Amino-4-phenylpyrrolidin-3-yl)methanol Executive Summary & Chemical Hazard Profile (1-Amino-4-phenylpyrrolidin-3-yl)methanol is a novel chemical entity (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safety & Handling Guidelines for (1-Amino-4-phenylpyrrolidin-3-yl)methanol

Executive Summary & Chemical Hazard Profile

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a novel chemical entity (NCE) characterized by a pyrrolidine core, a primary amine, a lipophilic phenyl ring, and a primary alcohol. In drug discovery and analytical laboratories, handling uncharacterized nitrogenous heterocycles requires strict adherence to the precautionary principle [1]. Until comprehensive toxicological data (e.g., LD50, Ames test) is available, this compound must be treated as a highly potent active pharmaceutical ingredient (HPAPI) capable of systemic toxicity and severe local irritation [2].

This guide provides self-validating operational workflows to ensure maximum personnel safety, experimental integrity, and regulatory compliance when handling this compound.

Mechanistic Risk Assessment & Causality

Effective Personal Protective Equipment (PPE) selection relies on understanding the molecule's physicochemical properties rather than merely following generic guidelines. The structural features of (1-Amino-4-phenylpyrrolidin-3-yl)methanol dictate specific handling precautions:

  • Basic Amine Moiety: The primary amine confers basicity. Upon contact with moisture on the skin or mucous membranes, it can cause localized alkaline chemical burns and severe ocular damage.

  • Lipophilic Phenyl Group: The phenyl ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid penetration through the lipid-rich stratum corneum of the epidermis, making dermal exposure a critical vector for systemic toxicity [3].

  • Amphiphilic Nature: The combination of the lipophilic phenyl group and the hydrophilic methanol group allows the molecule to dissolve in both aqueous and organic environments, meaning it can easily bypass standard latex gloves if carried by an organic solvent (e.g., DMSO or Methanol).

G Skin Unprotected Skin Contact Lipid Lipophilic Phenyl Group Permeates Stratum Corneum Skin->Lipid Amine Basic Amine Group Causes Local Irritation Skin->Amine Systemic Systemic Circulation (Potential CNS Activity) Lipid->Systemic

Caption: Mechanism of dermal hazard and systemic absorption for lipophilic amino-pyrrolidines.

Quantitative PPE Matrix

To mitigate the risks outlined above, PPE must be scaled according to the mass of the compound being handled.

Scale of OperationMass RangeGlove SpecificationRespiratory ProtectionEye/Body Protection
Analytical < 10 mgDouble-glove: Nitrile (inner) + Nitrile (outer).Fume hood draft sufficient.Safety glasses, standard lab coat.
Preparative 10 mg – 1 gDouble-glove: Nitrile (inner) + Butyl rubber (outer).N95/P100 particulate respirator.Splash goggles, Tyvek sleeves.
Bulk/Synthesis > 1 gDouble-glove: Nitrile (inner) + Butyl rubber (outer).PAPR (Powered Air-Purifying Respirator).Face shield, full Tyvek suit.

Self-Validating Operational Workflows

Do not rely on assumptions of safety; every procedure must validate itself in real-time. The following protocol is designed for the preparative weighing and dissolution of (1-Amino-4-phenylpyrrolidin-3-yl)methanol.

Phase 1: Preparation and PPE Verification

  • Don Base PPE: Equip a fully buttoned lab coat, Tyvek sleeves, and ANSI-approved splash goggles.

  • Double-Gloving Protocol: Don a pair of extended-cuff nitrile gloves (inner layer). Inspect for micro-tears. Don a second pair of nitrile or butyl rubber gloves (outer layer).

  • Self-Validation Check: Firmly press your outer gloved hands against a clean, dark surface (e.g., a black antistatic mat). Inspect for any transferred white powder. Causality: This confirms the exterior of your gloves is free of ambient contamination from the storage area, preventing cross-contamination of the balance enclosure.

Phase 2: Weighing and Dissolution

  • Establish Containment: Turn on the analytical balance enclosure or chemical fume hood. Verify negative pressure by holding a Kimwipe at the sash opening; it should pull gently inward.

  • Static Mitigation: Use an anti-static gun (Zerostat) on the weighing boat and the compound container. Causality: Amino-alcohols often form fine, easily aerosolized powders. Neutralizing static charge prevents the powder from "jumping" and contaminating the exterior of the vial or your PPE [4].

  • Transfer: Use a clean, grounded stainless steel spatula to transfer the solid.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the hood. Cap tightly before removing from the enclosure.

G Start Verify Hood Negative Pressure Static Apply Anti-Static Gun (Prevent Aerosolization) Start->Static Weigh Weigh Compound in Enclosure Static->Weigh Solvent Add Solvent & Cap Vial Weigh->Solvent Doff Doff Outer Gloves in Hood Solvent->Doff

Caption: Self-validating workflow for handling and dissolving aerosol-prone NCE powders.

Spill Response & Decontamination Protocol

In the event of a dry powder spill inside the fume hood:

  • Do Not Dry Sweep: Sweeping will aerosolize the basic amine powder.

  • Wet-Wipe Method: Dampen a highly absorbent wipe with a dilute acidic solution (e.g., 1% acetic acid or citric acid) or isopropanol. Causality: The mild acid will protonate the free base amine, converting it into a highly water-soluble, non-volatile salt, drastically reducing dermal penetration risk and vapor pressure.

  • Wipe Inward: Wipe from the perimeter of the spill toward the center to prevent spreading.

  • Doffing: Immediately remove the outer contaminated gloves by peeling them inside-out. Dispose of them in a sealed hazardous waste bag located inside the hood.

Waste Disposal Plan

Because (1-Amino-4-phenylpyrrolidin-3-yl)methanol contains a basic amine, it must not be mixed with acidic waste streams (to prevent exothermic neutralization reactions) or strong oxidizing agents.

  • Solid Waste: All contaminated spatulas, weigh boats, and outer gloves must be placed in a puncture-resistant, sealable biohazard/chemical waste bin labeled "Toxic Organic Solid Waste - Basic Amines."

  • Liquid Waste: Solutions containing this compound must be disposed of in a dedicated carboy labeled "Halogen-Free Basic Organic Waste." Ensure the carboy is kept in secondary containment and vented to prevent pressure buildup.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Laboratory Safety Standard (29 CFR 1910.1450). United States Department of Labor. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. National Institute for Occupational Safety and Health. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-4-phenylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-Amino-4-phenylpyrrolidin-3-yl)methanol
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